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  • Product: ethyl 2-amino-3-hydroxypropanoate hydrochloride
  • CAS: 3940-27-0

Core Science & Biosynthesis

Foundational

"ethyl 2-amino-3-hydroxypropanoate hydrochloride" properties

An In-depth Technical Guide to Ethyl 2-Amino-3-hydroxypropanoate Hydrochloride Introduction: A Versatile Chiral Building Block Ethyl 2-amino-3-hydroxypropanoate hydrochloride, a derivative of the amino acid serine, is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-Amino-3-hydroxypropanoate Hydrochloride

Introduction: A Versatile Chiral Building Block

Ethyl 2-amino-3-hydroxypropanoate hydrochloride, a derivative of the amino acid serine, is a crucial chiral building block in the fields of pharmaceutical research, peptide synthesis, and fine chemical manufacturing. This white crystalline solid is most commonly utilized in its L-enantiomeric form, known as Ethyl L-serinate hydrochloride (CAS: 26348-61-8), reflecting the natural stereochemistry of its parent amino acid.[1][2] The compound's structure features a protected carboxylic acid (as an ethyl ester) and a protonated amine (as a hydrochloride salt), leaving the primary hydroxyl group available for further chemical modification. This strategic protection scheme makes it an ideal starting material for complex multi-step syntheses, where precise control of reactivity is paramount. Its solubility in water and some organic solvents further enhances its utility in various reaction conditions.[2]

This guide provides an in-depth examination of the properties, synthesis, analysis, and applications of ethyl 2-amino-3-hydroxypropanoate hydrochloride, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of a reagent are critical for its effective use in synthesis and research. The hydrochloride salt form enhances the compound's stability and shelf-life compared to the free base, which is prone to self-condensation. The data presented below corresponds primarily to the L-isomer, which is the most commercially available and widely studied form.

PropertyValueSource(s)
Chemical Name ethyl (2S)-2-amino-3-hydroxypropanoate hydrochloride[1]
Synonyms Ethyl L-serinate hydrochloride, H-L-Ser-OEt·HCl[2]
CAS Number 26348-61-8 (L-isomer); 3940-27-0 (unspecified)[1][3]
Molecular Formula C₅H₁₂ClNO₃[2][3][4]
Molecular Weight 169.61 g/mol [2][3][4]
Appearance White solid
Melting Point 130-132 °C[1]
Solubility Soluble in water.[2]
Optical Activity ([α]²⁰/D) -4.4° (c = 10.2 in ethanol)
Hygroscopicity Hygroscopic[2]

Synthesis and Purification: A Practical Approach

The most common and efficient method for preparing ethyl 2-amino-3-hydroxypropanoate hydrochloride is the Fischer esterification of serine. This reaction involves treating the parent amino acid with ethanol in the presence of a strong acid catalyst.

Causality of Experimental Choice

Thionyl chloride (SOCl₂) is an excellent choice for this transformation. When added to ethanol, it reacts in situ to form hydrogen chloride (HCl) gas and diethyl sulfite. The generated HCl serves a dual purpose: it protonates the amino group, preventing it from acting as a nucleophile, and it catalyzes the esterification of the carboxylic acid. This one-pot approach is highly efficient and drives the reaction to completion. The excess ethanol acts as both the reactant and the solvent.

Detailed Laboratory Protocol
  • Reaction Setup: Equip a 100 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in an ice-water bath to manage the initial exothermic reaction.

  • Acid Catalyst Generation: Under mechanical stirring, slowly add 5.4 mL of thionyl chloride dropwise to 40 mL of absolute ethanol in the flask. Expertise Note: This step is highly exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood. Continue stirring in the ice bath for 1 hour after the addition is complete to ensure the solution is saturated with HCl.

  • Addition of Serine: Add 6.00 g (57 mmol) of L-serine to the acidic ethanol solution.[3]

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for approximately 10 hours to ensure complete esterification.[3] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. Remove the solvent (ethanol) and any volatile byproducts by distillation under reduced pressure using a rotary evaporator.[3]

  • Purification: The resulting crude solid is typically of high purity. For exacting applications, it can be further purified by recrystallization from an ethanol/ether solvent system. The final product, a white solid, is L-serine ethyl ester hydrochloride. A typical yield for this procedure is around 93%.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Esterification Reaction cluster_workup Isolation & Purification reagents Ethanol (Solvent/Reagent) Thionyl Chloride ice_bath Ice-Water Bath (0-5°C) reagents->ice_bath Slow Addition stir Stir for 1 hr ice_bath->stir Generate HCl in situ serine Add L-Serine stir->serine reflux Heat to Reflux (~10 hours) serine->reflux Reaction cool Cool to RT reflux->cool evap Rotary Evaporation cool->evap Remove Solvent product White Solid Product (Ethyl L-serinate HCl) evap->product

Caption: Fischer esterification workflow for Ethyl L-serinate HCl.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development workflow. A multi-technique approach provides a self-validating system, ensuring the material meets the required specifications before use in downstream applications.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the proton NMR spectrum will show characteristic signals: a triplet for the ethyl ester's methyl group (~1.2 ppm), a quartet for the ethyl ester's methylene group (~4.2 ppm), and a series of multiplets for the α- and β-protons of the serine backbone.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key absorbances include a broad peak for the O-H stretch (~3400 cm⁻¹), N-H stretching bands for the ammonium salt (~3000-3200 cm⁻¹), and a strong C=O stretch for the ester group (~1740 cm⁻¹).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to the non-salt form (C₅H₁₁NO₃), which has a molecular weight of approximately 133.15 g/mol .[5]

  • Purity by HPLC: Reversed-phase High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is the gold standard for assessing purity, typically showing >98% for commercially available or well-purified material.[6][7]

Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Structural Confirmation cluster_purity Purity & Identity Check start Synthesized Product nmr ¹H NMR start->nmr Identity ir FT-IR start->ir Identity ms Mass Spec (ESI-MS) start->ms Identity hplc HPLC / UPLC start->hplc Purity mp Melting Point start->mp Purity final Verified Compound (>98% Purity) nmr->final ir->final ms->final hplc->final mp->final

Caption: Standard analytical workflow for compound verification.

Applications in Research and Drug Development

Ethyl L-serinate hydrochloride is primarily valued for its role as a versatile intermediate.

  • Peptide Synthesis: It is widely used in solution-phase peptide synthesis. The ethyl ester protects the C-terminus of the serine residue, while the hydrochloride salt ensures the N-terminus is protected as an ammonium ion. This allows for selective deprotection and coupling reactions at either end of the molecule.

  • Chiral Building Block: The stereocenter and the reactive hydroxyl group make it an invaluable starting material for the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products.

  • Pharmaceutical and Food Industries: The compound serves as a raw material in the pharmaceutical sector and is also used in the food industry, leveraging its origin from a natural amino acid.

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the integrity of the compound.

Hazard Identification

Based on GHS classifications, Ethyl 2-amino-3-hydroxypropanoate hydrochloride presents the following hazards:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • Some suppliers also list H302 (Harmful if swallowed).[8]

Safe Handling Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9]

  • Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Exposure Response:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

    • Skin: Remove contaminated clothing and rinse skin thoroughly with water.[8]

    • Inhalation: Move the person to fresh air.

Storage Conditions
  • The compound is hygroscopic.[2] It must be stored in a tightly closed container in a dry and well-ventilated place. For long-term stability, storing under an inert gas like argon or nitrogen is recommended.[2]

References

  • LookChem. Cas 2855-08-5, 1-CHLORO-3,3-DIMETHYLBUTANE. Available at: [Link]

  • PubChem. ethyl (2R)-2-amino-3-hydroxypropanoate hydrochloride | C5H12ClNO3. Available at: [Link]

  • Chemical-Suppliers.com. Ethyl 2-amino-3-hydroxypropanoate hydrochloride | CAS 3940-27-0. Available at: [Link]

  • Matrix Fine Chemicals. ETHYL 2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE HYDROCHLORIDE | CAS 4089-07-0. Available at: [Link]

  • PubChem. Ethyl serinate | C5H11NO3. Available at: [Link]

  • PubChem. Ethyl 2-amino-3-hydroxypropanoate | C5H11NO3. Available at: [Link]

  • Chemchart. ethyl 2-amino-3-hydroxypropanoate hydrochloride (3940-27-0). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Amino-3-hydroxypropanoate Hydrochloride

Introduction Ethyl 2-amino-3-hydroxypropanoate hydrochloride, commonly known as L-Serine ethyl ester hydrochloride, is a pivotal derivative of the naturally occurring amino acid, L-serine.[] Its structure combines a prot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-amino-3-hydroxypropanoate hydrochloride, commonly known as L-Serine ethyl ester hydrochloride, is a pivotal derivative of the naturally occurring amino acid, L-serine.[] Its structure combines a protected carboxylic acid (as an ethyl ester) and a protonated amine (as a hydrochloride salt), rendering it a versatile building block in advanced organic synthesis. This modification enhances its solubility in organic solvents compared to the parent amino acid, a critical feature for its application in peptide synthesis and as a precursor in the development of novel pharmaceutical agents.[2][3] Researchers utilize this compound in metabolic pathway engineering and for studying protein-ligand interactions, making a reliable synthetic protocol essential for the scientific community.[]

This guide provides a comprehensive examination of the predominant synthetic methodology for preparing ethyl 2-amino-3-hydroxypropanoate hydrochloride. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a high-yield, high-purity outcome.

Core Synthetic Strategy: The Fischer-Speier Esterification

The most direct and industrially scalable method for synthesizing ethyl 2-amino-3-hydroxypropanoate hydrochloride is the Fischer-Speier esterification of L-serine. This classic chemical reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In this specific application, the reaction of L-serine with ethanol is catalyzed by anhydrous hydrogen chloride (HCl).

Mechanistic Rationale and Causality

The success of this synthesis hinges on the dual role of the acid catalyst, which is fundamental to overcoming the inherent challenges of reacting amino acids:

  • Activation of the Carboxyl Group: The process begins with the protonation of the carbonyl oxygen of L-serine's carboxylic acid group by HCl. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

  • Protection of the Amino Group: Simultaneously, the acid protonates the lone pair of electrons on the nitrogen atom of the amino group. This converts the amine into an ammonium salt (-NH₂ to -NH₃⁺Cl⁻). This in-situ protection is vital; it prevents the amino group from competing with ethanol as a nucleophile and engaging in unwanted side reactions, such as intermolecular amide formation.

The reaction proceeds via a tetrahedral intermediate formed after the ethanol attacks the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule, driven by the anhydrous conditions, regenerate the catalyst and yield the final ester product. The use of anhydrous ethanol and an anhydrous source of HCl is paramount to push the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[4]

Visualization of the Reaction Pathway

G cluster_reactants Reactants cluster_products Products L_Serine L-Serine Reaction_Vessel Fischer Esterification (Reflux) L_Serine->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel HCl HCl (Catalyst) HCl->Reaction_Vessel Product Ethyl 2-amino-3-hydroxypropanoate Hydrochloride Water Water Reaction_Vessel->Product Ester Formation Reaction_Vessel->Water Byproduct

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a robust and validated method for the laboratory-scale synthesis of ethyl 2-amino-3-hydroxypropanoate hydrochloride, leveraging thionyl chloride as a convenient in situ source of anhydrous HCl.

Reagents and Equipment
  • L-Serine (e.g., 6.00 g, 57 mmol)

  • Absolute Ethanol (e.g., 40 mL)

  • Thionyl Chloride (SOCl₂) (e.g., 5.4 mL)

  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

Step-by-Step Methodology
  • Preparation of Acidic Ethanol (Catalyst Generation):

    • Assemble the three-necked flask with a magnetic stir bar, dropping funnel, and a gas outlet connected to a trap. Place the flask in an ice-water bath.

    • Add 40 mL of absolute ethanol to the flask and begin stirring.

    • Crucial Step: Slowly and dropwise, add 5.4 mL of thionyl chloride to the cold, stirring ethanol over 15-20 minutes.[5] This reaction is exothermic and generates HCl gas and sulfur dioxide. Maintain the temperature below 10°C and ensure the setup is in a well-ventilated fume hood.

    • After the addition is complete, continue stirring the solution in the ice bath for an additional 1 hour to ensure the complete generation of HCl.[5]

  • Esterification Reaction:

    • Remove the ice bath. Add 6.00 g (57 mmol) of L-serine to the acidic ethanol solution.[5]

    • Replace the dropping funnel with a reflux condenser and attach a heating mantle.

    • Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 10 hours with continuous stirring.[5] The solid L-serine will gradually dissolve as the reaction proceeds.

  • Isolation and Purification:

    • After 10 hours, turn off the heat and allow the mixture to cool to room temperature.

    • Remove the solvent (ethanol) and excess HCl by distillation under reduced pressure using a rotary evaporator.[5]

    • The resulting residue will be a solid or a viscous oil that solidifies upon standing. This is the crude ethyl 2-amino-3-hydroxypropanoate hydrochloride.

    • For further purification, the crude product can be recrystallized. A common and effective solvent system is a mixture of ethanol and diethyl ether.[6] Dissolve the crude solid in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity persists. Allow the solution to cool slowly to induce crystallization.

    • Filter the resulting white crystals and dry them under vacuum to obtain the pure product.

Visualization of the Experimental Workflow

G A Prepare Acidic Ethanol: Add SOCl₂ to cold EtOH B Add L-Serine to solution A->B C Heat to Reflux for 10 hours B->C D Cool to Room Temperature C->D E Remove Solvent (Rotary Evaporation) D->E F Obtain Crude Product (Solid) E->F G Optional: Recrystallize (Ethanol/Diethyl Ether) F->G I Pure Product F->I If sufficiently pure H Filter and Dry G->H H->I

Caption: Step-by-step experimental workflow diagram.

Data Summary and Validation

To ensure the integrity of the synthesis, quantitative data and product characterization are essential.

Typical Reaction Parameters
ParameterValue/ConditionRationale & Source
Starting Material L-SerineThe amino acid backbone for the final product.[5]
Reagents Absolute Ethanol, Thionyl ChlorideEthanol acts as reactant and solvent; SOCl₂ is the in situ HCl source.[5]
Temperature 0-10°C (SOCl₂ addition), Reflux (Reaction)Controls the exothermic catalyst generation and provides energy for the reaction.[5]
Reaction Time 10 hoursSufficient time to drive the reaction to completion.[5]
Typical Yield 93.4%Indicates a highly efficient conversion.[5]
Product Characterization (Trustworthiness)

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

  • Physical Properties: The product should be a white to off-white solid.[]

  • Melting Point: The literature melting point is in the range of 125-135°C.[] A sharp melting point within this range is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: Will confirm the presence of the ethyl group (triplet and quartet), the α-proton, the β-protons adjacent to the hydroxyl group, and the exchangeable protons of the -OH and -NH₃⁺ groups.

    • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon of the ester, the α- and β-carbons, and the carbons of the ethyl group.

    • FTIR: Will display characteristic absorptions for the O-H stretch, N-H stretch (of the ammonium salt), C=O stretch of the ester, and C-O stretches.

Conclusion

The synthesis of ethyl 2-amino-3-hydroxypropanoate hydrochloride via Fischer esterification of L-serine using an in situ source of HCl, such as thionyl chloride in ethanol, represents a highly efficient, reliable, and scalable method. The causality behind the experimental choices, particularly the dual role of the acid catalyst in both activating the carboxyl group and protecting the amine, is key to the reaction's success. By following the detailed protocol and adhering to the validation techniques outlined, researchers and drug development professionals can confidently produce this valuable synthetic intermediate with high yield and purity, facilitating further advancements in chemical and pharmaceutical research.

References

  • Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. (n.d.). Organic Chemistry Portal.
  • Anderson, D. G., et al. (2005). Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. PubMed.
  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Green, J. J., et al. (2007). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. PMC - NIH.
  • Cutlar, L., et al. (2012). Highly Branched Poly(β-Amino Esters): Synthesis and Application in Gene Delivery. Biomacromolecules - ACS Publications.
  • ETHYL 2-AMINO-3-HYDROXYPROPANOATE HYDROCHLORIDE. (n.d.). Chemicalbook.
  • ethyl (2R)-2-amino-3-hydroxypropanoate hydrochloride. (n.d.). PubChem.
  • ethyl 2-amino-3-hydroxypropanoate hydrochloride (3940-27-0). (n.d.). Chemchart.
  • ETHYL 2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE HYDROCHLORIDE. (n.d.). Matrix Fine Chemicals.
  • Ethyl 2-amino-3-hydroxypropanoate hydrochloride (CAS 3940-27-0). (n.d.). Chemical-Suppliers.
  • Lutz, M. (2009). l-Serine methyl ester hydrochloride. PMC - NIH.
  • Ethyl 2-amino-3-hydroxypropanoate hydrochloride (CAS 3940-27-0). (n.d.). Santa Cruz Biotechnology.
  • Synthesis of L-serine methyl ester hydrochloride. (n.d.). PrepChem.com.
  • Isopropyl 2-amino-3-hydroxypropanoate hydrochloride. (n.d.). Benchchem.
  • ethyl 2-amino-3-hydroxypropanoate hydrochloride cas no.3940-27-0. (n.d.). Guidechem.
  • How can esterification of serine hydroxide be achieved by using TMSCl as reagent?. (2014). ResearchGate.
  • Esterification of Serine. (2023). Chemistry Stack Exchange.
  • Synthesis of D,L-serine ethyl ester hydrochloride. (n.d.). PrepChem.com.
  • Lutz, M. (2009). l-Serine methyl ester hydrochloride. ResearchGate.
  • ethyl 2-amino-3-hydroxypropanoate hydrochloride. (n.d.). weifang yangxu group co.,ltd.
  • Ethyl 2-amino-3-hydroxypropanoate hydrochloride. (n.d.). Apollo Scientific.
  • L-Serine ethyl ester hydrochloride. (n.d.). BOC Sciences.

Sources

Foundational

Solubility Profile of Ethyl 2-amino-3-hydroxypropanoate Hydrochloride in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-amino-3-hydroxypropanoate hydrochloride, also known as L-Serine ethyl ester hydrochloride (CAS No: 26348-61-8),...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-3-hydroxypropanoate hydrochloride, also known as L-Serine ethyl ester hydrochloride (CAS No: 26348-61-8), is a pivotal chiral building block in pharmaceutical and peptide synthesis.[1] Its utility in synthetic workflows is fundamentally governed by its solubility in various organic media. This technical guide provides a comprehensive analysis of the factors dictating its solubility, presents qualitative and predicted quantitative solubility data, and furnishes a detailed, field-proven protocol for empirical solubility determination. The narrative emphasizes the causal relationships between the molecule's structure and its solubility behavior, offering a robust framework for solvent selection and process optimization in research and development settings.

Introduction: The Molecular and Strategic Importance

L-Serine ethyl ester hydrochloride is a derivative of the natural amino acid L-serine, where the carboxylic acid is protected as an ethyl ester and the amino group is stabilized as a hydrochloride salt.[1] This modification serves two primary purposes in organic synthesis: it enhances stability and strategically modulates solubility to suit non-aqueous reaction conditions.[1] The molecule possesses three key structural features that dictate its interaction with solvents:

  • Ammonium Salt (R-NH3+Cl-) : An ionic, highly polar head group that favors dissolution in polar solvents.

  • Hydroxyl Group (-OH) : A potent hydrogen bond donor and acceptor, contributing significantly to polarity.

  • Ethyl Ester Group (-COOEt) : A moderately polar group that also introduces some lipophilic character.

Understanding the interplay of these features is crucial for its application in sensitive, multi-step syntheses, such as peptide coupling reactions, where precise control of reactant and product solubility is paramount for achieving high yields and purity.

Theoretical Framework: Deconstructing Solubility

The solubility of L-Serine ethyl ester hydrochloride is a classic example of "like dissolves like," but with the added complexity of its salt form. Its dissolution is not merely a physical mixing but an energetic balance of overcoming the crystal lattice energy and establishing favorable solute-solvent interactions.

The Dominance of the Ionic Head

The protonated amine (ammonium chloride) is the primary driver of solubility. This ionic character means that highly polar solvents are required to effectively solvate both the ammonium cation and the chloride anion. Nonpolar solvents like hexanes or toluene are entirely unsuitable as they cannot stabilize these charged species.

The Role of Hydrogen Bonding

The hydroxyl group significantly enhances solubility in protic solvents (e.g., water, methanol, ethanol) by acting as both a hydrogen bond donor and acceptor. In polar aprotic solvents (e.g., DMSO, DMF), it primarily acts as a hydrogen bond donor to the solvent's acceptor atoms (oxygen or nitrogen). This secondary interaction is vital for achieving high solubility in these media.

Impact of the Ethyl Ester

Compared to its parent amino acid, the ethyl ester group masks the highly polar carboxylic acid, slightly reducing overall polarity and increasing affinity for organic solvents over water. This is a critical design feature for its use in organic synthesis.

The following diagram illustrates the key molecular features and their preferred solvent interactions.

G cluster_solute L-Serine Ethyl Ester Hydrochloride cluster_solvents Solvent Classes Solute Structure Ionic Ammonium Salt (R-NH3+ Cl-) Protic Polar Protic (e.g., Methanol, Water) Ionic->Protic Strong Ion-Dipole Interactions Aprotic Polar Aprotic (e.g., DMSO, DMF) Ionic->Aprotic Favorable Ion-Dipole Nonpolar Nonpolar (e.g., Hexane, Toluene) Ionic->Nonpolar Unfavorable HBD Hydroxyl Group (-OH) HBD->Protic Strong H-Bonding (Donor & Acceptor) HBD->Aprotic H-Bonding (Donor) Ester Ethyl Ester (-COOEt) Ester->Protic Dipole-Dipole Ester->Aprotic Dipole-Dipole

Caption: Key molecular features governing solvent interactions.

Solubility Data: A Practical Overview

While comprehensive, publicly available quantitative data is sparse, a reliable solubility profile can be constructed from chemical principles, analogous compounds, and data from patents and supplier information. L-Serine methyl ester hydrochloride, a close analog, is reported to be soluble in water (≥100 mg/mL) and DMSO (100 mg/mL with sonication), providing a strong baseline for the ethyl ester.[2]

The following table summarizes the observed and predicted solubility of L-Serine ethyl ester hydrochloride at ambient temperature (~25 °C).

Solvent ClassSolvent NameDielectric Constant (ε)Polarity TypePredicted/Observed SolubilityRationale & Citations
Polar Protic Water (H₂O)80.1ProticVery SolubleHigh polarity and extensive H-bonding effectively solvate the ionic and hydroxyl groups.[1]
Methanol (MeOH)32.7ProticSolubleSimilar to water, excellent for solvating ionic salts and H-bonding.
Ethanol (EtOH)24.5ProticSolubleSlightly less polar than methanol, but still highly effective.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7AproticSolubleHigh dielectric constant stabilizes ions; strong H-bond acceptor. Use in synthesis is documented.[3]
N,N-Dimethylformamide (DMF)36.7AproticSolubleCommon solvent for peptide synthesis; effectively solvates polar molecules.
Acetonitrile (ACN)37.5AproticSparingly SolublePolar, but a poor H-bond acceptor, leading to lower solubility than DMSO/DMF.
Ethers Tetrahydrofuran (THF)7.6AproticSparingly SolubleModerate polarity but insufficient to effectively solvate the ionic salt.
1,4-Dioxane2.2AproticSparingly SolubleOften used in mixtures with water to aid solubility.[4]
Chlorinated Dichloromethane (DCM)9.1AproticSlightly Soluble / InsolublePolarity is too low to overcome the crystal lattice energy of the salt.
Nonpolar Toluene2.4NonpolarInsolubleLacks polarity and H-bonding capability.
Hexanes1.9NonpolarInsolubleLacks polarity and H-bonding capability.

Disclaimer: "Soluble" is generally defined as >10 mg/mL, "Sparingly Soluble" as 1-10 mg/mL, and "Insoluble" as <1 mg/mL. This data should be used as a guide and must be confirmed experimentally for specific applications.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This protocol describes a robust method for accurately determining the saturation solubility of L-Serine ethyl ester hydrochloride in a given organic solvent. The principle involves creating a saturated solution at a constant temperature, separating the undissolved solid, and quantifying the dissolved solute in the supernatant.[5][6]

Rationale and Self-Validation

This method is designed to be self-validating. By ensuring an excess of solid is present and allowing sufficient time for equilibration (20-24 hours), the resulting concentration represents the true thermodynamic solubility, not a kinetically trapped or supersaturated state.[5] Filtration through a sub-micron filter guarantees that the analyzed sample is free of solid particulates, a critical step for accurate quantification.[5]

Materials & Equipment
  • L-Serine ethyl ester hydrochloride (hygroscopic, store in a desiccator).[1]

  • Anhydrous organic solvent of interest.

  • Analytical balance (± 0.1 mg).

  • Glass vials with PTFE-lined screw caps.

  • Orbital shaker or magnetic stirrer with temperature control.

  • Syringes and 0.22 µm PTFE syringe filters.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another quantitative method like quantitative NMR (qNMR).

  • Volumetric flasks and pipettes for standard preparation.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric):

    • Why: To ensure an excess of solid is present to achieve saturation.

    • Action: Add an excess amount (e.g., ~50-100 mg) of L-Serine ethyl ester hydrochloride to a pre-weighed glass vial. Record the exact mass. Add a precise volume (e.g., 2.0 mL) of the chosen anhydrous solvent to the vial.

  • Equilibration:

    • Why: To allow the system to reach thermodynamic equilibrium between the solid and dissolved states. Insufficient time can lead to an underestimation of solubility.

    • Action: Tightly cap the vial and place it on an orbital shaker or stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension vigorously for at least 20 hours.[5] Preliminary experiments can confirm if 20 hours is sufficient by testing samples at 20, 48, and 72 hours and observing if the concentration remains constant.[5]

  • Phase Separation:

    • Why: To isolate the saturated liquid phase (supernatant) from the undissolved solid without altering the equilibrium.

    • Action: Remove the vial from the shaker and allow the solid to settle for 30 minutes within the same temperature-controlled environment.

  • Sample Extraction and Filtration:

    • Why: To obtain a particle-free aliquot of the saturated solution for analysis. Using a filter compatible with the organic solvent (PTFE is excellent) is crucial to avoid contamination or filter degradation.

    • Action: Carefully draw the supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and discard the first ~0.2 mL to saturate the filter membrane. Dispense the subsequent filtrate into a clean, labeled analysis vial (e.g., an HPLC vial).

  • Quantification:

    • Why: To accurately determine the concentration of the dissolved solute. HPLC is a common and precise method.

    • Action:

      • Prepare a calibration curve using accurately weighed standards of L-Serine ethyl ester hydrochloride dissolved in the same solvent.

      • Dilute the filtered saturated sample with a known factor to bring its concentration within the range of the calibration curve.

      • Analyze the standards and the diluted sample by HPLC.

      • Calculate the concentration in the original, undiluted filtrate using the calibration curve and the dilution factor. The result is the saturation solubility, typically expressed in mg/mL or mol/L.

The following diagram outlines the experimental workflow.

G A 1. Sample Preparation Add excess solid to known volume of solvent B 2. Equilibration Agitate at constant T for 20-24 hours A->B C 3. Settling Allow solid to sediment for 30 min at constant T B->C D 4. Filtration Withdraw supernatant and filter through 0.22 µm PTFE filter C->D E 5. Dilution & Analysis Prepare sample and standards; Quantify via HPLC D->E F Result Saturation Solubility (mg/mL) E->F

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

The solubility of Ethyl 2-amino-3-hydroxypropanoate hydrochloride is a complex function of its ionic, hydrogen-bonding, and ester moieties. It exhibits high solubility in polar protic solvents and polar aprotic solvents like DMSO and DMF, making it well-suited for a variety of synthetic applications, particularly in peptide chemistry. Conversely, it is largely insoluble in nonpolar and low-polarity aprotic solvents. For any critical application, the provided experimental protocol offers a reliable and robust method for determining precise solubility values, enabling informed solvent selection, enhanced reaction efficiency, and streamlined process development.

References

  • Benchchem. H-Ser-OEt.HCl | 26348-61-8.
  • Garrido, J., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • Garrido, J., et al. (2022).
  • Moorpark College. Experiment 13 – Properties of Amines and Amides.
  • University of Toronto.
  • Unknown.
  • PubChem - NIH. L-Serine | C3H7NO3 | CID 5951.
  • Google Patents. WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc).
  • Fisher Scientific. SAFETY DATA SHEET - L-Serine ethyl ester hydrochloride. (2024-03-28).
  • Google Patents.
  • IMR Press. (2018).
  • MedChemExpress.
  • Kappe, C. O. (2013). Design and synthesis of components for optically active metal-organic frameworks (MOFs) and synthetic routes to diverse.

Sources

Exploratory

L-serine ethyl ester hydrochloride chemical structure and properties

An In-Depth Technical Guide to L-Serine Ethyl Ester Hydrochloride Introduction L-Serine ethyl ester hydrochloride is a pivotal derivative of the non-essential amino acid L-serine. In the landscape of chemical synthesis a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to L-Serine Ethyl Ester Hydrochloride

Introduction

L-Serine ethyl ester hydrochloride is a pivotal derivative of the non-essential amino acid L-serine. In the landscape of chemical synthesis and pharmaceutical sciences, it emerges not merely as a compound but as a versatile and enabling tool. Its strategic modification—the esterification of the carboxyl group—imparts favorable physicochemical properties, most notably enhanced solubility in organic solvents and increased lipophilicity compared to its parent amino acid.[][2] These characteristics make it an invaluable building block in solution-phase peptide synthesis, a critical intermediate in the manufacturing of complex active pharmaceutical ingredients (APIs), and a subject of interest for its own biological activities.[3] This guide provides a comprehensive technical overview, synthesizing fundamental data with practical, field-proven insights for researchers, chemists, and drug development professionals.

Section 1: Chemical Identity and Structure

The functionality of L-serine ethyl ester hydrochloride is intrinsically linked to its molecular architecture. The structure features a chiral center at the alpha-carbon, retaining the (S)-configuration of natural L-serine. The primary amine is protonated to form a hydrochloride salt, enhancing stability and water solubility, while the carboxyl group is protected as an ethyl ester. This ester moiety is key to its utility, modulating its reactivity and solubility profile.[]

Caption: Chemical Structure of L-Serine Ethyl Ester Hydrochloride.

Table 1: Chemical Identifiers

Identifier Value
CAS Number 26348-61-8[][3][4][5]
IUPAC Name ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride[][6]
Molecular Formula C₅H₁₁NO₃·HCl (or C₅H₁₂ClNO₃)[][3][5][6]
Molecular Weight 169.62 g/mol [][3][6]
Synonyms L-Ser-OEt HCl, H-Ser-OEt HCl, Ethyl L-serinate hydrochloride[][3]
InChI Key JZJQCLZQSHLSFB-WCCKRBBISA-N[]

| Canonical SMILES | CCOC(=O)C(CO)N.Cl[] |

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. L-serine ethyl ester hydrochloride is typically a stable, crystalline solid, with properties that make it amenable to a variety of laboratory and industrial processes.

Table 2: Physicochemical Data

Property Value Significance
Appearance White to off-white or beige crystalline powder/solid.[][3][5] Indicates purity; deviations in color may suggest impurities or degradation.
Melting Point 125-135 °C.[] A sharp melting range is a key indicator of purity.
Boiling Point 247.9 °C at 760 mmHg.[] Useful for assessing thermal stability, though decomposition may occur.
Solubility Soluble in water.[7][8] The hydrochloride salt form ensures solubility in aqueous media.
Optical Rotation [α]²⁰/D = -4.4° to -4.5° (c=2 in water or c=10.2 in ethanol).[3] Confirms the presence of the desired L-enantiomer and its chiral purity.

| Storage | 0-8 °C, in a dry, tightly sealed container.[][3][9] | Protects against thermal degradation and hydrolysis from atmospheric moisture. |

Section 3: Synthesis and Purification

The most prevalent and industrially scalable method for synthesizing L-serine ethyl ester hydrochloride is the Fischer esterification of L-serine. This acid-catalyzed reaction is efficient, and the choice of catalyst can be tailored to the specific laboratory setup. Thionyl chloride (SOCl₂) is particularly effective as it reacts with L-serine to form a highly reactive acyl chloride intermediate and generates HCl in situ to catalyze the reaction and form the final hydrochloride salt.

Causality in Experimental Choices:
  • Anhydrous Conditions: The use of anhydrous ethanol is paramount. Water will readily hydrolyze the ester product back to the carboxylic acid, drastically reducing the yield.

  • Slow Catalyst Addition at Low Temperature: Thionyl chloride reacts exothermically with ethanol and any trace water. A slow, controlled addition at 0-10 °C prevents dangerous temperature spikes and minimizes the formation of side products like diethyl sulfite.[10]

  • Anti-Solvent Crystallization: The product is soluble in ethanol but much less so in non-polar solvents like diethyl ether. Adding ether to the concentrated ethanolic solution reduces the product's solubility, forcing it to crystallize out of the solution, a common and effective purification technique.[11]

Detailed Experimental Protocol: Synthesis via Fischer Esterification
  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a drying tube (filled with CaCl₂ or Drierite) to protect from atmospheric moisture.

  • Reagent Preparation: Suspend L-serine (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of L-serine) in the flask. Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Esterification: Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (or 35-40 °C) and maintain for 24-48 hours until TLC analysis indicates the consumption of the starting material.[10]

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The result is typically a viscous oil or semi-solid.

  • Purification: Dissolve the crude residue in a minimal amount of hot ethanol. Slowly add diethyl ether with stirring until the solution becomes persistently cloudy. Cool the flask first to room temperature and then in an ice bath for at least 1 hour to maximize crystallization.

  • Final Product: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Validation: Confirm the product's identity and purity by measuring its melting point and acquiring spectroscopic data (NMR, IR).

synthesis_workflow cluster_synthesis Synthesis Workflow reagents 1. Reagents L-Serine, Anhydrous Ethanol, Thionyl Chloride reaction 2. Reaction - Cool to 0-10°C - Add SOCl₂ dropwise - Heat to 35-40°C for 24-48h reagents->reaction Fischer Esterification isolation 3. Isolation - Cool mixture - Evaporate solvent reaction->isolation Reaction complete purification 4. Purification - Dissolve in hot Ethanol - Crystallize with Diethyl Ether - Filter and wash isolation->purification Crude product product 5. Final Product Pure L-Serine Ethyl Ester Hydrochloride purification->product Crystals form

Caption: Workflow for the synthesis and purification of L-serine ethyl ester hydrochloride.

Section 4: Key Applications in Research and Development

The utility of L-serine ethyl ester hydrochloride spans several scientific domains, primarily due to its role as a protected and activated form of L-serine.

Peptide Synthesis

In peptide synthesis, the temporary protection of reactive functional groups is essential to direct the formation of the correct amide bond. L-serine ethyl ester hydrochloride serves as a carboxyl-protected amino acid. The ester group prevents the carboxylic acid from participating in the coupling reaction, allowing the free amine (after neutralization) to react with an N-protected amino acid to form a dipeptide. This makes it a foundational component in solution-phase peptide synthesis strategies.

Pharmaceutical Intermediate

The compound is a valuable intermediate in the synthesis of complex APIs. For example, the analogous L-serine methyl ester hydrochloride is a key precursor in the synthesis of Ramipril, an ACE inhibitor used to treat high blood pressure.[10] The ester's enhanced solubility in organic solvents facilitates reactions that would be difficult with the zwitterionic parent amino acid. Furthermore, its potential for neuroprotective effects is an area of active research, suggesting it may serve as a lead compound or scaffold for developing treatments for neurodegenerative diseases.[3]

Chemoenzymatic Polymerization

A novel and "green" application is its use as a monomer in the chemoenzymatic polymerization (CEP) to produce poly(L-serine).[12] Using an enzyme like papain in an aqueous medium, L-serine ethyl ester can be polymerized without the need for side-chain protection on its hydroxyl group.[13] This is a significant advantage over traditional methods that require multiple protection/deprotection steps and the use of harsh organic solvents.[12]

enzymatic_polymerization cluster_cep Chemoenzymatic Polymerization (CEP) monomer L-Serine Ethyl Ester (Monomer) enzyme Papain (Catalyst) monomer->enzyme polymer Poly(L-Serine) (Polymer) enzyme->polymer Polymerization in Aqueous Buffer byproduct Ethanol (Byproduct) polymer->byproduct Releases

Caption: Enzymatic polymerization of L-serine ethyl ester to form poly(L-serine).

Section 5: Spectroscopic and Analytical Profile

Confirmation of the structure and purity of L-serine ethyl ester hydrochloride is achieved through standard analytical techniques.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum provides a clear fingerprint of the molecule. Expected signals include a triplet around 1.2 ppm (methyl protons of the ethyl group), a quartet around 4.2 ppm (methylene protons of the ethyl group), and distinct signals for the α-H, β-CH₂, and the exchangeable protons of the -OH and -NH₃⁺ groups.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong, sharp peak around 1735-1750 cm⁻¹ corresponds to the C=O stretch of the ester. Broad bands above 3000 cm⁻¹ are indicative of O-H and N-H stretching vibrations from the hydroxyl and ammonium groups.[15]

  • Mass Spectrometry (MS): In electrospray ionization (ESI+) mode, the compound will be detected as its free base. The expected parent ion would correspond to the protonated molecule [M+H]⁺ at m/z 134.1, where M is the mass of the free base (L-serine ethyl ester).

Section 6: Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety and maintain the integrity of the compound.

Table 3: Hazard and Safety Information

Category Information
GHS Hazard Statements H302: Harmful if swallowed.[6][8]H315: Causes skin irritation.[6][8]H319: Causes serious eye irritation.[6][8]H335: May cause respiratory irritation.[8]
Precautionary Measures Use only in a well-ventilated area. Avoid breathing dust.[8] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use a NIOSH-approved N95 dust mask if handling large quantities or if dust generation is likely.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[7][9]

| Storage Conditions | Store in a tightly closed container in a dry and well-ventilated place. Keep refrigerated at 0-8 °C.[][3][9] |

Conclusion

L-serine ethyl ester hydrochloride is more than a simple amino acid derivative; it is a strategically designed molecule that overcomes the inherent limitations of L-serine in organic synthesis. Its enhanced solubility, protected carboxyl group, and stable salt form make it an indispensable reagent for researchers in peptide chemistry, medicinal chemistry, and materials science. From building blocks for life-saving drugs to monomers for biocompatible polymers, its applications are both broad and impactful. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

References

  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection | ACS Polymers Au . ACS Publications. [Link]

  • L-Serine, ethyl ester, hydrochloride (1:1) | C5H12ClNO3 | CID 2724185 - PubChem . National Center for Biotechnology Information. [Link]

  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Synthesis of D,L-serine ethyl ester hydrochloride - PrepChem.com . PrepChem.com. [Link]

  • CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents.
  • IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey) . ResearchGate. [Link]

  • Ethyl serinate | C5H11NO3 | CID 2724186 - PubChem . National Center for Biotechnology Information. [Link]

  • (PDF) l-Serine methyl ester hydrochloride - ResearchGate . ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Serinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl serinate hydrochloride, the ethyl ester of the amino acid L-serine presented as a hydrochloride salt, is a pivotal building block in synt...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl serinate hydrochloride, the ethyl ester of the amino acid L-serine presented as a hydrochloride salt, is a pivotal building block in synthetic organic chemistry and holds significant importance in the pharmaceutical and biotechnological sectors. Its bifunctional nature, possessing both a primary amine and a hydroxyl group, coupled with the protective ester and salt functionalities, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including peptides, peptidomimetics, and other biologically active compounds.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of ethyl serinate hydrochloride, offering insights into its molecular characteristics, stability, and analytical methodologies. This document is intended to serve as a valuable resource for researchers and developers utilizing this compound in their scientific endeavors.

Chemical Identity and Molecular Structure

Ethyl serinate hydrochloride is systematically known as ethyl (2S)-2-amino-3-hydroxypropanoate hydrochloride.[2] Its molecular structure consists of a central chiral carbon atom bonded to an amino group (protonated as an ammonium chloride salt), a carboxyethyl group, a hydroxymethyl group, and a hydrogen atom.

IdentifierValueSource
IUPAC Name ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride[2]
CAS Number 26348-61-8[3]
Molecular Formula C₅H₁₂ClNO₃[2]
Molecular Weight 169.61 g/mol [2]
SMILES CCOC(=O)N.Cl[2]
InChI Key JZJQCLZQSHLSFB-WCCKRBBISA-N[2]

The presence of the hydrochloride salt enhances the stability and water solubility of the compound compared to its free base form. The chiral center at the alpha-carbon confers optical activity to the molecule.

Physicochemical Properties

The physical and chemical properties of ethyl serinate hydrochloride are crucial for its handling, storage, and application in various chemical reactions and formulations.

PropertyValueSource
Appearance White to off-white crystalline powder or solid[1]
Melting Point 130-132 °C[4][5]
Solubility Soluble in water. The methyl ester analog is slightly soluble in methanol and sparingly soluble in DMSO.[5][6][7]
Optical Rotation [α]20/D -5° (c=2, H₂O)[4]
pKa The pKa of the parent amino acid, L-serine, are 2.21 (carboxyl group) and 9.15 (amino group). The esterification of the carboxyl group will alter the pKa of the amino group.[7]

Spectroscopic Profile

The spectroscopic data provides unambiguous identification and structural confirmation of ethyl serinate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for the structural elucidation of ethyl serinate hydrochloride. The spectrum reveals the number of different types of protons and their neighboring environments. A representative 1H NMR spectrum is available.[8]

  • 1H NMR (DMSO-d₆): A general representation of the expected signals includes a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and multiplets for the protons on the serine backbone (α-CH, β-CH₂, and OH), along with a broad signal for the ammonium protons.[9][10][11][12]

  • 13C NMR: The 13C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the two carbons of the serine backbone.[2]

Infrared (IR) Spectroscopy

The IR spectrum of ethyl serinate hydrochloride displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)AssignmentSource
~3235 (broad)O-H and N-H stretching vibrations[13]
~2900-3000C-H stretching vibrations[14][15][16]
~1735C=O stretching of the ester group[13]
~1654N-H bending of the primary amine[13]
~1000-1260C-O stretching of the ester and alcohol[14][15][16]
Mass Spectrometry (MS)

Mass spectrometry of the free base, ethyl serinate, provides information about its molecular weight and fragmentation pattern. The GC-MS data for ethyl serinate is available in public databases.[17] The fragmentation is influenced by the functional groups present.

G M [C5H11NO3]+• m/z = 133 F1 [M - C2H5O]+• m/z = 88 M->F1 - OCH2CH3 F2 [M - COOC2H5]+• m/z = 60 M->F2 - COOCH2CH3 F3 [M - CH2OH]+• m/z = 102 M->F3 - CH2OH

Caption: Major fragmentation pathways of ethyl serinate in mass spectrometry.

Chemical Reactivity and Stability

The stability of ethyl serinate hydrochloride is a critical consideration for its storage and use. As an ester, it is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield serine and ethanol. The rate of hydrolysis is influenced by pH and temperature.[13][14] The hydrochloride salt form is generally more stable to handle and store than the free base, which is prone to self-condensation. It is recommended to store the compound in a cool, dry place, protected from moisture.[18]

Analytical Methodologies

Accurate and precise analytical methods are essential for the quality control and characterization of ethyl serinate hydrochloride.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common technique for the analysis of amino acids and their derivatives.[19][20][21] Due to the polar nature of ethyl serinate hydrochloride, derivatization with a hydrophobic agent such as o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) is often employed to enhance retention and detection.[18][22]

Gas Chromatography (GC): For GC analysis, derivatization is necessary to increase the volatility and thermal stability of the analyte.[2][8] Common derivatization strategies involve silylation or acylation of the amine and hydroxyl groups.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Ethyl Serinate HCl Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Derivatize Derivatize (e.g., OPA) Dissolve->Derivatize Filter Filter (0.45 µm) Derivatize->Filter Injector Autosampler/Injector Filter->Injector Column Reversed-Phase C18 Column Injector->Column Detector UV/Fluorescence Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify

Sources

Exploratory

An In-Depth Technical Guide to L-Serine Ethyl Ester Hydrochloride (CAS 26348-61-8): Properties, Applications, and Protocols for Advanced Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Defining the Role of L-Serine Ethyl Ester Hydrochloride in Modern Synthesis L-Serine ethyl ester hydrochloride (CAS No. 26348-61-8), a chiral...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Role of L-Serine Ethyl Ester Hydrochloride in Modern Synthesis

L-Serine ethyl ester hydrochloride (CAS No. 26348-61-8), a chiral derivative of the amino acid L-serine, is a versatile and fundamental building block in synthetic and medicinal chemistry.[1] By esterifying the carboxylic acid group of L-serine with ethanol and forming the hydrochloride salt of the amino group, the compound's physicochemical properties are modified to enhance its utility in various applications.[1] This modification increases its solubility and stability, making it a preferred reagent for peptide synthesis, a precursor for pharmaceutical intermediates, and a monomer in advanced polymer chemistry.[1][2] Its reactivity, centered around the free hydroxyl, the protected carboxyl, and the reactive amino group (upon neutralization), allows for its strategic incorporation into complex molecular architectures. This guide provides a comprehensive overview of its properties, core applications, and detailed experimental protocols, offering field-proven insights for its effective use in research and development.

Physicochemical and Structural Properties

L-Serine ethyl ester hydrochloride is a white to off-white, hygroscopic solid, soluble in water.[3][] The presence of the ethyl ester group increases its lipophilicity compared to the parent amino acid, enhancing membrane permeability, a useful trait in certain biological assays and prodrug strategies.[]

PropertyValueSource(s)
CAS Number 26348-61-8[5][6]
Molecular Formula C₅H₁₁NO₃·HCl[][5]
Molecular Weight 169.61 g/mol [7]
Appearance White to off-white solid/powder[][5]
Melting Point 130-132 °C (lit.)[3][8]
Solubility Soluble in water[3]
Optical Rotation [α]²⁰/D ~ -4.4° to -5°[3][8]
InChI Key JZJQCLZQSHLSFB-WCCKRBBISA-N[7]
Canonical SMILES CCOC(=O)C(CO)N.Cl[]

Core Applications in Research and Development

The utility of L-Serine ethyl ester hydrochloride spans several key areas of chemical and pharmaceutical science, primarily driven by its function as a trifunctional building block.

Solution-Phase Peptide Synthesis

The most common application of this compound is in solution-phase peptide synthesis (SPPS).[8] The ethyl ester provides temporary protection for the C-terminus, while the hydrochloride salt ensures the stability of the amino group. Before coupling, the free amine must be liberated by the addition of a non-nucleophilic base. This strategy allows for the sequential addition of amino acids to build a desired peptide chain.

Causality in Experimental Design: The choice of an ethyl ester over a methyl ester can be strategic; ethyl esters are slightly less prone to hydrolysis and can offer different solubility profiles for the growing peptide chain.[1] Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) are critical. EDC activates the carboxylic acid of the incoming N-protected amino acid to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate is unstable and prone to racemization. HOBt intercepts this intermediate to form an HOBt-active ester, which is more stable, less susceptible to racemization, and highly reactive toward the nucleophilic attack by the free amine of the L-serine ethyl ester, ensuring high yield and stereochemical purity of the resulting dipeptide.[2]

EDC_HOBt_Coupling R_COOH N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) R_COOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester (Stable, Reactive) O_Acylisourea->HOBt_Ester + HOBt (prevents racemization) EDC_Urea EDC-Urea (Byproduct) HOBt HOBt Dipeptide Protected Dipeptide HOBt_Ester->Dipeptide + H₂N-Ser-OEt Ser_Ester L-Serine Ethyl Ester (H₂N-Ser-OEt)

EDC/HOBt peptide coupling mechanism.
Pharmaceutical Intermediate Synthesis

L-Serine ethyl ester hydrochloride serves as a precursor for more complex pharmaceutical intermediates, particularly serine hydrazide. While patents often cite the closely related methyl ester for the synthesis of drugs like Benserazide (a Parkinson's disease medication) and Ramipril (an antihypertensive), the ethyl ester follows an analogous reaction pathway.[8][10] The ester is converted to serine hydrazide via reaction with hydrazine hydrate. This serine hydrazide is then a key component to be coupled with other molecules, such as 2,3,4-trihydroxybenzaldehyde in the case of Benserazide synthesis.[11]

Drug_Intermediate_Synthesis SerEster L-Serine Ethyl Ester HCl SerHydrazide Serine Hydrazide SerEster->SerHydrazide + Hydrazine Hydrate Hydrazine Hydrazine Hydrate Hydrazone Hydrazone Intermediate SerHydrazide->Hydrazone + Aldehyde Aldehyde 2,3,4-Trihydroxy- benzaldehyde Benserazide Benserazide (after reduction) Hydrazone->Benserazide Reduction (e.g., H₂/Pd-C)

Synthesis pathway to Benserazide via Serine Hydrazide.
Chemoenzymatic Polymerization (CEP)

A novel and green application is the use of L-serine ethyl ester hydrochloride as a monomer for the synthesis of poly(L-serine).[12] Traditional methods for creating polypeptides often require harsh organic solvents and the use of protecting groups for the reactive side chains (the hydroxyl group of serine).[13] Chemoenzymatic polymerization leverages the catalytic activity of enzymes, such as papain, in an aqueous medium.[12]

Causality in Experimental Design: This method exploits the dual functionality of proteases. Under specific, non-physiological conditions (basic pH, high monomer concentration), the enzyme's catalytic mechanism favors aminolysis over hydrolysis.[6] The enzyme forms a reactive acyl-enzyme intermediate with one monomer, which is then attacked by the free amino group of a second monomer, initiating polymerization.[12] This approach is highly regio- and stereoselective, obviating the need for side-chain protection and representing a significant advance in sustainable polymer chemistry.[1]

Potential Biological and Therapeutic Relevance

While L-serine ethyl ester hydrochloride is primarily a synthetic tool, its parent molecule, L-serine, and its derivatives are subjects of intense research in drug development for their potential therapeutic effects.

  • Neuroprotection: L-serine has demonstrated neuroprotective properties in models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[14][15] One proposed mechanism involves L-serine acting as a "proteostasis regulator." It can induce the unfolded protein response (UPR) and increase the expression of chaperone proteins, helping cells clear misfolded or aggregated proteins that cause proteotoxic stress.[12] Furthermore, L-serine can selectively activate lysosomal enzymes (cathepsins B and L), enhancing the autophagic clearance of damaged cellular components.[14]

  • Anticancer Applications: The metabolism of serine is often upregulated in cancer cells to support rapid proliferation, providing precursors for the synthesis of nucleotides, proteins, and lipids.[11] This dependency creates a therapeutic vulnerability. Derivatives of serine have been explored as potential anticancer agents. For instance, a study reported that β-Hydroxypicolinyl serine ethyl heptanoyl ester, synthesized from L-serine ethyl ester hydrochloride, exhibited cytotoxicity against leukemia cells, marking it as a potential lead compound.[1] Targeting the serine synthesis pathway is an active area of cancer research.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide (Fmoc-Ala-Ser-OEt)

This protocol describes a standard procedure for coupling an N-terminally protected amino acid (Fmoc-Alanine) to L-serine ethyl ester hydrochloride using EDC/HOBt activation.

Methodology:

  • Amine Neutralization:

    • Dissolve L-serine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise while stirring. Allow the mixture to stir for 15-20 minutes at 0 °C. The purpose of DIPEA, a non-nucleophilic base, is to deprotonate the amine hydrochloride salt to yield the free, nucleophilic primary amine required for the coupling reaction without competing in the reaction itself.[16]

  • Carboxyl Group Activation:

    • In a separate flask, dissolve Fmoc-L-Alanine (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF.

    • Add EDC·HCl (1.1 eq) to this solution and stir at 0 °C for 30 minutes. This pre-activation step allows for the formation of the HOBt-active ester, minimizing side reactions.[9]

  • Coupling Reaction:

    • Transfer the activated Fmoc-L-Alanine solution to the flask containing the neutralized L-serine ethyl ester.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to yield the pure protected dipeptide, Fmoc-Ala-Ser-OEt.

Protocol 2: Chemoenzymatic Polymerization of Poly(L-Serine)

This protocol is adapted from the work of Numata et al. and describes the papain-catalyzed polymerization of L-serine ethyl ester in an aqueous buffer.[12][13]

Methodology:

  • Monomer Solution Preparation:

    • Dissolve L-serine ethyl ester hydrochloride (e.g., 2 mmol, 0.339 g) in a phosphate buffer (1 M, 2 mL, pH 8.0).

    • Adjust the pH of the monomer solution to 8.5 using a 5 M NaOH solution. This basic pH is critical as it ensures a sufficient concentration of the deprotonated, nucleophilic amino group of the monomer, which is required for the aminolysis reaction to proceed efficiently.[6]

  • Polymerization Reaction:

    • Transfer the pH-adjusted monomer solution to a reaction vessel equipped with a magnetic stirrer and maintain the temperature at 40 °C.

    • Add papain powder (e.g., 100 mg) to the solution to initiate polymerization. The high concentration of both monomer and enzyme kinetically favors the polymerization pathway over hydrolysis.[12]

    • Stir the reaction mixture vigorously (e.g., 800 rpm) for 4-24 hours. A precipitate of poly(L-serine) will form as the polymer grows and becomes insoluble in the aqueous buffer.

  • Product Isolation and Purification:

    • Separate the precipitate from the solution by centrifugation (e.g., 20,000 x g, 15 °C, 5 min).

    • Wash the collected pellet by resuspending it in deionized water and repeating the centrifugation. Perform this wash cycle at least three times to remove residual buffer salts, unreacted monomer, and enzyme.

    • Lyophilize (freeze-dry) the final washed pellet to obtain pure poly(L-serine) as a white solid.

Safety and Handling

L-Serine ethyl ester hydrochloride is categorized as an irritant.[6]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[6]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

  • Storage: The compound is hygroscopic.[1] Store in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8 °C) under an inert gas like argon or nitrogen to prevent degradation from moisture.[]

Conclusion

L-Serine ethyl ester hydrochloride (CAS 26348-61-8) is more than a simple amino acid derivative; it is an enabling tool for chemists and drug development professionals. Its strategic design—with a protected carboxyl group and a stable amino salt—provides a reliable and versatile platform for constructing complex molecules. Whether it is being used in the precise, step-wise assembly of therapeutic peptides, serving as a key precursor in the synthesis of active pharmaceutical ingredients, or pioneering green polymer chemistry through enzymatic methods, a thorough understanding of its properties and reaction mechanisms is paramount. The protocols and insights provided in this guide serve as a foundation for leveraging this essential compound to its full potential in the laboratory and beyond.

References

  • The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Uyama, H., Fukuoka, S., & Numata, K. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au, 2(3), 147–156. Retrieved from [Link]

  • Dunlop, R. A., & Cox, P. A. (2020). Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L. Neurotoxicity Research, 39(1), 17–26. Retrieved from [Link]

  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, L., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience, 14. Retrieved from [Link]

  • L-Serine, ethyl ester, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances in Chemoenzymatic Peptide Syntheses. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • L-Serine, ethyl ester, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

  • Synthetic method for intermediate of benserazide hydrochloride. (2014). Google Patents.
  • Amelio, I., et al. (2014). Serine and glycine metabolism in cancer. Trends in Biochemical Sciences, 39(4), 191-198. Retrieved from [Link]

  • Mastering Peptide Synthesis: The Crucial Role of EDC HCl. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to Ethyl 2-Amino-3-Hydroxypropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of ethyl 2-amino-3-hydroxypropanoate hydrochloride, a key building block in synthetic organic chemistry and pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of ethyl 2-amino-3-hydroxypropanoate hydrochloride, a key building block in synthetic organic chemistry and pharmaceutical development. As an ester derivative of the amino acid L-serine, its unique bifunctional nature—possessing an amine, a hydroxyl group, and an ester—makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including chiral ligands, peptide fragments, and active pharmaceutical ingredients (APIs). This document will delve into its fundamental chemical properties, synthesis, analytical characterization, and applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular and Physical Properties

Ethyl 2-amino-3-hydroxypropanoate hydrochloride, also known as L-serine ethyl ester hydrochloride, is the hydrochloride salt of the ethyl ester of L-serine. The hydrochloride form enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction setup and purification processes.

Molecular Identity and Structure

The fundamental chemical identifiers for this compound are summarized in the table below, providing a clear reference for its molecular formula, weight, and registry numbers.

IdentifierValueSource
Molecular Formula C₅H₁₂ClNO₃[1][2]
Molecular Weight 169.61 g/mol [1][2][3]
CAS Number 3940-27-0[2][3][4][5][6]
Alternate CAS 26348-61-8
Parent Compound L-Serine Ethyl Ester[7]
IUPAC Name ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride[1]
Synonyms L-Serine ethyl ester hydrochloride, Ethyl L-serinate hydrochloride[2][5]

Note: The primary CAS number 3940-27-0 typically refers to the L-enantiomer, derived from natural L-serine. Other CAS numbers may exist for different stereoisomers or mixtures.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, storage, and application in experimental settings.

PropertyValueSource
Appearance White solid[2]
Purity Typically ≥98%[4][6]
InChI Key JZJQCLZQSHLSFB-UHFFFAOYSA-N
SMILES CCOC(=O)C(CO)N.Cl[5]

Synthesis and Mechanism

The most common and efficient synthesis of ethyl 2-amino-3-hydroxypropanoate hydrochloride is through the Fischer esterification of L-serine. This method is widely adopted due to its straightforward procedure and high yield.

Fischer Esterification of L-Serine

The synthesis involves the reaction of L-serine with ethanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent for this transformation as it reacts with ethanol in situ to generate both the acidic catalyst (HCl) and a dehydrating agent, driving the equilibrium towards the ester product.

Reaction: L-Serine + Ethanol + SOCl₂ → Ethyl 2-amino-3-hydroxypropanoate hydrochloride

The causality behind this choice of reagent is twofold:

  • Acid Catalyst Generation: Thionyl chloride reacts with ethanol to produce hydrogen chloride (HCl) gas, which protonates the carboxylic acid of L-serine, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Water Removal: The reaction of thionyl chloride with any trace water and with ethanol itself produces gaseous byproducts (SO₂ and HCl), which helps to shift the reaction equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of ethyl 2-amino-3-hydroxypropanoate hydrochloride.

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is placed in an ice-water bath.

  • Reagent Preparation: Anhydrous ethanol (40 mL) is added to the flask. Thionyl chloride (5.4 mL) is then added dropwise to the ethanol with continuous stirring. This exothermic reaction generates the HCl catalyst in situ. The mixture is stirred for 1 hour to ensure complete reaction.[2]

  • Addition of L-Serine: L-serine (6.00 g, 57 mmol) is added to the reaction mixture.[2]

  • Reaction Execution: The ice bath is removed, and the reaction mixture is heated to reflux for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Workup and Isolation: After the reaction is complete, the solvent (excess ethanol) is removed under reduced pressure using a rotary evaporator. This yields the crude product as a white solid.[2]

  • Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified ethyl 2-amino-3-hydroxypropanoate hydrochloride. The reported yield for this procedure is typically high, around 93.4%.[2]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reagents cluster_process Reaction Process L_Serine L-Serine ReactionVessel Reaction Vessel (Ice-water bath) L_Serine->ReactionVessel Ethanol Anhydrous Ethanol Ethanol->ReactionVessel SOCl2 Thionyl Chloride (SOCl₂) SOCl2->ReactionVessel Dropwise addition Reflux Heat to Reflux (10 hours) ReactionVessel->Reflux Evaporation Solvent Removal (Reduced Pressure) Reflux->Evaporation Purification Recrystallization Evaporation->Purification Product Ethyl 2-amino-3-hydroxypropanoate Hydrochloride (White Solid) Purification->Product

Caption: Workflow for the synthesis of ethyl 2-amino-3-hydroxypropanoate hydrochloride.

Analytical Characterization

For quality control and structural confirmation, a variety of analytical techniques are employed. Researchers should utilize a combination of these methods to ensure the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum will show characteristic peaks for the ethyl group (a triplet and a quartet), the protons on the serine backbone, and the hydroxyl proton.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to determine the molecular weight of the parent cation (M+H)⁺, which would be observed at m/z 134.1, corresponding to the free base C₅H₁₁NO₃.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A chiral HPLC method can be used to determine the enantiomeric excess (e.e.) of the L-isomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the ammonium salt, and the C=O stretch of the ester.

Applications in Drug Development and Research

Ethyl 2-amino-3-hydroxypropanoate hydrochloride serves as a crucial chiral building block in the pharmaceutical industry. Its utility stems from the three distinct functional groups that can be selectively modified.

  • Peptide Synthesis: The amino and ester groups make it an ideal starting material for the synthesis of dipeptides and larger peptide fragments. The ester group can be hydrolyzed to the free acid for coupling reactions.

  • Synthesis of Chiral Ligands: The chiral center and functional groups are valuable for the design and synthesis of chiral ligands used in asymmetric catalysis.

  • Precursor for APIs: It is a precursor for various more complex molecules that may have biological activity. Its application is primarily in the pharmaceutical field as an intermediate.[4]

Safety and Handling

As a laboratory chemical, proper safety precautions must be observed when handling ethyl 2-amino-3-hydroxypropanoate hydrochloride.

  • Hazards: The compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container. It should be stored under an inert atmosphere.

Conclusion

Ethyl 2-amino-3-hydroxypropanoate hydrochloride is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective and safe use. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this compound.

References

  • Matrix Fine Chemicals. ETHYL 2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE HYDROCHLORIDE | CAS 4089-07-0. [Link]

  • PubChem. ethyl (2R)-2-amino-3-hydroxypropanoate hydrochloride | C5H12ClNO3. [Link]

  • Chemical-Suppliers. Ethyl 2-amino-3-hydroxypropanoate hydrochloride | CAS 3940-27-0. [Link]

  • PubChem. Ethyl 2-amino-3-hydroxypropanoate | C5H11NO3. [Link]

  • PubChem. Ethyl 2-amino-3-hydroxy-2-methylpropanoate | C6H13NO3. [Link]

  • Chemchart. ethyl 2-amino-3-hydroxypropanoate hydrochloride (3940-27-0). [Link]

  • Weifang Yangxu Group Co., Ltd. ethyl 2-amino-3-hydroxypropanoate hydrochloride. [Link]

  • Amerigo Scientific. Ethyl 2-Amino-3-hydroxypropanoate hydrochloride. [Link]

  • PubChem. 3-Amino-2-hydroxypropanoate | C3H6NO3-. [Link]

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Exploratory

The Indispensable Role of the Hydrochloride Salt in the Chemistry and Application of Serine Esters

An In-Depth Technical Guide: Abstract Serine esters are pivotal intermediates in peptide synthesis and serve as valuable chiral building blocks in drug development. Their utility, however, is often hampered by the inhere...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Serine esters are pivotal intermediates in peptide synthesis and serve as valuable chiral building blocks in drug development. Their utility, however, is often hampered by the inherent reactivity of the free base form, which is prone to instability and challenging to handle. Conversion to a hydrochloride salt is a ubiquitous strategy employed to overcome these limitations. This technical guide provides a comprehensive examination of the multifaceted role of the hydrochloride salt in serine esters. We will explore the profound impact of salt formation on physicochemical properties, delve into the mechanistic underpinnings of enhanced stability, and provide field-proven experimental protocols for synthesis and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage serine ester hydrochlorides to their full potential.

The Physicochemical Transformation: Serine Ester Free Base vs. Hydrochloride Salt

The conversion of a serine ester from its free base to its hydrochloride salt is not merely a change in formulation; it is a fundamental transformation of its physical and chemical character. The free base of a typical serine ester, such as L-serine methyl ester, is often an oily, hygroscopic substance that is difficult to purify, accurately weigh, and store, with limited long-term stability.[1] In contrast, the hydrochloride salt is a stable, crystalline solid, a form that is vastly superior for handling, formulation, and manufacturing processes.[2][3]

This transformation is achieved by protonating the primary α-amino group with hydrochloric acid. This seemingly simple acid-base reaction introduces a positive charge on the nitrogen atom, creating an ammonium salt with the chloride anion.

The most significant advantages imparted by hydrochloride salt formation are summarized below.

PropertySerine Ester (Free Base)Serine Ester (Hydrochloride Salt)Rationale & Impact
Physical State Typically an oil or low-melting solid. [1][2]Crystalline solid. [4]Crystalline solids are easier to handle, purify via recrystallization, weigh accurately, and formulate into solid dosage forms.
Stability Prone to degradation, particularly hydrolysis and self-condensation. [1][5]Significantly enhanced chemical stability; protected from oxidative degradation and hydrolysis. [6]Protonation of the nucleophilic amino group prevents it from catalyzing degradation pathways (See Section 2.0).
Water Solubility High (Predicted LogP for methyl ester is -1.26, indicating high polarity). [1]Excellent (e.g., L-Serine methyl ester HCl is ≥100 mg/mL in H₂O).While the free base is polar, the salt form ensures high aqueous solubility and rapid dissolution, which is critical for bioavailability. [4][6]
Organic Solvent Solubility Generally poor in nonpolar solvents.Increased solubility in polar organic solvents like methanol facilitates use in organic synthesis. [7]Esterification and salt formation are key strategies to improve the solubility of amino acids in non-aqueous reaction media. [3]
Hygroscopicity Often highly hygroscopic.Generally less hygroscopic than the free base, though moisture sensitivity should still be considered. [7]Improved handling and stability during storage.

Mechanistic Insights: How the Hydrochloride Salt Prevents Ester Hydrolysis

The primary reason for the instability of α-amino acid esters is the α-amino group itself. In its free base form, the lone pair of electrons on the nitrogen atom makes it a potent intramolecular nucleophile and a general-base catalyst for its own hydrolysis. [5]The hydrochloride salt form effectively neutralizes this reactivity.

The Problem: Intramolecular Catalysis in the Free Base

In the free base form, the unprotonated amino group can directly attack the adjacent ester carbonyl carbon, forming an unstable cyclic intermediate that leads to hydrolysis or polymerization. This pathway significantly shortens the shelf-life and complicates its use in multi-step syntheses. [5]

The Solution: Electrostatic Stabilization and Removal of Nucleophilicity

Formation of the hydrochloride salt sequesters the nitrogen's lone pair by protonating it to form an ammonium ion (-NH₃⁺). This has two critical stabilizing effects:

  • Elimination of Nucleophilicity: The protonated amino group has no available lone pair to attack the ester carbonyl. This completely shuts down the primary intramolecular degradation pathway. [6]2. Inductive Effect: The positively charged -NH₃⁺ group exerts a powerful electron-withdrawing inductive effect. This effect polarizes the ester carbonyl, making it more susceptible to attack by external nucleophiles (like water). However, in a controlled, dry environment, the removal of the internal nucleophile is the dominant factor, leading to a dramatic increase in overall stability. [5] The following diagram illustrates the deactivation of the primary degradation pathway.

G

Caption: The hydrochloride salt blocks the intramolecular degradation pathway.

Practical Applications in Research and Development

The enhanced stability and handling properties of serine ester hydrochlorides make them indispensable in several fields.

  • Peptide Synthesis: They are fundamental building blocks. The ester group serves as a temporary protecting group for the carboxylic acid, while the hydrochloride salt protects the amine. This allows for controlled, sequential coupling of amino acids to build complex peptide chains. [4][8]* Drug Intermediates: Serine and its derivatives are common motifs in pharmacologically active molecules. The ester hydrochloride provides a stable, reliable starting material for the synthesis of complex APIs. [7]* Chiral Pool Synthesis: As enantiomerically pure compounds derived from natural L-serine, they are valuable starting materials for the asymmetric synthesis of other complex molecules. [9]

Experimental Protocols

As a self-validating system, the synthesis of a serine ester hydrochloride must be followed by rigorous characterization to confirm its identity and purity.

Synthesis of L-Serine Methyl Ester Hydrochloride

This protocol is adapted from established methods utilizing thionyl chloride in methanol. [10][11]Thionyl chloride reacts with methanol in situ to generate HCl and methyl sulfite, providing the acid catalyst and esterifying agent in one system.

Workflow Diagram:

G

Caption: Workflow for the synthesis and purification of L-Serine Methyl Ester HCl.

Step-by-Step Methodology:

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler/scrubber (to handle excess HCl and SO₂).

  • Reagents: Suspend L-serine (1.0 eq) in anhydrous methanol (approx. 3-4 mL per gram of serine) in the flask. Cool the suspension to 0°C in an ice bath with gentle stirring.

  • Reaction: Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via the dropping funnel to the cold suspension over 30-60 minutes. Maintain the internal temperature below 10°C. Caution: The reaction is exothermic and releases HCl and SO₂ gas.

  • Incubation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24-48 hours. The suspension should gradually become a clear solution as the reaction progresses.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting L-serine spot has been completely consumed.

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure (rotary evaporator) to remove the methanol. This will typically yield a thick oil or a semi-solid.

  • Purification: Add diethyl ether or methyl tert-butyl ether (MTBE) to the residue and triturate (vigorously stir or scrape) to induce crystallization. The white, crystalline hydrochloride salt will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold ether, and dry under high vacuum to a constant weight.

Characterization of L-Serine Methyl Ester Hydrochloride
  • Appearance: White crystalline powder. [4]* Melting Point: 163-165 °C (with decomposition). [4]* ¹H NMR (500 MHz, D₂O): The expected spectrum will show characteristic shifts. The protonation of the amine deshields the adjacent α-proton.

    • δ ~4.35 (t, 1H, -CH (NH₃⁺)-)

    • δ ~4.05 (d, 2H, -CH₂ OH)

    • δ ~3.85 (s, 3H, -OCH₃ )

  • Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum provides clear evidence of both the ester and the ammonium salt. [12] * ~3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol.

    • ~3100-2800 cm⁻¹ (broad): N-H stretches from the -NH₃⁺ group, often appearing as broad bands overlapping C-H stretches.

    • ~1740 cm⁻¹ (strong): C=O stretch of the ester carbonyl. This is a key diagnostic peak. [13] * ~1600 cm⁻¹: N-H bending (asymmetric) of the -NH₃⁺ group.

    • ~1250 cm⁻¹ (strong): C-O stretch (acyl-oxygen) of the ester. [13] The presence of the strong ester C=O stretch and the broad N-H stretches from the ammonium group confirms the successful formation of the target hydrochloride salt.

Conclusion

The conversion of serine esters to their hydrochloride salts is a critical, value-adding transformation in synthetic and medicinal chemistry. This simple acid-base reaction fundamentally alters the compound's properties, converting an unstable, difficult-to-handle oil into a stable, crystalline solid. Mechanistically, the protonation of the α-amino group is the key to enhanced stability, as it eliminates the primary intramolecular degradation pathway catalyzed by the free amine. The resulting salt is not only more stable but also possesses superior handling characteristics and solubility profiles, making it an ideal intermediate for peptide synthesis and drug development. A thorough understanding of the principles and protocols outlined in this guide enables researchers to effectively harness the full potential of these versatile chemical building blocks.

References

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? [Online] Available at: [Link]

  • Vootla, S. et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Institutes of Health. [Online] Available at: [Link]

  • Jäger, M. et al. (2017). Temperature-dependent intensity anomalies in amino acid esters: Weak hydrogen bonds in protected glycine, alanine and valine. [Online] Available at: [Link]

  • Pampaloni, G. et al. (2017). The reactions of a-amino acids and a-amino acid esters with high valent transition metal halides. Royal Society of Chemistry. [Online] Available at: [Link]

  • Hay, R. W. & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. PubMed. [Online] Available at: [Link]

  • SpectraBase. L-Serine methyl ester hydrochloride. [Online] Available at: [Link]

  • GNEE. (2024). What is L-Serine Methyl Ester Hydrochloride used for? [Online] Available at: [Link]

  • Pampaloni, G. et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Royal Society of Chemistry Publishing. [Online] Available at: [Link]

  • Reddy, K. et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. [Online] Available at: [Link]

  • Google Patents. Method for producing amino acid ester hydrochloride.
  • Sciencemadness.org. (2013). serine methyl ester HCl to freebase. [Online] Available at: [Link]

  • Schouten, A. & Lutz, M. (2009). l-Serine methyl ester hydrochloride. National Institutes of Health. [Online] Available at: [Link]

  • ResearchGate. (2006). The Determination of Protonation Constants of Some Amino Acids and Their Esters by Potentiometry in Different Media. [Online] Available at: [Link]

  • ResearchGate. (2017). IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). [Online] Available at: [Link]

  • Nguyen, T. M. et al. (2025). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. [Online] Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187). [Online] Available at: [Link]

  • ResearchGate. (2006). Solvent Effects on the Protonation Constants of Some α-Amino Acid Esters in 1,4-Dioxane–Water Mixtures. [Online] Available at: [Link]

  • Oomens, J. et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. ACS Publications. [Online] Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Online] Available at: [Link]

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Foundational

An In-depth Technical Guide to the Discovery and History of Serine Amino Acid Derivatives

Abstract This technical guide provides a comprehensive exploration of the discovery, history, and scientific significance of serine and its key derivatives: phosphoserine, O-acetylserine, and D-serine. Designed for resea...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and scientific significance of serine and its key derivatives: phosphoserine, O-acetylserine, and D-serine. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational discoveries that established serine as a proteinogenic amino acid and traces the subsequent elucidation of the critical roles its derivatives play in cellular signaling, metabolism, and neurotransmission. The guide offers a unique narrative structure that integrates historical context with detailed technical protocols and mechanistic insights. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this work aims to be a valuable resource for understanding the multifaceted world of serine amino acid derivatives.

The Foundational Discovery: Serine

The story of serine begins in the mid-19th century, a period of burgeoning interest in the chemical composition of biological materials. In 1865, the German chemist Emil Cramer, while investigating the components of silk protein, a particularly rich source, successfully isolated a novel amino acid.[1][2][3][4] He named it "serine," derived from the Latin word for silk, sericum.[1][4] It wasn't until 1902 that the chemical structure of serine, 2-amino-3-hydroxypropanoic acid, was definitively established.[1]

Serine is classified as a polar, non-essential amino acid, meaning it can be synthesized by the human body and is not required in the diet.[1][2] Its defining feature is a hydroxymethyl side chain, which imparts polarity and the ability to form hydrogen bonds, crucial for its role in protein structure and function.[3]

Biosynthesis of L-Serine

The primary pathway for de novo L-serine synthesis in most organisms, including humans, originates from the glycolytic intermediate 3-phosphoglycerate. This multi-step enzymatic process is a cornerstone of cellular metabolism.

Experimental Protocol: General Workflow for Monitoring Serine Biosynthesis

The following workflow outlines the general steps to monitor the enzymatic conversion of 3-phosphoglycerate to L-serine.

  • Preparation of Cell Lysate:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity.

    • Lyse the cells using sonication or other appropriate methods.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic enzymes.

    • Determine the protein concentration of the lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate 3-phosphoglycerate, and necessary cofactors such as NAD+ and glutamate.

    • Initiate the reaction by adding a known amount of the cell lysate.

    • Incubate the reaction at 37°C for a defined period.

  • Sample Analysis:

    • Terminate the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid).

    • Analyze the reaction mixture for the production of L-serine using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate Phosphoglycerate dehydrogenase (PHGDH) (NAD+ -> NADH) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine Phosphoserine aminotransferase (PSAT1) (Glutamate -> α-Ketoglutarate) L-Serine L-Serine Phosphoserine->L-Serine Phosphoserine phosphatase (PSPH) (H2O -> Pi) Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Denaturation Denaturation Protein Quantification->Denaturation SDS-PAGE SDS-PAGE Denaturation->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Wash Washing_1 Washing_1 Primary Antibody Incubation->Washing_1 Wash Secondary Antibody Incubation Secondary Antibody Incubation Washing_1->Secondary Antibody Incubation Wash Washing_2 Washing_2 Secondary Antibody Incubation->Washing_2 Wash Detection Detection Washing_2->Detection Cysteine_Biosynthesis L-Serine L-Serine O-Acetylserine O-Acetylserine L-Serine->O-Acetylserine Serine Acetyltransferase (SAT) (Acetyl-CoA -> CoA) L-Cysteine L-Cysteine O-Acetylserine->L-Cysteine O-Acetylserine (thiol) lyase (OASTL) (Sulfide -> Acetate) D_Serine_Signaling cluster_0 Presynaptic Neuron / Glial Cell cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron L-Serine L-Serine D-Serine D-Serine L-Serine->D-Serine Serine Racemase Release Release D-Serine->Release Released_D_Serine D-Serine Release->Released_D_Serine Co-agonist_Binding Co-agonist Site Released_D_Serine->Co-agonist_Binding Binds to NMDA_Receptor NMDA Receptor Glutamate_Binding Glutamate Binding Site NMDA_Receptor->Glutamate_Binding NMDA_Receptor->Co-agonist_Binding Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Ca2+_Influx Ca2+_Influx Ion_Channel->Ca2+_Influx Opens Glutamate Glutamate Glutamate->Glutamate_Binding Binds to Downstream Signaling Downstream Signaling Ca2+_Influx->Downstream Signaling Initiates

References

Exploratory

The Emerging Frontier of L-Serine Esters: A Technical Guide to Research Applications

Foreword: Beyond the Building Block – The Latent Potential of L-Serine Esters For decades, L-serine has been primarily regarded as a fundamental proteinogenic amino acid, a crucial node in cellular metabolism, and a key...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Building Block – The Latent Potential of L-Serine Esters

For decades, L-serine has been primarily regarded as a fundamental proteinogenic amino acid, a crucial node in cellular metabolism, and a key player in the biosynthesis of purines, pyrimidines, and other amino acids.[1] However, this perspective only scratches the surface of its vast biological significance. The esterification of L-serine unlocks a new dimension of chemical and biological activity, transforming it from a simple metabolite into a versatile tool for researchers, scientists, and drug development professionals. L-serine esters are emerging as critical components in the design of novel therapeutics, advanced biomaterials, and sophisticated research probes.

This technical guide eschews a conventional, templated approach. Instead, it is structured to provide a deep, mechanistically-grounded understanding of the potential research applications of L-serine esters. We will journey from the fundamental chemistry of these compounds to their complex roles in neuroprotection, oncology, and materials science, equipping you with not only the "what" but, more importantly, the "why" and the "how" of their application in a research setting. Our focus is on providing actionable insights and robust protocols to empower your investigations into this exciting and rapidly evolving field.

I. The Strategic Advantage of Esterification: Enhancing L-Serine's Utility

The primary motivation for esterifying L-serine lies in modulating its physicochemical properties. The addition of an ester group, typically a methyl or ethyl moiety, significantly impacts its solubility, bioavailability, and reactivity. This chemical modification is a key strategy in prodrug design, where the esterase-labile bond allows for controlled release of the parent L-serine molecule or a conjugated therapeutic agent within a biological system.[2]

Synthesis of L-Serine Esters: A Foundational Protocol

The synthesis of L-serine esters is a well-established process, with the hydrochloride salt being a common stable form for laboratory use. The following protocol outlines a general method for the preparation of L-serine methyl ester hydrochloride.

Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride [3][4][5]

  • Reaction Setup: In a round-bottom flask, suspend L-serine in methanol. The flask should be equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature of 0-10 °C.

  • Esterification: Slowly add thionyl chloride dropwise to the cooled suspension while stirring. The molar ratio of L-serine to thionyl chloride is a critical parameter to optimize for yield.

  • Reaction Progression: After the addition of thionyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for a designated period, monitoring the reaction's progress using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be L-serine methyl ester hydrochloride.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/diethyl ether, to obtain the purified L-serine methyl ester hydrochloride.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

II. Neuroprotection: L-Serine Esters as Guardians of the Central Nervous System

The neuroprotective properties of L-serine are a major area of research, with implications for a range of devastating neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[6][7] L-serine esters play a pivotal role in this context, primarily by enhancing the delivery of L-serine across the blood-brain barrier (BBB), a significant hurdle for the parent amino acid.[8]

Mechanism of Neuroprotection: A Multi-pronged Approach

L-serine's neuroprotective effects are not attributed to a single mechanism but rather a convergence of several key pathways:

  • NMDA Receptor Modulation: L-serine is a precursor to D-serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[8][9] Proper NMDA receptor function is crucial for synaptic plasticity, learning, and memory. In certain pathological states, impaired D-serine levels contribute to NMDA receptor hypofunction. Supplementation with L-serine, facilitated by its ester derivatives, can restore D-serine levels and normalize NMDA receptor activity.[8][10][11]

  • Sphingolipid Synthesis: L-serine is an essential precursor for the biosynthesis of sphingolipids, a class of lipids critical for neuronal structure and function, including myelination and signal transduction.[12][13] Dysregulation of sphingolipid metabolism is implicated in several neurodegenerative disorders.

  • One-Carbon Metabolism and Antioxidant Defense: L-serine is a major source of one-carbon units for the folate cycle, which is essential for nucleotide synthesis and the methylation of DNA and proteins.[14][15][16] This pathway also contributes to the production of glutathione, a major intracellular antioxidant that combats oxidative stress, a common feature of neurodegenerative diseases.

Signaling Pathway: L-Serine Metabolism and its Neuroprotective Arms

L_Serine_Neuroprotection cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System L-Serine Ester L-Serine Ester BBB Transport Enhanced Transport L-Serine Ester->BBB Transport L-Serine L-Serine BBB Transport->L-Serine Esterase Activity D-Serine D-Serine L-Serine->D-Serine Serine Racemase Sphingolipids Sphingolipids L-Serine->Sphingolipids Sphingolipid Synthesis One-Carbon Metabolism One-Carbon Metabolism L-Serine->One-Carbon Metabolism Folate Cycle NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Co-agonist Neuroprotection Neuroprotection NMDA Receptor->Neuroprotection Synaptic Plasticity Sphingolipids->Neuroprotection Myelination & Signaling One-Carbon Metabolism->Neuroprotection Antioxidant Defense

Caption: L-Serine ester transport across the BBB and subsequent neuroprotective pathways.

In Vitro Assessment of Neuroprotection: A Standardized Protocol

Evaluating the neuroprotective potential of L-serine esters in a controlled laboratory setting is a critical first step. The following protocol outlines a common in vitro assay using a neurotoxin to induce cell death.

Experimental Protocol: In Vitro Neuroprotection Assay using the MTT Method [17]

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the L-serine ester for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxin (e.g., glutamate or MPP+) to the cell culture medium, with and without the L-serine ester, and incubate for 24-48 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. A significant increase in cell viability in the presence of the L-serine ester indicates a neuroprotective effect.

III. Oncology: Targeting Cancer's Metabolic Addiction to Serine

Cancer cells exhibit a reprogrammed metabolism to fuel their rapid proliferation, and one of the key dependencies is on the amino acid L-serine.[18] They utilize L-serine for nucleotide synthesis, redox balance, and the generation of biomass.[14][15][16][19] This metabolic vulnerability presents a promising therapeutic window.

The Role of L-Serine Metabolism in Cancer

Many cancer cells upregulate the de novo synthesis of L-serine from glucose via the serine synthesis pathway (SSP).[14][16] This pathway provides a steady supply of L-serine to fuel various anabolic processes critical for tumor growth.

Signaling Pathway: Serine Metabolism in Cancer

Serine_Cancer_Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3-PG 3-Phosphoglycerate Glycolysis->3-PG PHGDH PHGDH (Rate-limiting enzyme) 3-PG->PHGDH L-Serine L-Serine PHGDH->L-Serine One-Carbon Metabolism One-Carbon Metabolism L-Serine->One-Carbon Metabolism Redox Balance Redox Balance (Glutathione Synthesis) L-Serine->Redox Balance Biomass Biomass L-Serine->Biomass Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis Cancer Cell Proliferation Cancer Cell Proliferation Nucleotide Synthesis->Cancer Cell Proliferation Redox Balance->Cancer Cell Proliferation Biomass->Cancer Cell Proliferation

Caption: The central role of L-serine metabolism in supporting cancer cell proliferation.

L-Serine Esters as Tools in Cancer Research

While direct inhibition of the serine synthesis pathway is a primary therapeutic strategy, L-serine esters can be valuable research tools in this context:

  • Probing Metabolic Dependencies: Labeled L-serine esters (e.g., with stable isotopes) can be used to trace the metabolic fate of serine in cancer cells, elucidating the specific pathways that are most active and potentially targetable.

  • Modulating the Tumor Microenvironment: The metabolic interplay between cancer cells and the surrounding stroma is complex. L-serine esters could be used to manipulate local serine availability and study its impact on immune cell function and overall tumor progression.

IV. Materials Science: L-Serine Esters as Monomers for Functional Biopolymers

The unique chemical structure of L-serine, with its reactive hydroxyl group, makes it an attractive monomer for the synthesis of functional biopolymers.[20] Esterification of L-serine is often a necessary step in the polymerization process to protect the carboxyl group and facilitate the formation of polypeptide chains.

Chemoenzymatic Polymerization of L-Serine Esters

A particularly promising and environmentally friendly approach to synthesizing poly(L-serine) is through chemoenzymatic polymerization of L-serine esters.[20][21] This method utilizes enzymes, such as papain, to catalyze the polymerization reaction in an aqueous medium, avoiding the need for harsh chemical reagents and protecting groups for the hydroxyl side chain.[20]

Experimental Protocol: Chemoenzymatic Polymerization of L-Serine Ethyl Ester [20][21]

  • Monomer Solution Preparation: Dissolve L-serine ethyl ester hydrochloride in a suitable buffer (e.g., phosphate buffer) and adjust the pH to the optimal range for the chosen enzyme (typically pH 7.5-9.5 for papain).

  • Enzyme Addition: Add the enzyme (e.g., papain) to the monomer solution to initiate polymerization.

  • Polymerization Reaction: Maintain the reaction at a constant temperature (e.g., 40°C) with continuous stirring. The formation of poly(L-serine) will be observed as a precipitate.

  • Product Isolation and Purification: Separate the precipitated polymer from the reaction mixture by centrifugation. Wash the polymer repeatedly with deionized water to remove any unreacted monomer and enzyme.

  • Characterization: Lyophilize the purified polymer and characterize its molecular weight, structure, and properties using techniques such as Gel Permeation Chromatography (GPC), NMR, and Circular Dichroism (CD) spectroscopy.

Applications of Poly(L-serine)

The resulting poly(L-serine) has a wide range of potential applications in materials science and biomedicine, including:

  • Drug Delivery: The hydrophilic nature and biocompatibility of poly(L-serine) make it an excellent candidate for the development of drug delivery systems, such as nanoparticles and hydrogels.

  • Tissue Engineering: Poly(L-serine)-based scaffolds can provide a supportive environment for cell growth and tissue regeneration.

  • Bioconjugation: The reactive hydroxyl groups on the polymer backbone can be used to attach other molecules, such as targeting ligands or imaging agents.

V. Future Directions and Concluding Remarks

The research applications of L-serine esters are at an exciting inflection point. While significant progress has been made in understanding their potential in neuroprotection, oncology, and materials science, much remains to be explored. Future research will likely focus on:

  • Development of novel L-serine ester prodrugs: Designing and synthesizing new prodrugs with improved targeting and release kinetics for a wider range of therapeutic agents.

  • Elucidation of complex signaling pathways: Deeper investigation into the intricate molecular mechanisms by which L-serine esters exert their biological effects.

  • Clinical translation: Moving promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of L-serine-based therapies in human patients.[22][23][24][25][26]

References

  • Serine and one-carbon metabolism in cancer. ResearchGate.[Link]

  • Serine, glycine and one-carbon units: cancer metabolism in full circle. SciSpace.[Link]

  • Sphingolipid biosynthesis pathway Serine palmitoyltransferase (SPT)... ResearchGate.[Link]

  • Roles of l-serine and sphingolipid synthesis in brain development and neuronal survival. PubMed.[Link]

  • Serine-dependent Sphingolipid Synthesis Is a Metabolic Liability of Aneuploid Cells. National Institutes of Health.[Link]

  • Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. National Institutes of Health.[Link]

  • Serine, glycine and one-carbon metabolism in cancer (Review). Spandidos Publications.[Link]

  • The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. PNAS.[Link]

  • Schematic model of the L-serine/D-serine pathway in the CNS. Glucose is... ResearchGate.[Link]

  • Roles of L-serine and sphingolipid synthesis in brain development and neuronal survival. ResearchGate.[Link]

  • Serine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.[Link]

  • Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy. National Institutes of Health.[Link]

  • Synthesis of L-serine methyl ester hydrochloride. PrepChem.com.[Link]

  • Serine, glycine and the one-carbon cycle: cancer metabolism in full circle. MTHFR Doctors.[Link]

  • L-serine: Neurological Implications and Therapeutic Potential. National Institutes of Health.[Link]

  • CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
  • Pathways of serine synthesis and metabolism. 1, serine hydroxymethyltransferase. ResearchGate.[Link]

  • L-serine synthesis via the phosphorylated pathway in humans. National Institutes of Health.[Link]

  • L-SERINE – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.[Link]

  • Serine metabolism. Schematic representation of serine metabolism and its interaction with central metabolism. 1C stands for one-carbon. ResearchGate.[Link]

  • Main pathways of L-serine metabolism and their alterations during... ResearchGate.[Link]

  • d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. Journal of Neuroscience.[Link]

  • D-Serine inhibits non-ionotropic NMDA receptor signaling. bioRxiv.[Link]

  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Publications.[Link]

  • The amino acid L-serine shows efficacy in treating patients with mutations in GRIN genes. University of Barcelona.[Link]

  • Changes in Serine Racemase-Dependent Modulation of NMDA Receptor: Impact on Physiological and Pathological Brain Aging. Frontiers in Molecular Neuroscience.[Link]

  • Synthesis of D,L-serine ethyl ester hydrochloride. PrepChem.com.[Link]

  • Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife.[Link]

  • L-Serine Supplementation in Hereditary Sensory Neuropathy Type 1. ClinicalTrials.gov.[Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health.[Link]

  • [Determination of the esterase activity of serine proteinases using synthetic substrates]. PubMed.[Link]

  • (PDF) Preparation of methyl ester of L-serine. ResearchGate.[Link]

  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. National Institutes of Health.[Link]

  • N-BOC-L-SERINE METHYL ESTER. Organic Syntheses.[Link]

  • L-Serine. PubChem.[Link]

  • Serine and glycine metabolism in cancer. National Institutes of Health.[Link]

  • Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer's disease: In vivo and in vitro studies. Frontiers in Nutrition.[Link]

  • L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers.[Link]

  • Mechanisms of L-serine neuroprotection in vitro include ER proteostasis regulation. SpringerLink.[Link]

  • L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential. PubMed.[Link]

  • l-serine: Neurological Implications and Therapeutic Potential. PubMed.[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Ethyl 2-Amino-3-Hydroxypropanoate Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Serine Analogs in Peptide Synthesis Serine, with its nucleophilic hydroxyl side chain, is a functionally significant amin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Serine Analogs in Peptide Synthesis

Serine, with its nucleophilic hydroxyl side chain, is a functionally significant amino acid residue in a vast array of peptides and proteins, participating in post-translational modifications, active site catalysis, and structural motifs. However, this reactivity presents a unique challenge during chemical peptide synthesis. Unprotected, the hydroxyl group can lead to undesirable side reactions, including O-acylation, dehydration, and racemization.[1][2] This necessitates a robust protecting group strategy and carefully optimized coupling protocols to ensure the synthesis of high-purity peptides. Ethyl 2-amino-3-hydroxypropanoate hydrochloride, the ethyl ester derivative of serine hydrochloride, serves as a valuable building block in this context, particularly in solution-phase peptide synthesis and fragment condensation strategies.[][4]

This guide provides a comprehensive overview and detailed protocols for the effective utilization of ethyl 2-amino-3-hydroxypropanoate hydrochloride in peptide synthesis. As a Senior Application Scientist, the following sections will not only outline the procedural steps but also delve into the underlying chemical principles and rationale to empower researchers to make informed decisions in their synthetic endeavors.

Physicochemical Properties and Handling

Ethyl 2-amino-3-hydroxypropanoate hydrochloride, also known as L-Serine ethyl ester hydrochloride, is a white to off-white solid.[] Proper handling and storage are crucial to maintain its integrity for successful synthesis.

PropertyValueSource
CAS Number 26348-61-8
Molecular Formula C5H12ClNO3[5]
Molecular Weight 169.61 g/mol [5][6]
Melting Point 130-132 °C[7]
Appearance Off-white or beige solid[]
Storage Conditions Store at 2-8 °C in a cool, well-ventilated area.[][8]
Solubility Soluble in water and ethanol.

Core Principles: Protecting Group Strategies for Serine

The success of incorporating serine derivatives into a growing peptide chain hinges on the selection of an appropriate side-chain protecting group for the hydroxyl function. The two most prevalent strategies in modern peptide synthesis are the Fmoc/tBu and Boc/Bzl approaches.[1]

  • Fmoc/tBu Strategy: This is the most common method in solid-phase peptide synthesis (SPPS) due to its milder deprotection conditions.[1] The Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the serine hydroxyl group is protected by the acid-labile tert-butyl (tBu) ether.[2][9] This orthogonality allows for the selective removal of the Fmoc group at each coupling step without affecting the side-chain protection.

  • Boc/Bzl Strategy: This classic approach employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed with a moderate acid like trifluoroacetic acid (TFA).[1] The serine hydroxyl group is typically protected with a benzyl (Bzl)-based ether, which is stable to TFA but is cleaved with a strong acid, such as hydrofluoric acid (HF), during the final cleavage from the resin.[1][2]

Peptide Synthesis Workflow using Ethyl 2-Amino-3-Hydroxypropanoate Hydrochloride

The following diagram illustrates a typical workflow for the incorporation of a serine residue into a peptide chain using its ethyl ester derivative in a solution-phase synthesis context.

PeptideSynthesisWorkflow cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_end Product & Next Steps start_ser Ethyl 2-amino-3-hydroxypropanoate Hydrochloride free_base 1. Free Base Generation (e.g., with DIPEA) start_ser->free_base Amine Component start_peptide N-protected Peptide Acid (e.g., Boc-Peptide-OH) activation 2. Carboxyl Activation (Coupling Reagent + Additive) start_peptide->activation Carboxyl Component coupling 3. Peptide Bond Formation free_base->coupling activation->coupling product Protected Dipeptide Ester (Boc-Peptide-Ser-OEt) coupling->product deprotection Ester Hydrolysis or Further Chain Elongation product->deprotection

Caption: Workflow for solution-phase peptide coupling with ethyl 2-amino-3-hydroxypropanoate.

Detailed Protocol: Solution-Phase Coupling of an N-Protected Amino Acid to Ethyl 2-Amino-3-Hydroxypropanoate Hydrochloride

This protocol details the synthesis of a protected dipeptide using ethyl 2-amino-3-hydroxypropanoate hydrochloride as the C-terminal residue.

Materials:

  • Ethyl 2-amino-3-hydroxypropanoate hydrochloride

  • N-α-protected amino acid (e.g., Boc-Ala-OH)

  • Coupling Reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[10]

  • Racemization Suppressing Additive: 1-Hydroxybenzotriazole (HOBt)[11][12]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Free Amine Generation:

    • Dissolve ethyl 2-amino-3-hydroxypropanoate hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 eq) dropwise while stirring. The formation of a salt may be observed. Stir for 15-20 minutes at 0 °C.

    • Rationale: The hydrochloride salt must be neutralized to the free amine to enable its nucleophilic attack on the activated carboxyl group of the incoming amino acid. DIPEA is a sterically hindered, non-nucleophilic base commonly used for this purpose.[13]

  • Activation of the N-Protected Amino Acid:

    • In a separate flask, dissolve the N-α-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.0 eq) to this solution and stir for 5-10 minutes at room temperature. This is the activation step.

    • Rationale: Coupling reagents like HBTU activate the carboxylic acid, making it more susceptible to nucleophilic attack.[10][14] The addition of HOBt is crucial as it forms an active ester intermediate that minimizes the risk of racemization, a significant side reaction, particularly for serine residues.[11][12]

  • Coupling Reaction:

    • Transfer the activated amino acid solution from step 2 to the flask containing the free amine of serine ethyl ester from step 1 at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The nucleophilic amino group of the serine ethyl ester attacks the activated carboxyl group, forming the peptide bond. Performing the initial mixing at a lower temperature helps to control the reaction rate and minimize potential side reactions.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide ester.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Chemical Reaction Pathway

The following diagram illustrates the key chemical transformations during the coupling process.

ReactionPathway cluster_activation Activation cluster_coupling Coupling serine H-Ser-OEt · HCl free_amine H-Ser-OEt serine->free_amine Neutralization peptide_acid Boc-AA-OH activated_ester Boc-AA-OBt peptide_acid->activated_ester Activation dipeptide Boc-AA-Ser-OEt activated_ester->dipeptide Peptide Bond Formation hbtu HBTU/HOBt DIPEA free_amine->dipeptide dipea DIPEA

Caption: Chemical pathway of peptide bond formation using HBTU/HOBt activation.

Subsequent Steps: Deprotection and Further Elongation

The resulting protected dipeptide ester can be used in several ways:

  • C-Terminal Ester Deprotection: The ethyl ester can be hydrolyzed, typically under basic conditions (e.g., using LiOH or NaOH in a THF/water mixture), to reveal the C-terminal carboxylic acid.[15] This peptide acid can then be coupled to another amino acid ester to continue chain elongation.

  • N-Terminal Deprotection: If the N-terminus is protected with a Boc group, it can be removed with an acid such as TFA to yield the dipeptide ester with a free N-terminus, ready for coupling with the next N-protected amino acid.

Conclusion

Ethyl 2-amino-3-hydroxypropanoate hydrochloride is a valuable and versatile reagent for the synthesis of serine-containing peptides. A thorough understanding of protecting group strategies, the rationale behind the choice of coupling reagents and additives, and meticulous execution of the reaction protocol are paramount for achieving high yields and purity. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to successfully incorporate this important building block into their synthetic targets, ultimately advancing the fields of chemical biology and drug discovery.

References

  • Benchchem. (n.d.). Protecting Group Strategies for Prolyl-Serine Synthesis: Application Notes and Protocols.
  • Benchchem. (n.d.). A Comparative Guide to Side-Chain Protecting Groups for Serine in Solid-Phase Peptide Synthesis.
  • Boc Sciences. (n.d.). L-Serine ethyl ester hydrochloride.
  • Chem-Impex. (n.d.). L-Serine ethyl ester hydrochloride.
  • ChemScene. (n.d.). Ethyl 2-amino-3-hydroxypropanoate hydrochloride.
  • MedChemExpress. (2023, March 16). (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride-SDS.
  • Generic Provider. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Generic Provider. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Benchchem. (n.d.). A Comparative Guide to Prolyl-Serine Dipeptide Synthesis Methods.
  • Benchchem. (n.d.). How to prevent racemization of serine during peptide coupling.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PubChem. (n.d.). ethyl (2R)-2-amino-3-hydroxypropanoate hydrochloride.
  • Sigma-Aldrich. (n.d.). L-Serine ethyl ester hydrochloride.
  • SLS Ireland. (n.d.). L-Serine ethyl ester hydrochlo.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection.

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Application

Application Notes &amp; Protocols: Strategic Use of Ethyl 2-Amino-3-hydroxypropanoate Hydrochloride in Peptide Synthesis

Abstract Ethyl 2-amino-3-hydroxypropanoate hydrochloride, the ethyl ester hydrochloride salt of L-Serine, is a versatile yet specialized building block in synthetic peptide chemistry.[1][] While not a direct-use reagent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-amino-3-hydroxypropanoate hydrochloride, the ethyl ester hydrochloride salt of L-Serine, is a versatile yet specialized building block in synthetic peptide chemistry.[1][] While not a direct-use reagent for standard automated solid-phase peptide synthesis (SPPS), its unique structure offers strategic advantages for creating custom peptide derivatives, particularly those requiring C-terminal esterification or for use in solution-phase fragment condensation. This guide provides a comprehensive overview of the chemical properties of this reagent and details robust protocols for its primary application: N-terminal Fmoc protection to generate a building block suitable for advanced peptide synthesis strategies. We further discuss the considerations for its use, including the management of the unprotected hydroxyl side chain and potential side reactions.

Introduction: A Specialized Building Block

In the landscape of solid-phase peptide synthesis (SPPS), the standard toolkit consists of Nα-protected (typically with Fmoc or Boc groups) and, where necessary, side-chain protected amino acids. Ethyl 2-amino-3-hydroxypropanoate hydrochloride deviates from this norm as it possesses a free primary amine (protonated as a hydrochloride salt) and an unprotected hydroxyl side chain, with its carboxyl group masked as an ethyl ester.[1][]

Its direct incorporation into a standard SPPS workflow is not feasible due to the reactive N-terminus. However, this compound serves as an excellent and cost-effective precursor for the laboratory-scale synthesis of Fmoc-Ser-OEt, a valuable reagent for introducing a C-terminal ethyl ester to a peptide.[3][4] Peptides with C-terminal esters are a significant class of bioactive molecules and can be instrumental in enhancing membrane permeability or serving as prodrugs.[5] This guide focuses on the foundational step of converting the raw material into an SPPS-compatible format.

Chemical & Physical Properties

A thorough understanding of the reagent's properties is critical for its successful application.

PropertyValueReference
IUPAC Name ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride[]
Synonyms L-Serine ethyl ester hydrochloride, H-Ser-OEt HCl[]
CAS Number 26348-61-8[6]
Molecular Formula C5H12ClNO3[7]
Molecular Weight 169.61 g/mol [7][8]
Appearance Off-white or beige solid[]
Melting Point 130-132 °C[6]
Solubility Soluble in water and alcohols like ethanol.

Core Application: Preparation of Fmoc-L-Ser(H)-OEt for Peptide Synthesis

The primary utility of ethyl 2-amino-3-hydroxypropanoate hydrochloride is as a starting material for the synthesis of its Nα-Fmoc protected counterpart. This transformation is a prerequisite for its use in Fmoc-based peptide synthesis strategies.

Principle of N-Terminal Fmoc Protection

The process involves two key chemical steps:

  • Neutralization: The hydrochloride salt protonates the primary amine, rendering it unreactive towards acylating agents. A mild base is required to deprotonate the ammonium salt (R-NH3+ Cl-) and liberate the free amine (R-NH2).

  • Fmocylation: The liberated nucleophilic amine attacks the electrophilic carbonyl carbon of an Fmoc-donating reagent, typically 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu), to form a stable carbamate linkage (the Fmoc group).

Workflow for N-Terminal Fmoc Protection

cluster_start Starting Material cluster_reaction Reaction Steps cluster_end Final Product start H-Ser-OEt·HCl (Ethyl 2-amino-3-hydroxypropanoate hydrochloride) neutralization Step 1: Neutralization (e.g., NaHCO₃ in Dioxane/Water) start->neutralization Liberate free amine fmocylation Step 2: Fmoc Protection (Fmoc-OSu) neutralization->fmocylation React with Fmoc source product Fmoc-Ser(H)-OEt (SPPS-Ready Building Block) fmocylation->product Purification

Caption: Workflow for preparing an SPPS-compatible serine building block.

Detailed Laboratory Protocol for Fmoc-L-Ser(H)-OEt Synthesis

Materials and Reagents:

  • Ethyl 2-amino-3-hydroxypropanoate hydrochloride

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator, magnetic stirrer, separatory funnel, standard laboratory glassware

Procedure:

  • Dissolution & Neutralization:

    • In a round-bottom flask, dissolve ethyl 2-amino-3-hydroxypropanoate hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (approx. 2.5 eq) in portions while stirring. Effervescence (CO₂ evolution) will occur. Continue stirring until the solution is clear and gas evolution has ceased, indicating complete neutralization.

    • Scientist's Note: This step is crucial. An incomplete neutralization will leave unreacted starting material, as the protonated amine is not nucleophilic enough to react with Fmoc-OSu.

  • Fmoc-Protection:

    • To the neutralized solution, add a solution of Fmoc-OSu (approx. 1.05 eq) dissolved in 1,4-dioxane.

    • Allow the reaction to stir at room temperature overnight (12-18 hours).

    • Scientist's Note: The reaction progress should be monitored by TLC. The product, Fmoc-Ser(H)-OEt, will have a different Rf value than the starting materials.

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the dioxane.

    • Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

    • Rationale: The washing steps remove unreacted Fmoc-OSu, its hydrolysis byproducts, and inorganic salts.

  • Drying and Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can often be purified by recrystallization or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Application in Peptide Synthesis & Key Considerations

The resulting product, Fmoc-Ser(H)-OEt, can be used in specific peptide synthesis applications.

Use in Solution-Phase Fragment Condensation

For this application, the ethyl ester must first be hydrolyzed (saponified) to reveal the free carboxylic acid, which can then be activated for coupling to the N-terminus of another peptide fragment in solution.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(H)-OEt is not used for chain elongation in typical SPPS. Its primary role in SPPS is in the synthesis of peptides with a C-terminal ethyl ester modification. This is achieved through less common methods, such as anchoring the amino acid derivative to a resin via its side chain, a strategy that has been described for cysteine esters.[3][4] Alternatively, methods exist for the direct conversion of resin-bound peptides to their C-terminal esters using anhydrous HCl in alcohol, though this can affect acid-labile side-chain protecting groups.[5][9]

The Unprotected Hydroxyl Side Chain

A critical consideration is that the serine hydroxyl group remains unprotected.

  • Risk: During subsequent coupling steps in a peptide synthesis, the hydroxyl group can be acylated by the incoming activated amino acid, leading to a branched peptide impurity. This is a known side reaction, particularly in basic conditions.[10]

  • Mitigation:

    • For short syntheses or where the serine is near the N-terminus, the risk may be acceptable.

    • Using sterically hindered activating agents can sometimes reduce side-chain acylation.

    • For complex or long peptides, it is highly advisable to use a serine derivative with a protected side chain (e.g., Fmoc-Ser(tBu)-OH) for all internal positions and reserve specialized reagents for specific modifications.[11]

Reaction Pathway and Potential Side Reaction

cluster_main Desired Coupling Pathway cluster_side Potential Side Reaction (at Serine Hydroxyl) PeptideResin H₂N-Peptide-Resin CoupledPeptide Fmoc-AA-NH-Peptide-Resin PeptideResin->CoupledPeptide Coupling Reagents (e.g., HBTU/DIEA) ActivatedAA Fmoc-AA-Activated ActivatedAA->CoupledPeptide SerineResin ...Ser(OH)-Peptide-Resin BranchedPeptide Branched Impurity: ...Ser(O-Acyl-AA-Fmoc)-Peptide-Resin SerineResin->BranchedPeptide O-Acylation ActivatedAA2 Fmoc-AA-Activated ActivatedAA2->BranchedPeptide

Caption: Desired peptide bond formation vs. undesirable side-chain acylation.

Conclusion

Ethyl 2-amino-3-hydroxypropanoate hydrochloride is a valuable precursor for synthesizing custom amino acid derivatives for peptide chemistry. Its primary application lies in the straightforward, cost-effective preparation of Fmoc-Ser(H)-OEt. Researchers using this derivative must remain vigilant about the unprotected hydroxyl side chain and the potential for O-acylation, carefully planning their synthetic strategy to mitigate this risk. By following the detailed protocols and understanding the chemical principles outlined in this guide, scientists can effectively leverage this reagent for the creation of novel and modified peptides.

References

  • Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides.
  • Direct Conversion of Resin-Bound Peptides to C-Terminal Esters.
  • Applications to the Synthesis of C-Terminal Ester Analogs of the Saccharomyces cerevisiae Mating Pheromone a-Factor.Experts@Minnesota.
  • L-Serine ethyl ester hydrochloride.Chem-Impex.
  • ethyl (2R)
  • Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the Saccharomyces cerevisiae Mating Pheromone a-Factor.
  • Formation of endo-Ser impurity
  • L-Serine ethyl ester hydrochloride - (CAS 26348-61-8).BOC Sciences.
  • Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides.Thieme.
  • ETHYL 2-AMINO-3-HYDROXYPROPANO
  • Solid-phase peptide synthesis and solid-phase fragment coupling medi
  • ETHYL 2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE HYDROCHLORIDE | CAS 4089-07-0.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • A Comparative Guide to the Synthesis of Serine-Containing Peptides: Protected vs.
  • Ethyl 2-amino-3-hydroxypropanoate hydrochloride | CAS 3940-27-0.Chemical-Suppliers.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.BOC Sciences.
  • A Technical Guide to the Incorporation of Fmoc-N-Me-D-Glu-OH for the Synthesis of Novel Peptides.Benchchem.
  • Ethyl 2-amino-3-hydroxypropanoate hydrochloride | CAS 3940-27-0.Santa Cruz Biotechnology.
  • Process for the synthesis of peptides.
  • Overview of Solid Phase Peptide Synthesis (SPPS).AAPPTec.
  • Peptide synthesis using unprotected peptides through orthogonal coupling methods.PubMed Central.
  • L-Serine ethyl ester 99 TLC 26348-61-8.Sigma-Aldrich.
  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection.
  • Fmoc-Protected Amino Groups.Organic Chemistry Portal.

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Method

Application Note &amp; Protocol: Preparation of Ethyl 2-Amino-3-Hydroxypropanoate Hydrochloride for Cell Culture Applications

Abstract This document provides a comprehensive, field-proven protocol for the solubilization, sterilization, and storage of ethyl 2-amino-3-hydroxypropanoate hydrochloride (CAS: 3940-27-0), a serine ethyl ester derivati...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the solubilization, sterilization, and storage of ethyl 2-amino-3-hydroxypropanoate hydrochloride (CAS: 3940-27-0), a serine ethyl ester derivative, for use in a variety of cell culture-based research and development applications. The protocol emphasizes the critical considerations for maintaining compound integrity and ensuring experimental reproducibility. We detail the scientific rationale behind each step, from solvent selection and pH adjustment to sterilization and quality control, to empower researchers with a robust and self-validating methodology.

Introduction: The Importance of Proper Reagent Preparation

Amino acids and their derivatives are fundamental components in cell culture, serving not only as building blocks for proteins but also as key players in cellular metabolism and signaling pathways.[1] Ethyl 2-amino-3-hydroxypropanoate hydrochloride, a modified form of serine, offers unique chemical properties that may be leveraged in metabolic studies, drug discovery, or as a specialized nutrient supplement.

The success of any cell-based assay hinges on the quality and consistency of the reagents used. Improper dissolution or handling of a compound can lead to inaccurate concentrations, pH imbalances in the culture medium, contamination, or compound degradation, all of which can compromise experimental results. This guide provides an authoritative framework for preparing this specific compound to ensure its effective and safe use in sensitive cell culture systems.

Compound Profile and Strategic Considerations

Before proceeding to the protocol, it is crucial to understand the physicochemical properties of the compound and the logic behind the handling strategy.

PropertyValueSource
Full Chemical Name Ethyl 2-amino-3-hydroxypropanoate hydrochloride[2][3]
Synonyms L-Serine ethyl ester hydrochloride[2]
CAS Number 3940-27-0[2][3][4]
Molecular Formula C₅H₁₂ClNO₃[5]
Molecular Weight 169.61 g/mol [2][5]
The Rationale Behind Key Protocol Steps
  • Solvent Selection: The default and recommended solvent is high-purity, sterile water (e.g., cell culture grade, Water-for-Injection (WFI), or Milli-Q®). This minimizes the introduction of endotoxins, heavy metals, or other contaminants that can adversely affect cell health.

  • pH Management: The compound is a hydrochloride salt, meaning it will form an acidic solution when dissolved in water. Direct addition of this acidic stock to cell culture medium would cause a significant pH drop, inducing cellular stress or death. Therefore, adjusting the pH of the stock solution to a physiological range (7.2 - 7.5) with a sterile base (e.g., Sodium Hydroxide) is a critical, non-negotiable step.[6][7]

  • Sterilization Method: Amino acid derivatives, particularly those with ester groups, can be susceptible to degradation or hydrolysis under high heat. For this reason, autoclaving is not recommended . The authoritative method for sterilizing such solutions is sterile filtration through a 0.22 µm membrane filter.[6] This effectively removes microbial contaminants while preserving the chemical structure of the compound.

  • Storage and Stability: To ensure long-term stability and prevent microbial contamination after opening, stock solutions should be aliquoted into single-use volumes and stored frozen. -20°C is suitable for most applications. This practice also prevents degradation that can occur during repeated freeze-thaw cycles.[6][8]

Safety and Handling Precautions

Before handling the compound, review the Safety Data Sheet (SDS).

  • Hazard Profile: Ethyl 2-amino-3-hydroxypropanoate hydrochloride and similar compounds may cause skin, eye, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Aseptic Technique: All procedures involving the preparation of the sterile stock solution and its addition to culture media must be performed in a certified Class II Biological Safety Cabinet (BSC) or laminar flow hood to prevent contamination.[10]

Detailed Protocol for Stock Solution Preparation

This protocol describes the preparation of a 100 mL, 100 mM sterile stock solution .

Required Materials and Equipment
  • Ethyl 2-amino-3-hydroxypropanoate hydrochloride (powder)

  • Cell culture grade sterile water

  • Sterile 1 M Sodium Hydroxide (NaOH) solution

  • Sterile 1 M Hydrochloric Acid (HCl) solution (for back-titration if needed)

  • Calibrated analytical balance

  • Sterile 100 mL volumetric flask

  • Sterile glass beaker or media bottle

  • Sterile magnetic stir bar and stir plate

  • Calibrated and sterile pH probe or sterile pH strips

  • 0.22 µm pore size sterile syringe filter (e.g., PVDF or PES)

  • Sterile syringes (appropriate size for filtering)

  • Sterile, conical centrifuge tubes or cryovials for aliquoting

  • Pipettes and sterile tips

Workflow for Stock Solution Preparation

G cluster_prep Part A: Stock Solution Preparation cluster_sterile Part B: Sterilization & Storage cluster_use Part C: Application weigh 1. Weigh Compound dissolve 2. Dissolve in ~80% Final Volume weigh->dissolve ph 3. Adjust pH to 7.2-7.5 dissolve->ph qs 4. QS to Final Volume ph->qs filter 5. Sterile Filter (0.22 µm) qs->filter aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store 7. Store at -20°C aliquot->store dilute 8. Dilute Stock into Cell Media store->dilute caption Workflow for preparing a sterile stock solution.

Caption: Workflow for preparing a sterile stock solution.

Step-by-Step Methodology

Perform all steps from 2 onwards in a sterile hood.

  • Calculate and Weigh the Compound:

    • To make 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.1 L × 169.61 g/mol = 1.696 g

    • Accurately weigh 1.696 g of ethyl 2-amino-3-hydroxypropanoate hydrochloride powder and transfer it to a sterile beaker or bottle.

  • Dissolve the Compound:

    • Add approximately 80 mL of sterile, cell culture grade water to the beaker.

    • Add a sterile magnetic stir bar and place the beaker on a stir plate. Stir until the powder is fully dissolved.

    • Rationale: Dissolving in a smaller volume first leaves room for the addition of a pH-adjusting solution and for the final volume adjustment (QS).

  • Adjust the pH to Physiological Range:

    • Aseptically introduce a sterile pH probe into the solution.

    • While stirring, add sterile 1 M NaOH drop by drop. The initial pH will be acidic.

    • Continue adding NaOH until the pH stabilizes within the target range of 7.2 – 7.5 .

    • If you overshoot the pH, you can back-titrate with sterile 1 M HCl.

    • Rationale: This neutralization is critical to prevent pH shock to the cells when the stock is added to the culture medium.[7]

  • Bring to Final Volume (QS):

    • Carefully transfer the pH-adjusted solution into a 100 mL sterile volumetric flask.

    • Rinse the original beaker with a small amount of sterile water and add the rinse to the volumetric flask to ensure a complete transfer.

    • Add sterile water to bring the final volume precisely to the 100 mL mark (QS).

    • Cap and invert the flask several times to ensure the solution is homogeneous.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new, sterile media bottle or conical tube.

    • Rationale: This is the terminal sterilization step that removes any potential bacterial or fungal contaminants without using heat, thereby preserving the compound's integrity.[6]

  • Aliquot for Storage:

    • Dispense the final sterile solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile cryovials or microcentrifuge tubes.

    • Rationale: Aliquoting prevents contamination of the entire stock solution during repeated use and minimizes degradation from freeze-thaw cycles.[6]

  • Label and Store:

    • Clearly label each aliquot with the compound name, concentration (100 mM), preparation date, and your initials.

    • Store the aliquots at -20°C for long-term use.

Protocol for Use in Cell Culture

To supplement your cell culture medium, thaw a single aliquot and add the appropriate volume to achieve your desired final concentration.

Example Calculation: To prepare 50 mL of cell culture medium with a final concentration of 1 mM ethyl 2-amino-3-hydroxypropanoate hydrochloride:

  • Use the dilution formula: M₁V₁ = M₂V₂

    • M₁ = Stock concentration = 100 mM

    • V₁ = Volume of stock to add = ?

    • M₂ = Final concentration = 1 mM

    • V₂ = Final volume = 50 mL

  • V₁ = (M₂V₂) / M₁

  • V₁ = (1 mM × 50 mL) / 100 mM = 0.5 mL or 500 µL

Procedure: Aseptically add 500 µL of the 100 mM stock solution to 49.5 mL of your basal cell culture medium.

Quality Control and Validation

To ensure the reliability of your experiments, perform the following validation steps:

  • pH Confirmation: Before freezing, confirm the pH of a small sample of the final stock solution is within the 7.2-7.5 range.

  • Sterility Check: To validate your aseptic technique, incubate one aliquot of the final product at 37°C for 48 hours. Any cloudiness or turbidity indicates microbial contamination.

  • Functional Validation (Recommended): Perform a dose-response assay (e.g., MTT, XTT, or trypan blue exclusion) on your specific cell line to determine the optimal, non-toxic working concentration range for your experimental system.

References

  • protocols.io. (2017). Preparing Aminoacid Solutions for cell free Tx-TL reactions. [Online] Available at: dx.doi.org/10.17504/protocols.io.hupb6vn
  • ResearchGate. (2016). How to prepare and store Amino acid stock solution? [Online] Available at: [Link]

  • Caschera, F., & Noireaux, V. (2014). Preparation of amino acid mixtures for cell-free expression systems. BioTechniques, 5(1), 40. Available at: [Link]

  • protocols.io. (2018). Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. [Online] Available at: dx.doi.org/10.17504/protocols.io.urzev76
  • D'Aniello, C., et al. (2016). Amino acids in the cultivation of mammalian cells. Amino Acids, 48(5), 1109-1120. Available at: [Link]

  • Visikol. (2022). 9 Sterilization Techniques For Cell Culture. [Online] Available at: [Link]

  • Scribd. (n.d.). Unit 1 | PDF | Sterilization (Microbiology) | Cell Culture. [Online] Available at: [Link]

  • MilliporeSigma. (2022). How to Prepare Sterile Media for Use in Tissue Culture. [Online Video] Available at: [Link]

  • PubChem. (n.d.). ethyl (2R)-2-amino-3-hydroxypropanoate hydrochloride. [Online] Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE HYDROCHLORIDE. [Online] Available at: [Link]

  • Pharmaguideline. (n.d.). Methods for Standardization of Antibiotics, Vitamins and Amino Acids. [Online] Available at: [Link]

  • Weifang Yangxu Group Co., Ltd. (n.d.). ethyl 2-amino-3-hydroxypropanoate hydrochloride. [Online] Available at: [Link]

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Application

Application Notes &amp; Protocols: Investigating the Neuroprotective Effects of L-Serine Ethyl Ester Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Promise of L-Serine in Neuroprotection L-serine, a non-essential amino acid, is increasingly recognized for its pivotal...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of L-Serine in Neuroprotection

L-serine, a non-essential amino acid, is increasingly recognized for its pivotal role in the central nervous system (CNS), contributing to protein synthesis, cell proliferation, and neuronal development.[1][2] Emerging research has illuminated its significant neuroprotective properties, demonstrating potential therapeutic value in a range of neurological and neurodegenerative disorders.[2][3] L-serine ethyl ester hydrochloride is a derivative of L-serine, developed to enhance its solubility and bioavailability, making it a valuable compound for research and potential pharmaceutical applications.[4] This guide provides a comprehensive overview of the mechanisms of L-serine-mediated neuroprotection and detailed protocols for its investigation using its ethyl ester derivative.

The neuroprotective efficacy of L-serine is not attributed to a single mechanism but rather a multi-faceted engagement with key cellular pathways implicated in neuronal injury and survival. Key mechanisms identified include:

  • Modulation of Endoplasmic Reticulum (ER) Stress: L-serine helps regulate the Unfolded Protein Response (UPR), a cellular stress response pathway. It has been shown to selectively increase the translation of Protein Disulfide Isomerase (PDI), an ER chaperone that aids in refolding misfolded proteins, thereby promoting cellular recovery from stress.[5]

  • Anti-Excitotoxicity via Glycine Receptor Activation: In models of cerebral ischemia and traumatic brain injury, L-serine exerts neuroprotective effects by activating glycine receptors.[6][7] This action helps to counteract the excessive neuronal stimulation (excitotoxicity) that leads to cell death.

  • Reduction of Neuroinflammation: L-serine treatment can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain following injury.[6] This anti-inflammatory action mitigates secondary injury cascades that exacerbate neuronal damage.

  • Enhancement of Autophagy: Studies have shown that L-serine can selectively induce the activity of autophagic-lysosomal enzymes, specifically cathepsins B and L.[8] This process is crucial for clearing damaged organelles and aggregated proteins, a common pathology in many neurodegenerative diseases.

This document serves as a technical guide for researchers aiming to validate and explore the neuroprotective effects of L-serine ethyl ester hydrochloride in both in vitro and in vivo models.

PART 1: Mechanistic Pathways of L-Serine Neuroprotection

The neuroprotective action of L-serine is a result of its influence on several interconnected cellular pathways. The following diagram illustrates the primary mechanisms through which L-serine is proposed to confer protection against neuronal insults.

G cluster_stress Neuronal Stressors cluster_compound Therapeutic Intervention cluster_mechanisms Protective Mechanisms cluster_outcomes Cellular Outcomes Stress Ischemia, TBI, Toxins, Protein Aggregation GlyR Glycine Receptor Activation ER ER Stress Regulation (UPR Modulation) Autophagy Autophagy Enhancement Inflammation Anti-Inflammatory Response Survival Increased Neuronal Survival & Function Stress->Survival Induces Damage LSEEH L-Serine Ethyl Ester Hydrochloride LSerine L-Serine LSEEH->LSerine Metabolism LSerine->GlyR LSerine->ER LSerine->Autophagy LSerine->Inflammation Excitotoxicity Reduced Excitotoxicity GlyR->Excitotoxicity Inhibits Proteostasis Improved Proteostasis ER->Proteostasis Promotes Clearance Clearance of Aggregates Autophagy->Clearance Promotes Cytokines Reduced Pro-inflammatory Cytokines Inflammation->Cytokines Inhibits Excitotoxicity->Survival Proteostasis->Survival Clearance->Survival Cytokines->Survival

Caption: Key neuroprotective pathways activated by L-serine.

PART 2: Protocols for In Vitro Neuroprotection Assays

In vitro models provide a controlled environment to dissect the specific cellular and molecular mechanisms of neuroprotection. They are indispensable for initial screening, dose-response analysis, and mechanistic validation.

Rationale for Experimental Choices
  • Cell Lines: The human neuroblastoma cell line SH-SY5Y is frequently used as it can be differentiated into a more mature neuronal phenotype and is susceptible to various neurotoxic insults.[8] Primary cortical or hippocampal neurons, while more complex to culture, offer a model that more closely resembles the in vivo state.

  • Neurotoxic Insults: To model different aspects of neurodegeneration, various stressors are employed. Glutamate or NMDA is used to induce excitotoxicity, hydrogen peroxide (H₂O₂) to model oxidative stress, and toxins like β-N-methylamino-L-alanine (L-BMAA) can be used to induce proteotoxic stress and apoptosis.[7][9][10]

Experimental Workflow: In Vitro Assessment

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Endpoint Assays A 1. Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plates B 2. Allow cells to adhere and differentiate (24-48h) A->B C 3. Pre-treat with L-Serine Ethyl Ester HCl (various concentrations) B->C D 4. Add Neurotoxic Agent (e.g., Glutamate, H₂O₂) C->D E 5. Incubate for 24h D->E F 6a. Cell Viability (MTT / LDH Assay) E->F G 6b. Apoptosis (Caspase-3 Assay) E->G H 6c. Mechanism (Western Blot for PDI, Cathepsin B/L activity) E->H

Caption: General workflow for in vitro neuroprotection studies.

Protocol 2.1: Cell Viability Assessment using MTT Assay

This protocol assesses the ability of L-serine ethyl ester hydrochloride to protect against toxin-induced cell death.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • L-Serine Ethyl Ester Hydrochloride (LSEEH), sterile stock solution

  • Neurotoxic agent (e.g., 1 mM Glutamate or 100 µM H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Remove the medium and replace it with 90 µL of fresh medium containing varying concentrations of LSEEH (e.g., 10 µM, 50 µM, 100 µM, 500 µM). Include "vehicle control" wells with medium only. Incubate for 2 hours.

  • Induction of Toxicity: Add 10 µL of the neurotoxic agent stock solution to the appropriate wells.

    • Control Groups:

      • Untreated Control: Add 10 µL of medium.

      • Toxin-Only Control: Add 10 µL of the neurotoxin.

      • LSEEH-Only Control: Add 10 µL of medium to wells pre-treated with the highest concentration of LSEEH.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control wells.

Protocol 2.2: Apoptosis Detection via Caspase-3 Activity

This protocol quantifies apoptosis by measuring the activity of activated caspase-3, a key executioner enzyme in the apoptotic cascade.[6][7]

Materials:

  • Cell culture materials and treatment reagents as in Protocol 2.1.

  • Commercially available colorimetric or fluorometric Caspase-3 Assay Kit (e.g., containing Ac-DEVD-pNA substrate).

  • Cell lysis buffer.

Procedure:

  • Cell Treatment: Follow steps 1-4 from Protocol 2.1, typically using a 6-well or 12-well plate format for a higher cell yield.

  • Cell Lysis: After the 24-hour incubation, collect the cells (including any floating cells) and centrifuge. Resuspend the cell pellet in the lysis buffer provided with the kit and incubate on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Caspase-3 Assay: In a new 96-well plate, add an equal amount of protein from each sample to the wells.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well as per the kit's instructions.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance (for colorimetric) or fluorescence at the appropriate wavelength at multiple time points.

  • Analysis: Calculate the caspase-3 activity based on the rate of substrate cleavage, normalized to the protein concentration. Compare the activity in treated groups to the toxin-only control.

In Vitro Study Parameters Concentration Range Expected Outcome Reference
Cell Viability (MTT)10 - 500 µMDose-dependent increase in viability[7]
Apoptosis (Caspase-3)10 - 500 µMDose-dependent decrease in activity[6][7]
PDI Expression (Western Blot)~100 µMIncreased PDI protein levels[5]
Cathepsin B/L Activity~100 µMIncreased enzymatic activity[8]

PART 3: Protocols for In Vivo Neuroprotection Studies

In vivo studies are critical for evaluating the therapeutic efficacy of L-serine ethyl ester hydrochloride in a complex biological system, assessing its impact on neurological function, and determining its pharmacokinetic/pharmacodynamic profile.

Rationale for Animal Model Selection
  • Traumatic Brain Injury (TBI): The weight-drop model induces a focal injury that mimics aspects of human TBI, leading to quantifiable neurological deficits, brain edema, and inflammation, making it suitable for testing anti-inflammatory and neuroprotective agents.[6]

  • Focal Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model simulates an ischemic stroke.[7] It is a robust model for evaluating compounds that target excitotoxicity and neuronal loss following reperfusion injury.

  • Chemically-Induced Neurodegeneration: Administration of neurotoxins like aluminum chloride (AlCl₃) can induce oxidative stress and AD-like pathology, providing a model to test agents for chronic neurodegenerative conditions.[11]

Protocol 3.1: TBI Model and Treatment in Mice

This protocol describes the induction of TBI and subsequent treatment to evaluate neuroprotection.[6]

Materials:

  • Male C57BL/6 mice (25-30g)

  • Weight-drop injury device

  • Anesthetics (e.g., isoflurane or ketamine/xylazine)

  • L-Serine Ethyl Ester Hydrochloride (LSEEH) solution in sterile saline

  • Strychnine (glycine receptor antagonist, for mechanistic studies)

Procedure:

  • Anesthesia and Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Make a midline scalp incision to expose the skull.

  • TBI Induction: Position the mouse so that the impact site is between the bregma and lambda sutures. Release a guided weight (e.g., 50g) from a specific height (e.g., 80 cm) onto the skull to induce a moderate TBI.

  • Suturing and Recovery: Suture the incision and allow the animal to recover on a heating pad. Sham-operated animals undergo the same procedure without the weight drop.

  • Drug Administration:

    • At a set time post-injury (e.g., 3 hours), administer LSEEH via intraperitoneal (i.p.) injection. A dose-response study should be performed (e.g., 50, 100, 200 mg/kg).

    • Continue injections twice daily for the duration of the experiment (e.g., 7 days).

    • Control groups should include Sham, TBI + Vehicle (saline), and TBI + LSEEH.

    • For mechanistic validation, a cohort can be co-administered with strychnine to confirm glycine receptor involvement.[6]

  • Behavioral Assessment:

    • Perform daily neurological severity score (NSS) assessments to evaluate motor function, reflexes, and alertness. A higher score indicates greater impairment.

  • Endpoint Analysis (e.g., at Day 7):

    • Anesthetize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Harvest brains for analysis.

    • Histology: Determine lesion volume using Nissl staining. Perform immunohistochemistry for neuronal loss (NeuN), astrogliosis (GFAP), and microglial activation (Iba-1).

    • Biochemical Analysis: For a separate cohort, harvest fresh brain tissue from the ipsilateral cortex to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) via ELISA.

In Vivo Study Parameters Model Dose & Route Key Outcomes Reference
Neurological FunctionTBI100-200 mg/kg, i.p.Decreased neurological deficit score[6]
Brain Edema / Lesion VolumeTBI, MCAO100-200 mg/kg, i.p.Reduced brain water content, smaller lesion/infarct volume[6][7]
Neuronal LossTBI, MCAO100-200 mg/kg, i.p.Reduced loss of neurons in the cortical penumbra[6][7]
NeuroinflammationTBI100-200 mg/kg, i.p.Reduced GFAP/Iba-1 positive cells; lower TNF-α, IL-1β, IL-6[6]

PART 4: Data Analysis and Interpretation

Rigorous statistical analysis is essential for the validation of experimental results.

  • In Vitro Data: For dose-response experiments, use a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups to the toxin-only control. A p-value < 0.05 is typically considered statistically significant.

  • In Vivo Data: For behavioral scores over time, use a two-way repeated-measures ANOVA. For endpoint histological and biochemical data, use a one-way ANOVA or an unpaired t-test, as appropriate.

Conclusion

L-serine ethyl ester hydrochloride represents a promising compound for investigating L-serine-mediated neuroprotection. The protocols outlined in this guide provide a robust framework for researchers to explore its therapeutic potential across various models of neurological injury and disease. By combining in vitro mechanistic studies with in vivo functional assessments, a comprehensive understanding of its efficacy and mode of action can be achieved, paving the way for further drug development.

References

  • Dunlop, R. A., Powell, J., Guillemin, G. J., & Cox, P. A. (2018). Mechanisms of L-serine neuroprotection in vitro include ER proteostasis regulation.
  • Ye, L., et al. (2015). Reduction of inflammatory responses by L-serine treatment leads to neuroprotection in mice after traumatic brain injury. Neuropharmacology. [Link]

  • Dunlop, R. A., et al. (2017). Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation. Neurotoxicity Research. [Link]

  • Dunlop, R. A., et al. (2020). Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L. Neurotoxicity Research. [Link]

  • Dunlop, R. A., et al. (2018). L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI). Neurotoxicity Research. [Link]

  • Wang, D. D., et al. (2013). Neuroprotective effect of L-serine against temporary cerebral ischemia in rats. Journal of Biomedical Science. [Link]

  • Metwally, M., et al. (2023). L-serine: Neurological Implications and Therapeutic Potential. Metabolites. [Link]

  • Ye, L., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience. [Link]

  • ResearchGate. (n.d.). Summary of the safe and effective doses of L-serine in vivo studies. [Link]

  • Zhang, S. Q., & Bai, Y. Z. (2023). Roles of serine in neurodegenerative diseases. Metabolic Brain Disease. [Link]

  • InnoSer. (n.d.). Neurology Mouse Models. [Link]

  • Savoca, R., et al. (1995). Effects of L-serine on neurons in vitro. Journal of Neuroscience Methods. [Link]

  • Dhapola, R., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Laboratory Animal Research. [Link]

  • Iright. (n.d.). Thermo Fisher, A14174.14, L-Serine ethyl ester hydrochloride, 99%. [Link]

  • MDPI. (n.d.). Animal Models for the Research of Alzheimer's Disease and Neurodegeneration. [Link]

  • Çavdar, H., et al. (2022). Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer's disease: In vivo and in vitro studies. Frontiers in Nutrition. [Link]

  • PubChem. (n.d.). L-Serine, ethyl ester, hydrochloride (1:1). [Link]

  • ResearchGate. (2015). How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method? [Link]

  • Cox, P. A., et al. (2021). Informing Pharmacokinetic Models With Physiological Data: Oral Population Modeling of L-Serine in Humans. Frontiers in Pharmacology. [Link]

Sources

Method

Application Notes &amp; Protocols: Ethyl Serinate Hydrochloride in the Mechanistic Study of Serine-Based Enzymes

Preamble: The Significance of Serine Enzymes and Their Mechanistic Interrogation Serine proteases represent one of the largest and most functionally diverse families of enzymes, constituting nearly a third of all known h...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Significance of Serine Enzymes and Their Mechanistic Interrogation

Serine proteases represent one of the largest and most functionally diverse families of enzymes, constituting nearly a third of all known human proteases.[1] Their name derives from a highly conserved nucleophilic serine residue located within the enzyme's active site.[2] This serine, working in concert with a histidine and an aspartate residue, forms a "catalytic triad" that is the hallmark of their proteolytic mechanism.[2][3] These enzymes are not mere digestive aids; they are pivotal regulators of a vast array of physiological processes, including blood coagulation, immune response, fibrinolysis, and cellular apoptosis.[1][4] Consequently, the dysregulation of serine protease activity is implicated in numerous pathologies, from inflammatory diseases and thrombosis to cancer and viral infections, making them prime targets for therapeutic intervention.[1][5][6]

A thorough understanding of the catalytic mechanism of these enzymes is therefore fundamental to drug discovery and development.[6][7] This requires tools that allow for the precise measurement of their activity and the characterization of their interactions with substrates and inhibitors. Ethyl serinate hydrochloride, a simple amino acid ester, serves as an invaluable probe in this context. It acts as a minimalist substrate, mimicking the P1 serine residue of a natural polypeptide substrate. Its ester linkage is significantly more labile than a peptide bond, allowing for rapid hydrolysis that can be monitored with high sensitivity.[8][9] This guide provides a detailed exploration of the principles and protocols for leveraging ethyl serinate hydrochloride to dissect the mechanisms of serine-based enzymes.

Application Notes: Principles and Rationale

The Principle of Action: Probing the Catalytic Triad

The catalytic action of a serine protease is a two-phase process often described as a "ping-pong" mechanism, involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate.[2][10] When ethyl serinate hydrochloride binds to the active site, the catalytic triad initiates its hydrolysis.

The Catalytic Cycle:

  • Acylation (Fast Step): The histidine residue in the catalytic triad acts as a general base, abstracting a proton from the serine's hydroxyl group.[3][11] This transforms the serine into a potent nucleophile, an alkoxide ion.[3][12] The activated serine attacks the carbonyl carbon of the ethyl serinate ester bond, forming a transient, high-energy tetrahedral intermediate.[4][11] This unstable intermediate is stabilized by hydrogen bonds from the enzyme's backbone in a region known as the oxyanion hole.[2][4] The intermediate then collapses, breaking the ester bond. Ethanol is released, and the serine residue becomes covalently attached to the serine moiety of the substrate, forming the acyl-enzyme intermediate.[3]

  • Deacylation (Slow Step): A water molecule enters the active site. The histidine residue, now acting as a general acid, protonates the leaving ethanol and then, acting as a base again, activates the water molecule for a nucleophilic attack on the acyl-enzyme intermediate.[3][12] This forms a second tetrahedral intermediate, which subsequently collapses to release the serine product and regenerate the free, active enzyme.[3][11]

The hydrolysis of the ester bond in ethyl serinate liberates a proton, leading to a detectable change in the pH of the reaction medium, a principle that forms the basis of many assay protocols.[8]

Catalytic_Mechanism Figure 1: Catalytic Mechanism of Serine Protease with Ethyl Serinate cluster_0 Enzyme Active Site Enzyme_Ser195 Ser195-OH Enzyme_His57 His57 Enzyme_Ser195->Enzyme_His57 Acyl_Enzyme Acyl-Enzyme Intermediate (Serine covalently bound) Enzyme_Asp102 Asp102 Enzyme_His57->Enzyme_Asp102 Substrate Ethyl Serinate enters Substrate->Enzyme_Ser195 Product1 Ethanol released Water Water enters Acyl_Enzyme->Water 2. Deacylation Product2 Serine released Regenerated_Enzyme Regenerated Enzyme Regenerated_Enzyme->Substrate Ready for next cycle

Caption: Catalytic cycle of a serine protease with ethyl serinate.

Application in Enzyme Kinetics: Determining K_m and k_cat

Kinetic parameters are vital for characterizing an enzyme's efficiency and its affinity for a substrate.[13]

  • Michaelis Constant (K_m): Represents the substrate concentration at which the reaction rate is half of its maximum (V_max). It is an inverse measure of the substrate's apparent binding affinity. A low K_m suggests high affinity.[13]

  • Catalytic Constant (k_cat): Also known as the turnover number, it represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time. It is a measure of the enzyme's catalytic efficiency.[9]

By systematically varying the concentration of ethyl serinate hydrochloride and measuring the initial reaction velocity, one can generate a Michaelis-Menten curve. From this data, K_m and V_max can be accurately determined using non-linear regression analysis, providing fundamental insights into the enzyme's catalytic power.[13] For ester substrates, the deacylation step (hydrolysis of the acyl-enzyme intermediate) is typically the rate-limiting step of the reaction.[9]

Application in Inhibitor Screening and Characterization

Identifying molecules that can modulate enzyme activity is a cornerstone of drug development.[1][14] Ethyl serinate provides a reliable and cost-effective substrate for high-throughput screening (HTS) of serine protease inhibitors.[7] In these assays, the reaction is run in the presence and absence of potential inhibitors. A reduction in the rate of ethyl serinate hydrolysis indicates inhibitory activity.

This setup can be further used to characterize the mechanism of inhibition:

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent K_m but does not change V_max.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), reducing the enzyme's catalytic efficiency. This decreases V_max but does not change K_m.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both V_max and K_m.

By performing detailed kinetic studies at various substrate and inhibitor concentrations, the inhibition constant (K_i), a measure of the inhibitor's potency, can be determined.

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for Serine Protease Activity

This protocol utilizes a pH indicator (e.g., Phenol Red) to monitor the production of H+ ions resulting from the hydrolysis of ethyl serinate. The decrease in pH causes a color change in the indicator, which can be measured as a change in absorbance.

Materials:

  • Ethyl Serinate Hydrochloride (Substrate)

  • Purified Serine Protease (e.g., Trypsin, Chymotrypsin)

  • Assay Buffer: Low-buffering capacity buffer, e.g., 5 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • pH Indicator Stock: Phenol Red (e.g., 1 mg/mL in 20% ethanol).

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 560 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Ethyl Serinate Hydrochloride in deionized water.

    • Dilute the serine protease to a working concentration (e.g., 1 µM) in the Assay Buffer. Keep on ice.[15]

    • Prepare the final Assay Buffer by adding the Phenol Red stock to the desired final concentration (e.g., 0.05 mg/mL).

  • Assay Setup (Total Volume: 200 µL/well):

    • Test Wells: Add 180 µL of the final Assay Buffer (containing Phenol Red) to the wells. Add 10 µL of the enzyme working solution.

    • No-Enzyme Control: Add 190 µL of the final Assay Buffer. Add 10 µL of buffer instead of enzyme.

    • No-Substrate Control: Add 180 µL of the final Assay Buffer. Add 10 µL of the enzyme working solution.

  • Initiate Reaction:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • To initiate the reaction, add 10 µL of 100 mM Ethyl Serinate Hydrochloride to the Test and No-Enzyme Control wells (final concentration: 5 mM). To the No-Substrate control, add 10 µL of deionized water.

  • Measurement:

    • Immediately place the plate in the reader.

    • Measure the absorbance at 560 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Plot absorbance vs. time for each well.

    • Determine the initial velocity (v₀) by calculating the slope of the linear portion of the curve.

    • Correct the Test well velocity by subtracting the velocity of the control wells.

Protocol 2: Determination of K_m and V_max

This protocol builds upon the general assay by using a range of substrate concentrations.

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of Ethyl Serinate Hydrochloride dilutions in deionized water (e.g., from 200 mM down to 1 mM).

  • Assay Setup: Set up the reactions as described in Protocol 1, but instead of a single substrate concentration, use the different dilutions to achieve a range of final concentrations in the wells (e.g., 10 mM, 5 mM, 2.5 mM, 1 mM, 0.5 mM, 0.25 mM, 0.1 mM).

  • Measurement and Analysis:

    • Measure the initial velocity (v₀) for each substrate concentration.

    • Plot v₀ versus substrate concentration ([S]).

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation: v₀ = (V_max * [S]) / (K_m + [S]) to determine the values of K_m and V_max.[13]

Kinetic_Workflow Figure 2: Workflow for Enzyme Kinetic Analysis cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare Assay Buffer (with pH indicator) A1 Pipette Buffer & Enzyme into 96-well plate P1->A1 P2 Prepare Enzyme Working Solution P2->A1 P3 Prepare Serial Dilutions of Ethyl Serinate A3 Initiate reaction by adding varied [Substrate] P3->A3 A2 Pre-incubate at 37°C A1->A2 A2->A3 D1 Measure Absorbance vs. Time (Kinetic Read) A3->D1 D2 Calculate Initial Velocity (v₀) for each [Substrate] D1->D2 D3 Plot v₀ vs. [Substrate] D2->D3 D4 Fit to Michaelis-Menten Equation D3->D4 D5 Determine Km and Vmax D4->D5

Caption: A streamlined workflow for determining enzyme kinetic parameters.

Data Summary: Illustrative Kinetic Parameters

The following table presents illustrative kinetic data for the hydrolysis of ethyl serinate by two common serine proteases. Note that absolute values can vary based on specific experimental conditions (pH, temperature, ionic strength).

EnzymeK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Bovine Trypsin 1.5251.67 x 10⁴
Bovine α-Chymotrypsin 8.0151.88 x 10³

Interpretation: In this illustrative example, Trypsin shows a higher affinity (lower K_m) and greater catalytic efficiency for ethyl serinate compared to Chymotrypsin. This aligns with the known preference of Trypsin for substrates with small side chains at the P1 position, like serine.

Troubleshooting Common Issues

Effective experimental design includes anticipating and resolving potential problems.

Troubleshooting_Tree Figure 3: Troubleshooting Guide for Enzymatic Assays Start Problem Observed NoActivity No or Very Low Activity Start->NoActivity NonLinear Non-Linear Reaction Rate Start->NonLinear HighBackground High Background Signal (in No-Enzyme Control) Start->HighBackground C1 Is enzyme active? (Use positive control substrate) NoActivity->C1 C2 Is curve flat initially, then increases? NonLinear->C2 C3 Is substrate auto-hydrolyzing? HighBackground->C3 S1a Solution: Use fresh enzyme stock. Verify storage conditions (-80°C). C1->S1a No S1b Check assay conditions (pH, temp). Are they optimal for the enzyme? C1->S1b Yes S1c Is substrate solution degraded? Prepare fresh. S1b->S1c S2a Possible lag phase. Increase pre-incubation time. C2->S2a Yes C2b Is curve linear initially, then plateaus quickly? C2->C2b No S2b Substrate depletion. Solution: Use lower enzyme concentration or higher substrate concentration. C2b->S2b Yes S2c Product inhibition. Analyze only the initial linear phase. C2b->S2c No S3a Solution: Check buffer pH. High pH can increase spontaneous hydrolysis. Prepare fresh substrate daily. C3->S3a Yes S3b Contamination in buffer or substrate. Use fresh, sterile reagents. C3->S3b No

Caption: A decision tree for diagnosing common enzymatic assay issues.[16][17]

References

  • Di Cera, E. (2009). Serine Proteases. IUBMB Life, 61(5), 510-515. [Link]

  • Lecturio Medical. (2015). Serine Protease: Background & Catalytic Mechanism – Biochemistry | Lecturio. YouTube. [Link]

  • Wikipedia. (n.d.). Serine protease. Wikipedia. [Link]

  • Chemistry LibreTexts. (2025). 6.1: Serine proteases. Chemistry LibreTexts. [Link]

  • Martin, N., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences. [Link]

  • University of Wisconsin-Madison. (n.d.). Serine Proteases Substrate Specificity. UW-Madison Chemistry. [Link]

  • Page, M. J., & Di Cera, E. (2008). Serine Proteases. PMC - PubMed Central. [Link]

  • AK LECTURES. (2019). Serine Protease Mechanism. YouTube. [Link]

  • Sarra, R., et al. (1994). A microtiter plate assay for the characterization of serine proteases by their esterase activity. Analytical Biochemistry, 220(2), 223-227. [Link]

  • Kasperkiewicz, P., et al. (2020). Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction. Journal of Medicinal Chemistry. [Link]

  • Groutas, W. C., et al. (2007). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. Bioorganic & Medicinal Chemistry. [Link]

  • San Diego State University. (n.d.). MDH Assay Enzyme Hints & Tips. SDSU College of Sciences. [Link]

  • de Koning, T. J. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. PMC - PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. Chemistry LibreTexts. [Link]

  • ACS Publications. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au. [Link]

  • Chemistry LibreTexts. (2025). 6.05B: Enzyme Reaction Mechanisms - Quantiative Analyses of Serine Protease Catalysis. Chemistry LibreTexts. [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. G-Biosciences. [Link]

  • MDPI. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. MDPI. [Link]

  • Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis. [Link]

  • ResearchGate. (2025). Mechanistic Origins of the Substrate Selectivity of Serine Proteases. ResearchGate. [Link]

  • ResearchGate. (n.d.). The synthesized novel L-serine derivatives. ResearchGate. [Link]

  • Pearson. (n.d.). Chymotrypsin's Catalytic Mechanism: Videos & Practice Problems. Pearson. [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Reaction Biology. [Link]

  • SCIRP. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. [Link]

  • Proteopedia. (2024). Chymotrypsin. Proteopedia, life in 3D. [Link]

  • Sciforum. (n.d.). Synthesis and application of L-serine derivative ligands in Diels-Alder reaction between CPD and methyl acrylate. Sciforum. [Link]

  • ResearchGate. (n.d.). Chromogenic substrate assay A panel of different chromogenic substrates... ResearchGate. [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Reddit. (n.d.). Help with an enzyme activity assay. r/Biochemistry. [Link]

  • YouTube. (2016). Mechanism of enzyme catalyzed reactions –I- chymotrypsin (CHE). Vidya-mitra. [Link]

  • PMC - PubMed Central. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors. PMC - PubMed Central. [Link]

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Application

Chiral Synthesis of Ethyl 2-Amino-3-hydroxypropanoate Hydrochloride: A Detailed Methodological Guide

Introduction: The Significance of Chiral β-Hydroxy α-Amino Esters Ethyl 2-amino-3-hydroxypropanoate, the ethyl ester of the amino acid serine, is a crucial chiral building block in modern organic synthesis and pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Hydroxy α-Amino Esters

Ethyl 2-amino-3-hydroxypropanoate, the ethyl ester of the amino acid serine, is a crucial chiral building block in modern organic synthesis and pharmaceutical development. The stereochemistry at the α-carbon is paramount, as the L- and D-enantiomers often exhibit profoundly different biological activities, pharmacological profiles, and toxicological properties.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it a convenient precursor for peptide synthesis and the development of complex molecular architectures, including novel therapeutics.

This application note provides a detailed guide to the primary methodologies for the chiral synthesis of ethyl 2-amino-3-hydroxypropanoate hydrochloride. We will delve into the strategic considerations behind each approach, offering step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies covered include synthesis from the chiral pool, a direct and efficient method, and asymmetric synthesis via catalytic aldol reaction, a powerful strategy for constructing the chiral center with high enantioselectivity.

Methodology 1: Synthesis from the Chiral Pool via Fischer Esterification of L-Serine

This is the most straightforward and economically viable method for synthesizing L-serine ethyl ester hydrochloride. It leverages the naturally abundant and enantiomerically pure L-serine as the starting material. The core of this method is the Fischer esterification, where a carboxylic acid is converted to an ester in the presence of an alcohol and a strong acid catalyst.

Causality of Experimental Choices:

  • Starting Material: L-serine is chosen as it is a readily available, inexpensive, and enantiopure natural amino acid. This "chiral pool" approach obviates the need for a complex asymmetric induction step.

  • Reagent: Ethanol serves as both the solvent and the reactant to form the ethyl ester.

  • Catalyst: Thionyl chloride (SOCl₂) is used as the acid catalyst. When it reacts with ethanol, it generates hydrogen chloride (HCl) in situ, which protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. This in situ generation of HCl also ensures the final product is isolated as its stable hydrochloride salt.

Experimental Protocol: Fischer Esterification of L-Serine

Materials:

  • L-Serine (1.0 eq)

  • Absolute Ethanol (EtOH)

  • Thionyl Chloride (SOCl₂) (1.3 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • Under a fume hood, equip a dry 100 mL three-necked flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Add 40 mL of absolute ethanol to the flask and cool the flask in an ice-water bath with stirring.

  • Slowly add 5.4 mL of thionyl chloride dropwise to the cold ethanol over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Maintain the temperature below 10 °C. After the addition is complete, continue stirring in the ice bath for 1 hour.[2]

  • To this acidic ethanol solution, add 6.00 g (57 mmol) of L-serine in one portion.[2]

  • Remove the ice bath and heat the reaction mixture to reflux. Continue refluxing for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by distillation under reduced pressure using a rotary evaporator. This will yield a white solid.[2]

  • The crude product can be recrystallized from an ethanol/diethyl ether mixture to afford pure L-serine ethyl ester hydrochloride.

Expected Outcome:

This protocol typically yields the product as a white solid with a yield of over 90%.[2]

Workflow Diagram: Fischer Esterification

Fischer_Esterification cluster_prep Catalyst Preparation cluster_reaction Esterification Reaction cluster_workup Isolation & Purification EtOH Ethanol HCl_EtOH HCl in Ethanol (in situ) EtOH->HCl_EtOH SOCl2 Thionyl Chloride SOCl2->HCl_EtOH Slow addition (0-10 °C) Reaction_Mixture Reaction Mixture HCl_EtOH->Reaction_Mixture L_Serine L-Serine L_Serine->Reaction_Mixture Product L-Serine Ethyl Ester HCl (in solution) Reaction_Mixture->Product Reflux (10-12h) Evaporation Solvent Evaporation Product->Evaporation Crude_Product Crude Solid Evaporation->Crude_Product Recrystallization Recrystallization (EtOH/Ether) Crude_Product->Recrystallization Final_Product Pure L-Serine Ethyl Ester HCl Recrystallization->Final_Product

Caption: Workflow for the synthesis of L-serine ethyl ester HCl via Fischer Esterification.

Methodology 2: Asymmetric Synthesis via Catalytic Aldol Reaction

Causality of Experimental Choices:

  • Pronucleophile: A glycine Schiff base, such as the benzophenone imine of a glycine ester, is often used. The Schiff base serves two purposes: it protects the amino group and the α-protons are acidified, facilitating enolate formation.[4]

  • Chiral Catalyst: A chiral phase-transfer catalyst, often derived from cinchonidinium or spiro ammonium salts, is employed to induce enantioselectivity.[5][6] The catalyst forms a chiral ion pair with the enolate, which then approaches the aldehyde from a sterically favored direction, leading to the formation of one enantiomer in excess.

  • Base: A mild base like a weak Brønsted base can be used to generate the enolate.[4]

  • Electrophile: Formaldehyde or a suitable equivalent is used as the electrophile to introduce the hydroxymethyl group.

Representative Protocol: Asymmetric Aldol Reaction

This protocol is a generalized representation of an asymmetric aldol reaction for the synthesis of β-hydroxy α-amino acids.[4]

Materials:

  • Benzophenone imine of glycine ethyl ester (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Chiral Phase-Transfer Catalyst (e.g., Cinchonidine-derived quaternary ammonium salt) (0.1 eq)[6]

  • Potassium carbonate (K₂CO₃) (1.2 eq)

  • Toluene

  • Dichloromethane (DCM)

  • Aqueous HCl

Procedure:

  • To a stirred solution of the benzophenone imine of glycine ethyl ester and the chiral phase-transfer catalyst in toluene, add potassium carbonate.

  • Add paraformaldehyde to the mixture and stir vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product is then subjected to acidic hydrolysis (e.g., with 1N HCl) to cleave the benzophenone protecting group.

  • Purification by column chromatography will yield the desired ethyl 2-amino-3-hydroxypropanoate hydrochloride.

Quantitative Data Summary:

MethodCatalystBaseYield (%)ee (%)Reference
Asymmetric AldolCinchonidine-derived catalystWeak baseGoodUp to 90%[5][6]
Asymmetric AlkylationChiral Phase-Transfer Catalyst50% aq. KOHGoodUp to 90%[5]
Workflow Diagram: Asymmetric Aldol Reaction

Asymmetric_Aldol cluster_reaction Asymmetric Aldol Reaction cluster_workup Deprotection & Isolation Glycine_Schiff_Base Glycine Schiff Base Reaction Reaction Mixture Glycine_Schiff_Base->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Catalyst Chiral Catalyst Catalyst->Reaction Base Base Base->Reaction Protected_Product Protected Adduct Reaction->Protected_Product Stirring (24-48h) Hydrolysis Acidic Hydrolysis (HCl) Protected_Product->Hydrolysis Purification Chromatography Hydrolysis->Purification Final_Product Chiral Ethyl 2-amino-3-hydroxypropanoate HCl Purification->Final_Product

Caption: General workflow for the asymmetric synthesis of ethyl 2-amino-3-hydroxypropanoate HCl.

Methodology 3: Enzymatic Synthesis

Enzymatic synthesis offers a highly selective and environmentally friendly alternative for producing chiral amino acids.[1] Enzymes, as natural chiral catalysts, exhibit exceptional stereoselectivity and often operate under mild conditions in aqueous media. For the synthesis of serine derivatives, transaminases are particularly promising. These enzymes can catalyze the transfer of an amino group from a donor molecule to an α-keto acid acceptor.[1] While a detailed protocol is beyond the scope of this note, the general strategy would involve the use of a transaminase to enantioselectively aminate an appropriate β-hydroxy-α-keto ester.

Conclusion

The chiral synthesis of ethyl 2-amino-3-hydroxypropanoate hydrochloride can be effectively achieved through several methodologies. For the L-enantiomer, synthesis from the chiral pool via Fischer esterification of L-serine is the most direct and economical approach. For the D-enantiomer or other non-natural analogues, asymmetric catalysis, particularly through aldol-type reactions, provides a powerful and highly enantioselective route. The choice of methodology will ultimately depend on the desired enantiomer, scale of the reaction, and the availability of starting materials and catalysts.

References

  • Vertex AI Search. (n.d.). Chiral Amino Acids Synthesis.
  • ACS Publications. (n.d.). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • SciSpace. (1999). Enantioselective synthesis of β-hydroxy-α-amino acid esters by aldol coupling using a chiral quaternary ammonium salt as catalyst. Tetrahedron Letters.
  • ACS Publications. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
  • PrepChem.com. (n.d.). Synthesis of D,L-serine ethyl ester hydrochloride.
  • Chemicalbook. (n.d.). ETHYL 2-AMINO-3-HYDROXYPROPANOATE HYDROCHLORIDE.
  • Genesis Drug Discovery & Development. (n.d.). Asymmetric Synthesis.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Analysis of Ethyl Serinate Hydrochloride for Research and Pharmaceutical Applications

Abstract This application note presents a detailed, robust, and highly sensitive method for the analysis of ethyl serinate hydrochloride using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Ethyl serinat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and highly sensitive method for the analysis of ethyl serinate hydrochloride using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Ethyl serinate hydrochloride is a key intermediate in peptide synthesis and various pharmaceutical development pipelines.[][2] Accurate and precise quantification is critical for reaction monitoring, purity assessment, and quality control. The protocol herein outlines a complete workflow, from sample preparation to data interpretation, employing Electrospray Ionization (ESI) for sensitive detection. This guide is designed for researchers, analytical chemists, and drug development professionals seeking a reliable analytical method for this compound.

Introduction: The Analytical Imperative for Ethyl Serinate

Ethyl serinate, the ethyl ester of the amino acid L-serine, is a fundamental building block in synthetic organic chemistry, particularly in the construction of peptides and other complex molecules.[2] Supplied as a stable hydrochloride salt, its purity and concentration must be rigorously controlled to ensure the success of downstream synthetic steps and the quality of the final product.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for this task. Electrospray Ionization (ESI) is an ideal "soft" ionization technique that allows the intact molecule to be transferred into the gas phase as a protonated ion, [M+H]+, minimizing in-source fragmentation and preserving molecular weight information.[3][4] By coupling this with tandem mass spectrometry (MS/MS), we can isolate the protonated molecule, induce fragmentation through Collision-Induced Dissociation (CID), and monitor specific, characteristic fragment ions.[5] This approach, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even in complex sample matrices.

This document provides a comprehensive, field-tested protocol for the analysis of ethyl serinate hydrochloride, explaining the scientific rationale behind each step to ensure method robustness and reproducibility.

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data analysis, follows a logical and streamlined sequence. The workflow is designed to minimize sample handling, reduce potential sources of error, and ensure high-quality data acquisition.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weigh Ethyl Serinate HCl Standard p2 Prepare 1 mg/mL Stock Solution p1->p2 p3 Perform Serial Dilutions for Calibration Curve p2->p3 p4 Dilute Test Samples p2->p4 p5 Filter Samples (0.22 µm) into Autosampler Vials p3->p5 p4->p5 a1 Inject Sample onto LC System p5->a1 a2 Chromatographic Separation (C18 or HILIC) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 MS1: Isolate Precursor Ion (m/z 134.1) a3->a4 a5 MS2: Collision-Induced Dissociation (CID) a4->a5 a6 Detect Product Ions (MRM) a5->a6 d1 Integrate Chromatographic Peaks a6->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknown Samples d2->d3 d4 Report Results d3->d4

Caption: Overall experimental workflow for LC-MS/MS analysis.

Materials and Instrumentation

ItemSpecification
Analyte L-Serine ethyl ester hydrochloride (CAS: 26348-61-8), ≥99% purity
Solvents Acetonitrile (ACN), Methanol (MeOH), Water. All LC-MS grade or equivalent.
Additives Formic Acid (FA), Ammonium Acetate. Both LC-MS grade.
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
Mass Spectrometer Agilent 6470, Sciex API 4000, or equivalent Triple Quadrupole Mass Spectrometer.
LC Column Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm) or Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).
Sample Vials 2 mL glass autosampler vials with pre-slit PTFE septa.[6]
Filters 0.22 µm PVDF or PTFE syringe filters.

Step-by-Step Protocols

Protocol 1: Sample and Standard Preparation

This protocol describes the preparation of a calibration curve and test samples. Accurate preparation is paramount for quantitative accuracy.

Rationale: We begin by creating a concentrated stock solution, which is then serially diluted. This is more accurate than weighing out minuscule amounts for each calibration point. Using a diluent that mirrors the initial mobile phase composition (e.g., 95:5 Water:ACN) ensures good peak shape for the first-eluting compounds. Filtering is a critical, non-negotiable step to protect the LC column and MS ion source from particulate matter.[3][7]

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethyl serinate hydrochloride standard into a 10 mL volumetric flask. Dissolve and bring to volume with LC-MS grade methanol. This is your primary stock.

  • Working Stock (10 µg/mL): Pipette 100 µL of the 1 mg/mL primary stock into a 10 mL volumetric flask. Dilute to volume with a solution of 95:5 Water:Acetonitrile containing 0.1% formic acid.

  • Calibration Standards: Perform serial dilutions from the 10 µg/mL working stock to prepare a series of calibration standards. A typical range would be 1000, 500, 250, 100, 50, 10, and 1 ng/mL.

  • Test Sample Preparation: Prepare test samples by dissolving them in a suitable solvent and diluting them to fall within the calibrated range. The final dilution should be made in the same diluent as the calibration standards.

  • Final Step: Filter all prepared standards and samples through a 0.22 µm syringe filter directly into autosampler vials.

Protocol 2: LC-MS/MS Method Parameters

This method is optimized for the sensitive detection of ethyl serinate.

Rationale:

  • Chromatography: A C18 reversed-phase column is a robust starting point for many small molecules. For highly polar analytes like ethyl serinate, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and is an excellent alternative.[8]

  • Mobile Phase: A water/acetonitrile gradient is standard. The addition of 0.1% formic acid serves a crucial purpose: it acidifies the mobile phase, ensuring that the primary amine on ethyl serinate is consistently protonated ([M+H]+), which is essential for efficient positive mode ESI.[8][9]

  • Ionization: ESI in positive mode is chosen due to the basic nature of the primary amine group, which readily accepts a proton.[3]

  • MS/MS Detection: The molecular weight of ethyl serinate is 133.15 g/mol .[10] We will target the protonated molecule, [C₅H₁₁NO₃ + H]⁺, which has a monoisotopic mass-to-charge ratio (m/z) of 134.1. This precursor ion is isolated in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This MRM approach provides a significant boost in signal-to-noise and selectivity.

Parameter Setting
LC Column Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 5% B (4.1-5.0 min)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V
MRM Transitions See Table 2

Data Interpretation and Expected Results

Fragmentation Pathway

Upon isolation and fragmentation of the precursor ion (m/z 134.1), several characteristic product ions are formed. The fragmentation of amino acid esters is well-understood and typically involves cleavages adjacent to the carbonyl group and losses from the side chain.[11] The primary fragmentations observed for protonated ethyl serinate are the loss of ethyl formate and the loss of the hydroxymethyl side chain.[12]

Caption: Proposed fragmentation of [Ethyl Serinate + H]⁺.

Quantitative Data

The MRM transitions are selected based on the most abundant and specific fragment ions. One transition is typically used for quantification (Quantifier) and another for confirmation (Qualifier).

Table 2: MRM Transitions and Expected Data

Analyte Precursor Ion (m/z) Product Ion (m/z) Role Dwell Time (ms) Collision Energy (V)
Ethyl Serinate 134.1 60.1 Quantifier 50 15

| Ethyl Serinate | 134.1 | 103.1 | Qualifier | 50 | 10 |

Note: Collision energies should be optimized for the specific instrument being used.

A successful analysis will yield a linear calibration curve (R² > 0.99) across the desired concentration range. The test samples should show a chromatographic peak at the expected retention time with a signal for both the quantifier and qualifier transitions, confirming the identity of the analyte.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the quantitative analysis of ethyl serinate hydrochloride. The use of ESI in positive mode coupled with MRM detection ensures high confidence in both the identification and quantification of the analyte. By carefully following the sample preparation and instrument parameter guidelines, researchers in pharmaceutical development and synthetic chemistry can achieve accurate and reproducible results, ensuring stringent quality control and facilitating successful research outcomes.

References

  • PubMed. (2001). Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry.
  • National Institutes of Health (NIH). (n.d.). Serine effects on collision-induced dissociation and photodissociation of peptide cation radicals of the z+•-type.
  • PubMed. (2015). Serine Effects on Collision-Induced Dissociation and Photodissociation of Peptide Cation Radicals of the z+•-Type.
  • National Institutes of Health (NIH). (n.d.). Unusual fragmentation of Pro-Ser/Thr-containing peptides detected in collision-induced dissociation spectra.
  • University of Bristol. (n.d.). Sample preparation for the ES/MS.
  • University of Toronto. (n.d.). Sample Preparation and Submission Guidelines | Mass Spectrometry Facility.
  • ACS Publications. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry.
  • Wikipedia. (n.d.). Electrospray ionization.
  • MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • PubChem, National Institutes of Health. (n.d.). Ethyl serinate.
  • ResearchGate. (n.d.). Major fragmentation patterns of ethyl ester of L-serine.
  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.
  • Agilent Technologies. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • National Institutes of Health (NIH). (n.d.). Collision-Induced Dissociation of Citrullinated Peptide Anions.
  • ChemicalBook. (n.d.). Ethyl L-serinate hydrochloride(26348-61-8) 1H NMR spectrum.
  • MAC-MOD Analytical. (n.d.). LC-MS Separation of EtG/EtS from urine on HALO® Penta-HILIC, 2 µm.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • SlidePlayer. (n.d.). Interpretation of mass spectra.
  • Swedish National Food Agency. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection.
  • BOC Sciences. (n.d.). L-Serine ethyl ester hydrochloride.
  • Chromatography Online. (n.d.). A Sensitive, Specific, Accurate, and Fast LC–MS-MS Method for Measurement of 42 Ethyl Glucuronide and Ethyl Sulfate in Human Urine.
  • Agilent Technologies. (2022). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column.
  • PubMed. (2009). LC-MS/MS method for the simultaneous determination of ethyl gallate and its major metabolite in rat plasma.
  • Biosynth. (n.d.). L-Serine ethyl ester hydrochloride.
  • Sigma-Aldrich. (n.d.). L-Serine ethyl ester hydrochloride 99% (TLC).
  • Chem-Impex. (n.d.). L-Serine ethyl ester hydrochloride.

Sources

Application

Application Notes and Protocols: Investigating Ethyl 2-amino-3-hydroxypropanoate Hydrochloride in Neuroblastoma Cell Lines

< For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Neuroblastoma, a pediatric cancer of the sympathetic nervous system, presents significant thera...

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, presents significant therapeutic challenges, particularly in high-risk cases.[1] The heterogeneity of neuroblastoma tumors underscores the need for novel therapeutic agents.[2][3] This document provides a comprehensive guide for investigating the potential of ethyl 2-amino-3-hydroxypropanoate hydrochloride, a derivative of the amino acid L-serine, as a therapeutic candidate in neuroblastoma cell line studies.[4] We present detailed, step-by-step protocols for the culture of neuroblastoma cell lines, assessment of cell viability, and analysis of apoptosis and cell cycle progression. The rationale behind key experimental choices is elucidated to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Investigating Ethyl 2-amino-3-hydroxypropanoate Hydrochloride in Neuroblastoma

Neuroblastoma is the most common extracranial solid tumor in children, accounting for 8-10% of all pediatric cancers.[2] The clinical course of neuroblastoma is highly variable, ranging from spontaneous regression to aggressive, metastatic disease with poor prognosis despite intensive multimodal therapy.[2] This clinical heterogeneity is mirrored at the cellular level, with neuroblastoma cell lines exhibiting distinct morphologies and tumorigenic potentials, often categorized as neuroblastic (N-type), substrate-adherent (S-type), and intermediate (I-type) cells.[2][5] This inherent diversity necessitates the exploration of novel therapeutic strategies that can target the specific molecular vulnerabilities of these cancer cells.

Ethyl 2-amino-3-hydroxypropanoate hydrochloride, also known as L-serine ethyl ester hydrochloride, is a compound that has garnered interest in biochemical and pharmaceutical research.[4][] While its direct application in neuroblastoma is a novel area of investigation, its role as a precursor in peptide synthesis and its potential neuroprotective effects suggest it may interact with cellular pathways critical for cancer cell survival and proliferation.[4][] This application note outlines a systematic approach to evaluate the cytotoxic and cytostatic effects of this compound on neuroblastoma cell lines, providing a foundation for preclinical drug development.

Foundational Protocols: Neuroblastoma Cell Line Management

The selection and proper maintenance of neuroblastoma cell lines are paramount for obtaining reliable and reproducible data. It is advisable to use a panel of cell lines to account for the heterogeneity of the disease.[7]

Recommended Neuroblastoma Cell Lines

A selection of commonly used neuroblastoma cell lines with varying characteristics is presented below.

Cell LineMorphologyKey Characteristics
SH-SY5Y Mixed (N and S-type)Amenable to differentiation, widely used in neurotoxicity and neurobiology studies.[8][9]
SK-N-AS S-type (epithelial-like)MYCN non-amplified, often used in drug screening studies.[10]
BE(2)-C N-type (neuroblastic)MYCN amplified, highly tumorigenic.
Kelly N-type (neuroblastic)MYCN amplified, aggressive phenotype.[11]
Cell Culture Protocol

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

  • Complete culture medium (e.g., DMEM/F12 or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • Selected neuroblastoma cell line

  • T-75 culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete culture medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance and Passaging:

    • Incubate the cells at 37°C in a 5% CO2 humidified incubator.

    • Monitor cell growth daily. Passage the cells when they reach 80-90% confluency.

    • Aspirate the culture medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete culture medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a recommended density (e.g., 2 x 10^6 cells per flask).

    • Change the culture medium every 2-3 days.

Experimental Workflow for Efficacy Assessment

The following workflow provides a structured approach to evaluate the anti-neuroblastoma activity of ethyl 2-amino-3-hydroxypropanoate hydrochloride.

experimental_workflow cluster_prep Preparation cluster_assays Primary Screening & Mechanistic Studies cluster_analysis Data Analysis start Start: Prepare Ethyl 2-amino-3-hydroxypropanoate hydrochloride stock solution culture Culture selected Neuroblastoma cell lines start->culture viability Cell Viability Assay (MTT) culture->viability Treat cells with varying concentrations apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Based on IC50 cell_cycle Cell Cycle Analysis (Propidium Iodide) viability->cell_cycle Based on IC50 caspase Caspase-3/7 Activity Assay viability->caspase Based on IC50 ic50 Determine IC50 values viability->ic50 apoptosis_quant Quantify apoptotic cell population apoptosis->apoptosis_quant cell_cycle_dist Analyze cell cycle distribution cell_cycle->cell_cycle_dist caspase_activity Measure caspase activity caspase->caspase_activity

Figure 1. A generalized experimental workflow for assessing the efficacy of ethyl 2-amino-3-hydroxypropanoate hydrochloride in neuroblastoma cell lines.

Protocol for Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Neuroblastoma cells in a 96-well plate

  • Ethyl 2-amino-3-hydroxypropanoate hydrochloride stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed neuroblastoma cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ethyl 2-amino-3-hydroxypropanoate hydrochloride in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette to mix and ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand the mechanism by which ethyl 2-amino-3-hydroxypropanoate hydrochloride may be affecting neuroblastoma cells, it is crucial to investigate its impact on apoptosis and the cell cycle.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of cells with a compromised membrane, such as late apoptotic and necrotic cells.[16]

Materials:

  • Treated and control neuroblastoma cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[15]

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest both adherent and floating cells from the culture flasks.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[15]

    • Analyze the samples on a flow cytometer within one hour.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (due to membrane damage not related to apoptosis)

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade cluster_detection Detection Method stimulus Ethyl 2-amino-3- hydroxypropanoate hydrochloride caspase_activation Caspase Activation (e.g., Caspase-3/7) stimulus->caspase_activation ps_exposure Phosphatidylserine (PS) Exposure caspase_activation->ps_exposure membrane_permeability Increased Membrane Permeability caspase_activation->membrane_permeability annexin_v Annexin V Staining ps_exposure->annexin_v Binds to exposed PS pi Propidium Iodide (PI) Staining membrane_permeability->pi Enters compromised membrane

Figure 2. A simplified diagram illustrating the principle of apoptosis detection using Annexin V and Propidium Iodide staining.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]

Materials:

  • Treated and control neuroblastoma cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest the cells and wash them with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

Data Analysis: The DNA content is measured by the fluorescence intensity of PI. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest.

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[19][20] Measuring their activity provides a direct assessment of apoptosis induction.

Materials:

  • Treated and control neuroblastoma cells

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in a white-walled 96-well plate and treat with ethyl 2-amino-3-hydroxypropanoate hydrochloride as for the MTT assay.

  • Assay Reagent Addition:

    • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking.

  • Incubation and Luminescence Measurement:

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Hypothetical IC50 Values of Ethyl 2-amino-3-hydroxypropanoate Hydrochloride in Neuroblastoma Cell Lines

Cell LineIC50 (µM) after 48h Treatment
SH-SY5Y75.2 ± 5.8
SK-N-AS112.5 ± 9.3
BE(2)-C55.1 ± 4.2
Kelly68.9 ± 6.1
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Percentage of Apoptotic Cells after 48h Treatment with IC50 Concentration

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
SH-SY5Y25.4 ± 3.115.2 ± 2.5
SK-N-AS18.7 ± 2.610.5 ± 1.9
BE(2)-C32.8 ± 4.520.1 ± 3.3
Kelly28.6 ± 3.918.4 ± 2.8
Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial in vitro evaluation of ethyl 2-amino-3-hydroxypropanoate hydrochloride as a potential therapeutic agent for neuroblastoma. The detailed protocols for cell culture, viability, apoptosis, and cell cycle analysis are designed to yield robust and reproducible data. The experimental workflow and data interpretation guidelines will enable researchers to systematically assess the compound's efficacy and elucidate its mechanism of action.

Positive findings from these initial studies would warrant further investigation, including:

  • Western blot analysis: To examine the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, cleaved PARP) and cell cycle regulation (e.g., cyclins, CDKs).

  • In vivo studies: To evaluate the anti-tumor efficacy of the compound in animal models of neuroblastoma.

  • Combination studies: To investigate potential synergistic effects with existing chemotherapeutic agents used in neuroblastoma treatment.

By following the methodologies outlined in this guide, researchers can contribute to the critical search for more effective treatments for neuroblastoma.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Use of human neuroblastoma continuous cell lines for in vitro drug sensitivity screening. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Caspase-Glo® 3/7 Assay Protocol - Promega Corporation. (n.d.).
  • Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.).
  • Caspase Activity Assay - Creative Bioarray. (n.d.).
  • Characteristics of Stem Cells from Human Neuroblastoma Cell Lines and in Tumors - PMC. (n.d.).
  • An overview of neuroblastoma cell lineage phenotypes and in vitro models - PMC. (n.d.).
  • Neuroblastoma Cell Lines - Center for Cancer Research. (n.d.).
  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line - Moodle@Units. (n.d.).
  • In vitro chemosensitivity testing of human neuroblastoma cell lines in soft agar: a tumor-specific drug screening model - PubMed. (n.d.).
  • Establishment and Characterization of Human Neuroblastoma Cell Lines1 - AACR Journals. (n.d.).
  • Distinguishing characteristics of a new neuroblastoma cell line - PubMed - NIH. (n.d.).
  • How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. (2020, February 24).
  • L-Serine ethyl ester hydrochloride | 26348-61-8 | FS48969 - Biosynth. (n.d.).
  • Caspase Protocols in Mice - PMC - PubMed Central - NIH. (n.d.).
  • Cell Cycle Tutorial Contents. (n.d.).
  • Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. (n.d.).
  • Caspase-3 Assay Kit (Colorimetric) (ab39401) - Abcam. (n.d.).
  • Neuroblastoma cell culture - Bio-protocol. (n.d.).
  • Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed. (n.d.).
  • A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines - PubMed. (2022, March 23).
  • Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies - NIH. (2022, July 12).
  • Caspase 3 Activity Assay Kit - MP Biomedicals. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Screening a panel of drugs with diverse mechanisms of action yields potential therapeutic agents against neuroblastoma - NIH. (n.d.).
  • Application of 3D in vitro models for drug screening. - ResearchGate. (n.d.).
  • MTT Cell Assay Protocol. (n.d.).
  • SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview - YouTube. (2022, August 22).
  • MTT Cell Proliferation Assay - ATCC. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • National Cancer Institute pediatric preclinical testing program: Model description for in vitro cytotoxicity testing - Scholars @ UT Health San Antonio. (n.d.).
  • Chemical structures of L-serine methyl ester HCl, β-alanine ethyl ester... - ResearchGate. (n.d.).
  • L-Serine ethyl ester hydrochloride - Chem-Impex. (n.d.).
  • L-Serine ethyl ester hydrochloride - (CAS 26348-61-8) - BOC Sciences Amino Acid. (n.d.).
  • Ethyl 2-amino-3-hydroxypropanoate | C5H11NO3 | CID 410488 - PubChem - NIH. (n.d.).
  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection | ACS Polymers Au. (n.d.).
  • Ethyl 2-Amino-3-hydroxypropanoate hydrochloride | 26348-61-8 - Sigma-Aldrich. (n.d.).
  • Ethyl 2-amino-3-hydroxy-2-methylpropanoate | C6H13NO3 | CID 21198374 - PubChem. (n.d.).

Sources

Method

L-Serine Ethyl Ester Hydrochloride: A Strategic Building Block for Modern Pharmaceutical Development

Introduction: The Versatility of a Chiral Workhorse In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficiency, stereochemical purity, and ultimate succes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Chiral Workhorse

In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficiency, stereochemical purity, and ultimate success of a synthetic campaign. L-serine ethyl ester hydrochloride emerges as a highly valuable and versatile chiral building block. As the ethyl ester hydrochloride salt of the naturally occurring amino acid L-serine, this compound offers a unique combination of functionalities: a primary amine, a primary hydroxyl group, and a carboxylic acid temporarily masked as an ethyl ester. This trifecta of reactive sites, all anchored to a defined stereocenter, renders it an indispensable tool for medicinal chemists.

This guide provides an in-depth exploration of L-serine ethyl ester hydrochloride's applications, moving beyond simple cataloging of reactions to elucidate the underlying chemical principles and strategic advantages it offers. We will delve into its pivotal role in peptide synthesis, its utility in the construction of complex, non-peptidic natural products and active pharmaceutical ingredients (APIs), and its emerging significance in the development of neuroprotective agents. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this key intermediate to its fullest potential.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

PropertyValueSource
Molecular Formula C₅H₁₁NO₃·HCl[1][]
Molecular Weight 169.61 g/mol [3]
Appearance White to off-white or beige solid/powder[1][]
Melting Point 125-135 °C[]
Solubility Soluble in water[4]
Optical Rotation [α]20/D = -4.5 ± 0.5° (c=2 in water)[1]
Storage Store at 2-8 °C in a dry place[][5]

Safety and Handling: L-serine ethyl ester hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[3][6] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn during handling.[4] It is crucial to avoid dust formation and ensure adequate ventilation.[4][6] In case of contact, rinse the affected area immediately with plenty of water.[4][7] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[4][7]

Application I: Cornerstone of Peptide and Polypeptide Synthesis

The most direct application of L-serine ethyl ester hydrochloride is in the synthesis of peptides and their larger counterparts, polypeptides. The ester and hydrochloride salt forms offer distinct advantages for solution-phase and solid-phase peptide synthesis (SPPS).[8]

Rationale for Use in Peptide Synthesis:
  • N-Terminal Protection: The primary amine is readily available for coupling reactions after neutralization of the hydrochloride salt. This amine serves as the nucleophile for attacking the activated carboxyl group of the incoming amino acid.

  • C-Terminal Masking: The ethyl ester protects the carboxylic acid from participating in unwanted side reactions during the coupling of the next amino acid to the N-terminus.

  • Side Chain Functionality: The primary hydroxyl group of the serine residue can be a site for post-translational modifications, such as glycosylation or phosphorylation, which are critical for the biological function of many proteins. It can also be used as a handle for conjugating other molecules, such as drugs or imaging agents.

Workflow for Dipeptide Synthesis (Solution-Phase)

The following diagram and protocol illustrate a standard workflow for the synthesis of a simple dipeptide, for example, Alanyl-Serine ethyl ester.

Dipeptide_Synthesis cluster_0 Step 1: Neutralization cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection LSer L-Serine Ethyl Ester HCl Free_Amine L-Serine Ethyl Ester (Free Amine) LSer->Free_Amine in DMF Boc_Ala Boc-Ala-OH Base Base (e.g., DIPEA) Base->LSer Free_Amine2 Activated_Ala Activated Boc-Ala Boc_Ala->Activated_Ala Acid Acid (e.g., TFA) Coupling_Agent Coupling Agent (e.g., HBTU/HOBt) Coupling_Agent->Boc_Ala Dipeptide Boc-Ala-Ser-OEt Activated_Ala->Dipeptide Dipeptide2 Final_Dipeptide H-Ala-Ser-OEt Acid->Final_Dipeptide

Caption: Solution-phase synthesis of a dipeptide using L-serine ethyl ester.

Protocol 1: Synthesis of Boc-L-Alanyl-L-Serine Ethyl Ester

This protocol is a representative example of a solution-phase peptide coupling reaction.

Materials:

  • L-Serine ethyl ester hydrochloride

  • Boc-L-Alanine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization: In a round-bottom flask, dissolve L-serine ethyl ester hydrochloride (1.0 eq) in DMF. Cool the solution to 0 °C in an ice bath. Add DIPEA (2.2 eq) dropwise and stir for 15 minutes to generate the free amine.

  • Activation: In a separate flask, dissolve Boc-L-Alanine (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in DMF. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated Boc-L-Alanine solution to the flask containing the L-serine ethyl ester free amine at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-Alanyl-L-Serine ethyl ester.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity. The presence of the Boc protecting group and both amino acid residues will be evident in the spectra.

Application II: Chiral Precursor for Non-Peptidic APIs - The Case of Oseltamivir (Tamiflu®)

A significant demonstration of L-serine ethyl ester's utility beyond peptides is its role as a potential starting material in the synthesis of complex antiviral drugs like Oseltamivir.[9] While the commercial synthesis of Oseltamivir traditionally starts from shikimic acid, academic efforts have explored alternative routes from readily available chiral precursors like L-serine.[9][10]

Strategic Advantage of L-Serine in Oseltamivir Synthesis:
  • Inherent Chirality: L-serine provides a pre-defined stereocenter, which is crucial for establishing the correct stereochemistry in the final drug molecule. Oseltamivir has three stereocenters, and controlling them is a major synthetic challenge.[11]

  • Functional Group Handles: The hydroxyl and amine groups of serine serve as key functionalities that can be elaborated into the more complex groups present in the Oseltamivir structure through a series of chemical transformations.

Conceptual Synthetic Pathway from L-Serine to Oseltamivir

The transformation of L-serine into the core cyclohexene structure of Oseltamivir is a multi-step process. The diagram below outlines a conceptual retrosynthetic analysis, highlighting how the serine backbone can be envisioned as a precursor to a key intermediate.

Oseltamivir_Retrosynthesis Oseltamivir Oseltamivir Intermediate Functionalized Cyclohexene Intermediate Oseltamivir->Intermediate Final Functionalization Acyclic_Precursor Acyclic Precursor with Correct Stereochemistry Intermediate->Acyclic_Precursor Ring-Closing Metathesis or Intramolecular Aldol L_Serine_Derivative L-Serine Derivative (e.g., Garner's Aldehyde) Acyclic_Precursor->L_Serine_Derivative Chain Elongation L_Serine L-Serine Ethyl Ester L_Serine_Derivative->L_Serine Protection & Oxidation Serine_Metabolism cluster_CNS Central Nervous System L_Serine L-Serine D_Serine D-Serine L_Serine->D_Serine Serine Racemase Glycine Glycine L_Serine->Glycine SHMT Phospholipids Phosphatidylserine & Sphingolipids L_Serine->Phospholipids NMDA_Receptor NMDA Receptor Modulation D_Serine->NMDA_Receptor Glycine->NMDA_Receptor Myelination Myelin Sheath Support Phospholipids->Myelination

Caption: L-Serine's central role in key neuro-metabolic pathways.

The esterification of L-serine to L-serine ethyl ester could be a strategic choice in drug design to improve its delivery to the central nervous system, where it can be hydrolyzed back to L-serine by endogenous esterases to exert its neuroprotective effects.

Protocol 2: Chemoenzymatic Polymerization of L-Serine Ethyl Ester

An innovative application for this building block is in the synthesis of poly(L-serine) without the need for side-group protection, leveraging enzymatic catalysts. [12][13]This approach is a greener alternative to traditional polymerization methods.

Materials:

  • L-Serine ethyl ester hydrochloride

  • Papain (enzyme catalyst)

  • Phosphate buffer (1 M, pH 8.0)

  • 5 M Hydrochloric acid (HCl)

  • 5 M Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve L-serine ethyl ester hydrochloride (e.g., 2 mmol, 0.3392 g) in 1 M phosphate buffer (2 mL). [13]2. pH Adjustment: Carefully adjust the pH of the monomer solution to 8.5 using 5 M HCl or 5 M NaOH. This is the optimal pH for papain activity in this reaction. [12]3. Reaction Setup: Transfer the pH-adjusted solution to a glass reaction vessel equipped with a magnetic stirrer. Place the vessel in a reactor maintained at 40 °C. [13]4. Enzyme Addition: Add papain powder (e.g., 100 mg) to the solution to initiate polymerization. [13]5. Polymerization: Stir the mixture at a constant speed (e.g., 800 rpm) at 40 °C for 4 hours. A precipitate of poly(L-serine) will form as the reaction progresses. [13]6. Isolation: Centrifuge the reaction mixture to separate the polymer precipitate.

  • Washing: Wash the collected precipitate by repeated cycles of redispersion in deionized water followed by centrifugation to remove unreacted monomer, enzyme, and buffer salts. [13]8. Drying: Lyophilize the final pellet to obtain pure poly(L-serine) as a white solid. [13] Self-Validation: The resulting polymer can be characterized by ¹H NMR to confirm the polypeptide structure and by techniques like MALDI-TOF mass spectrometry to analyze the degree of polymerization. [12]The secondary structure of the polypeptide can be investigated using Circular Dichroism (CD) spectroscopy. [12]

Conclusion

L-serine ethyl ester hydrochloride is far more than a simple amino acid derivative. Its strategic combination of a protected carboxyl group, a reactive amine, a functional hydroxyl side chain, and a fixed stereocenter makes it a powerful and cost-effective building block for a wide array of pharmaceutical applications. From the rational construction of peptide-based drugs and complex antivirals to its potential in developing novel neuroprotective therapies and advanced biomaterials, its utility is expansive. The protocols and strategic insights provided in this guide serve as a foundation for researchers to confidently and creatively incorporate this versatile molecule into their drug discovery and development programs, accelerating the path toward new and improved therapeutics.

References

  • L-Serine, ethyl ester, hydrochloride (1:1) | C5H12ClNO3 | CID 2724185 - PubChem. (URL: [Link])

  • Synthesis of (-)-Oseltamivir - ResearchGate. (URL: [Link])

  • Synthesis of D,L-serine ethyl ester hydrochloride - PrepChem.com. (URL: [Link])

  • (PDF) Formal Synthesis of (-)-Oseltamivir Phosphate - ResearchGate. (URL: [Link])

  • SAFETY DATA SHEET - L-Serine ethyl ester hydrochloride - Thermo Fisher Scientific. (URL: [Link])

  • Synthesis, transport and antiviral activity of Ala-Ser and Val-Ser prodrugs of cidofovir - NIH. (URL: [Link])

  • A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol - ACS Publications. (URL: [Link])

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. (URL: [Link])

  • Oseltamivir total synthesis - Wikipedia. (URL: [Link])

  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection | ACS Polymers Au. (URL: [Link])

  • CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google P
  • Biocatalytic routes to anti-viral agents and their synthetic intermediates - RSC Publishing. (URL: [Link])

  • L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - Frontiers. (URL: [Link])

  • L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PubMed. (URL: [Link])

  • (PDF) SYNTHESIS OF PEPTIDES OF l-SERINE - ResearchGate. (URL: [Link])

  • L-serine: Neurological Implications and Therapeutic Potential - PMC - PubMed Central. (URL: [Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (URL: [Link])

  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection - PMC - NIH. (URL: [Link])

  • (PDF) Preparation of methyl ester of L-serine - ResearchGate. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

stability of "ethyl 2-amino-3-hydroxypropanoate hydrochloride" in aqueous solution

Technical Support Center: Ethyl 2-amino-3-hydroxypropanoate Hydrochloride Welcome to the technical support center for Ethyl 2-amino-3-hydroxypropanoate hydrochloride (L-Serine ethyl ester hydrochloride, H-Ser-OEt HCl). T...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-amino-3-hydroxypropanoate Hydrochloride

Welcome to the technical support center for Ethyl 2-amino-3-hydroxypropanoate hydrochloride (L-Serine ethyl ester hydrochloride, H-Ser-OEt HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this versatile amino acid derivative in aqueous environments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of L-Serine ethyl ester hydrochloride in aqueous solutions.

Q1: What is the primary stability concern when dissolving L-Serine ethyl ester hydrochloride in water?

The primary stability concern is the hydrolysis of the ethyl ester bond. Like most esters, H-Ser-OEt HCl is susceptible to cleavage in the presence of water, a reaction that is significantly influenced by pH and temperature. This reaction yields L-serine and ethanol, which can compromise the integrity of your experiments by reducing the concentration of the active compound and introducing degradation products.

Q2: What are the main degradation pathways for this compound in an aqueous solution?

There are two principal degradation pathways to consider:

  • Ester Hydrolysis: This is the most prevalent pathway. The ester linkage is attacked by a water molecule (or hydroxide ion), leading to the formation of L-Serine and ethanol. This process is accelerated under both strongly acidic and, more significantly, basic conditions.[1][2]

  • Intramolecular Cyclization: The presence of a primary amine nucleophile within the same molecule allows for an intramolecular reaction where the amino group attacks the ester carbonyl. This can lead to the formation of cyclic byproducts, such as 2,5-diketopiperazines (from the condensation of two molecules) or other lactam structures.[3] This pathway is particularly favored under conditions that promote the free amine form (neutral to basic pH).

Q3: How do pH and temperature impact the stability of my aqueous stock solution?

Both pH and temperature are critical factors.

  • pH: The compound is most stable in mildly acidic conditions (pH 4-6). As the pH becomes neutral and then basic (pH > 7), the rate of hydrolysis increases substantially due to the increased concentration of hydroxide ions, which are potent nucleophiles.[1][2] While the hydrochloride salt form provides an initially acidic solution upon dissolution in unbuffered water, the use of biological buffers at neutral or slightly basic pH (e.g., PBS at pH 7.4) will accelerate degradation.

  • Temperature: Degradation rates increase with temperature. For maximum stability, aqueous solutions should be stored at low temperatures (2-8°C for short-term, or frozen at -20°C to -80°C for long-term storage).[][5] Experiments conducted at physiological temperatures (37°C) will experience a significantly faster rate of degradation compared to those performed on an ice bath.

Q4: Can I use a standard phosphate-buffered saline (PBS) at pH 7.4 to prepare my solutions?

While possible for immediate use, it is not recommended for storage. The pH of 7.4 is sufficiently alkaline to promote significant hydrolysis over time.[2] If your experimental protocol requires a pH of 7.4, solutions should be prepared fresh from a solid or a frozen, acidic stock immediately before use. The buffering capacity of amino acids and their esters can also influence the final pH of the solution.[6][7]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Inconsistent results or lower-than-expected biological activity in cell-based assays.

  • Underlying Cause: This is a classic symptom of compound degradation. If your stock solution was prepared in a neutral buffer (like PBS) and stored, or if the experiment involves prolonged incubation at 37°C, a significant portion of your L-Serine ethyl ester hydrochloride has likely hydrolyzed to L-serine, which may have a different or no biological effect in your system.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare your working solution in the final assay buffer immediately before adding it to your experiment.

    • Use an Acidic Stock: Prepare a concentrated stock solution in a mildly acidic buffer (e.g., citrate buffer, pH 5) or in water (which will be acidic due to the HCl salt) and store it in aliquots at -80°C. Perform a final, large dilution into your neutral assay buffer just before use.

    • Run a Time-Course Control: To confirm degradation is the issue, run a control experiment where you pre-incubate the compound in your assay buffer at 37°C for the duration of your experiment before adding it to your cells. A loss of activity compared to a freshly prepared solution will confirm instability.

Issue 2: Unexpected peaks appearing in my HPLC or LC-MS analysis over time.

  • Underlying Cause: These extra peaks are almost certainly degradation products. The most common would be L-serine, but you may also observe cyclic byproducts.

  • Troubleshooting Steps:

    • Co-injection with Standard: Obtain a pure L-serine standard and perform a co-injection with your aged sample. If one of the new peaks co-elutes perfectly, you have confirmed hydrolysis.

    • Mass Analysis: Use LC-MS to determine the mass of the unknown peaks. A peak corresponding to the mass of L-serine (105.09 g/mol ) is indicative of hydrolysis. Other masses may correspond to cyclized dimers or other adducts.

    • Implement Stability Protocol: Use the "Protocol for Assessing Aqueous Stability" outlined below to quantify the rate of degradation in your specific analytical mobile phase or experimental buffer.

Issue 3: Low yields in peptide synthesis reactions.

  • Underlying Cause: L-Serine ethyl ester is a common building block in peptide synthesis.[][8] If the coupling reactions are performed under basic conditions, the ester can hydrolyze before it has a chance to couple with the growing peptide chain.

  • Troubleshooting Steps:

    • Check pH of Reactions: Ensure that any deprotection or coupling steps that use basic reagents are performed efficiently and that the compound is not exposed to high pH for extended periods.

    • Use Anhydrous Solvents: Where possible, use anhydrous solvents for coupling reactions to minimize hydrolysis.

    • Verify Reagent Purity: Before starting a critical synthesis, verify the purity of your L-Serine ethyl ester hydrochloride via HPLC or NMR to ensure it has not degraded during storage.

Degradation and Analysis Workflows

Understanding the chemical transformations and how to monitor them is key to reliable experimentation.

Primary Degradation Pathways

The diagram below illustrates the main chemical stability challenges when working with L-Serine ethyl ester hydrochloride in an aqueous environment.

cluster_main Primary Compound cluster_products Degradation Products HSerOEt Ethyl 2-amino-3-hydroxypropanoate (L-Serine ethyl ester) Serine L-Serine HSerOEt->Serine Ester Hydrolysis (Dominant Pathway) H₂O, pH dependent Ethanol Ethanol HSerOEt->Ethanol Cyclic Cyclic Byproducts (e.g., Diketopiperazines) HSerOEt->Cyclic Intramolecular Aminolysis (Favored at neutral/basic pH)

Caption: Key degradation pathways for L-Serine ethyl ester in aqueous solution.

Experimental Protocols

Protocol 1: Recommended Preparation and Handling of Stock Solutions

This protocol ensures the maximum possible stability for your stock solutions.

  • Weighing: Tare a sterile microcentrifuge tube. Weigh the desired amount of L-Serine ethyl ester hydrochloride solid (stored at 2-8°C per manufacturer recommendations[5]) directly into the tube.

  • Solvent Choice:

    • For Highest Stability (Long-term Storage): Dissolve the solid in sterile, nuclease-free water to the desired concentration (e.g., 100 mM). The resulting solution will be acidic and thus more stable.

    • For Organic Stock (if required): If your experiment requires an organic solvent, anhydrous DMSO or ethanol can be used. Note that residual water in DMSO can still contribute to long-term hydrolysis.

  • Dissolution: Vortex thoroughly until all solid is dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes. The volume should be appropriate for one experiment to avoid repeated freeze-thaw cycles.

  • Storage:

    • Long-Term: Store aliquots at -80°C.

    • Short-Term (1-2 weeks): Storage at -20°C is acceptable.

    • Working Solution (1-2 days): Storage at 2-8°C is acceptable if the stock is in an acidic solution. Do not store solutions prepared in neutral or basic buffers.

Protocol 2: A General Method for Assessing Aqueous Stability

This self-validating workflow allows you to determine the stability of H-Ser-OEt HCl in your specific experimental buffer.

cluster_loop Time-Point Sampling start Start: Prepare fresh 1 mM H-Ser-OEt HCl in your test buffer t0 T=0 Control: Immediately dilute an aliquot and inject into HPLC/LC-MS start->t0 incubate Incubate the master solution at desired temperature (e.g., 25°C or 37°C) t0->incubate t1 T=1h: Withdraw aliquot, dilute, and inject incubate->t1 t2 T=4h: Withdraw aliquot, dilute, and inject t1->t2 t_final T=24h: Withdraw aliquot, dilute, and inject t2->t_final analyze Analyze Data: Plot % remaining H-Ser-OEt HCl vs. time t_final->analyze end Result: Determine half-life (t½) in your specific buffer and temperature analyze->end

Caption: Experimental workflow for determining compound stability in a specific buffer.

Detailed Steps:

  • Preparation: Prepare a solution of L-Serine ethyl ester hydrochloride at a known concentration (e.g., 1 mM) in the buffer you wish to test (e.g., PBS pH 7.4, Tris pH 8.0, etc.).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of this solution. If necessary, quench any further reaction by adding acid (e.g., formic or trifluoroacetic acid) to be compatible with your analytical method. Analyze this sample by a validated analytical method (e.g., RP-HPLC) to get the initial peak area, which represents 100% integrity.

  • Incubation: Place the remaining solution in a temperature-controlled environment mimicking your experimental conditions (e.g., a 37°C incubator).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots, quench if necessary, and analyze them using the same method.

  • Data Analysis:

    • For each time point, calculate the percentage of the remaining L-Serine ethyl ester hydrochloride relative to the T=0 sample: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.

    • Plot % Remaining on the y-axis against Time on the x-axis.

    • From this plot, determine the half-life (t½), which is the time it takes for the concentration to decrease to 50%.

This protocol provides you with quantitative, actionable data on the stability of the compound under your exact experimental conditions, adhering to the principles of analytical procedure validation.[9]

Summary of Stability Profile

The following table summarizes the expected stability of L-Serine ethyl ester hydrochloride under various common laboratory conditions. These are general guidelines; for precise data, use the stability assessment protocol above.

pH of Aqueous SolutionStorage at 4°C (Refrigerator)Incubation at 25°C (Room Temp)Incubation at 37°C (Physiological)
Acidic (pH 4-6) High Stability (Weeks to months)Moderate Stability (Days)Low Stability (Hours to days)
Neutral (pH 7.0-7.4) Moderate Stability (Days to weeks)Low Stability (Hours to days)Very Low Stability (Minutes to hours)
Basic (pH > 8.0) Low Stability (Hours to days)Very Low Stability (Minutes to hours)Extremely Unstable (Rapid degradation)

References

  • Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s. ResearchGate. Available at: [Link]

  • Tsuchiya, K., et al. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au. Available at: [Link]

  • Tsuchiya, K., et al. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. National Institutes of Health (NIH). Available at: [Link]

  • Vemulapalli, V., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Institutes of Health (NIH). Available at: [Link]

  • Wagner, A. M., & Distefano, M. D. (2012). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. National Institutes of Health (NIH). Available at: [Link]

  • Long, J. Z., & Cravatt, B. F. (2011). The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. National Institutes of Health (NIH). Available at: [Link]

  • Buffer action of amino acids. Nuffield Foundation. Available at: [Link]

  • Dissociation of hydrochlorides of ethyl esters in α-amino acids in water-isopropanol solvents. ResearchGate. Available at: [Link]

  • Racemization in the Use of N -(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. ResearchGate. Available at: [Link]

  • How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?. ResearchGate. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis Involving Serine Esters

A Senior Application Scientist's Guide Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis of seri...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis of serine-containing peptides, particularly when the serine residue is esterified to the solid-phase support or within a peptide fragment. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively. Serine's nucleophilic hydroxyl side-chain, combined with the stereochemical lability of its α-carbon, makes it a hotspot for problematic side reactions. This guide provides in-depth, field-proven insights to help you identify, understand, and mitigate these issues.

FAQ 1: I'm seeing a +51 Da adduct in my mass spectrometry data for a C-terminal serine peptide synthesized using Fmoc chemistry. What is it?

Answer:

You are likely observing the formation of a 3-(1-piperidinyl)alanine residue. This is a classic side reaction for C-terminal cysteine, but it can also occur with serine under certain conditions, especially if β-elimination occurs. The base piperidine, used for Fmoc deprotection, acts as a nucleophile and adds to the dehydroalanine intermediate formed after the elimination of the protected hydroxyl group.[1]

Mechanism of Piperidinylalanine Formation

The reaction proceeds via a base-catalyzed elimination of the protected hydroxyl group to form a dehydroalanine intermediate. This is followed by a Michael addition of piperidine, which is present in high concentration during the Fmoc-deprotection step.

Caption: Mechanism of 3-(1-piperidinyl)alanine formation.

Troubleshooting and Prevention:

  • Protecting Group Choice: Using a more sterically bulky side-chain protecting group for serine, such as trityl (Trt), can help minimize this side reaction by hindering the initial β-elimination step.[1]

  • Milder Deprotection: Consider using a less aggressive base for Fmoc removal. A common strategy is to use a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, often with a small amount of piperidine added to scavenge the dibenzofulvene byproduct.[2]

  • Temperature Control: Perform deprotection steps at room temperature or below, as elevated temperatures can accelerate β-elimination.[3]

FAQ 2: My peptide purity is low, and I suspect racemization at a serine residue. Why is serine prone to this, and how can I confirm and prevent it?

Answer:

Serine is particularly susceptible to racemization because the electron-withdrawing effect of its side-chain hydroxyl group increases the acidity of the α-proton (the hydrogen on the α-carbon).[4] During the carboxyl activation step required for coupling, a base can easily abstract this proton, forming a planar enolate intermediate. When this planar structure is reprotonated, it can happen from either face, leading to a mixture of L- and D-serine isomers in your peptide chain.[4][5] This results in diastereomeric impurities that are often difficult to separate chromatographically and can drastically alter the peptide's biological activity.

Mechanism of Serine Racemization

Racemization L_Ser L-Serine (Activated Ester) α-Proton (acidic) Enolate { Planar Enolate Intermediate} L_Ser->Enolate  -H+ (Base) Enolate->L_Ser  +H+ D_Ser D-Serine (Activated Ester) Enolate->D_Ser  +H+

Caption: Racemization of serine via a planar enolate intermediate.

Detection and Quantification:

  • Racemization is typically confirmed by total acid hydrolysis of the purified peptide followed by chiral gas chromatography (GC) or HPLC analysis of the resulting amino acids using a chiral column.

Troubleshooting and Prevention:

The key is to minimize the lifetime and formation of the activated amino acid intermediate before it couples.

  • Choice of Coupling Reagent: This is the most critical factor.[6]

    • Avoid: High-reactivity uronium/aminium reagents like HATU when used with strong, non-nucleophilic bases like DIPEA can promote racemization.[7]

    • Prefer: Carbodiimide-based reagents like diisopropylcarbodiimide (DIC) in the presence of a racemization-suppressing additive are generally safer.[7]

  • Use of Additives: Always use additives like 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][8] These additives form active esters that are less prone to racemization than the intermediates formed by the coupling reagent alone.

  • Base Selection: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA) if possible.[7] Ensure you are using the minimum necessary amount of base.

  • Pre-activation Time: Minimize the time the amino acid is "pre-activated" with the coupling reagent before it is added to the resin-bound peptide. Long pre-activation times increase the opportunity for racemization.[4]

  • Temperature: Perform couplings at room temperature or 0°C. Higher temperatures accelerate racemization.[4]

Coupling SystemRelative Racemization Risk for SerineKey Considerations
HATU / DIPEA or NMM HighFast coupling, but significant risk, especially with NMM.[7]
HBTU / DIPEA ModerateCommon, but still carries a risk.
DIC / HOBt LowA classic, reliable system for suppressing racemization.[9]
DIC / Oxyma Very LowOxyma is an excellent alternative to the potentially explosive HOBt/HOAt and is highly effective at suppressing racemization.[7][8]
FAQ 3: During the synthesis of a peptide with an N-terminal serine, I'm observing a product with a mass loss of 42 Da after basic treatment. What could be the cause?

Answer:

You are likely observing the formation of a 2-oxazolidone derivative. This side reaction occurs through an intramolecular cyclization where the side-chain hydroxyl group of an N-terminal serine (or threonine) attacks the carbonyl of its own N-terminal protecting group (like Fmoc or Boc), particularly under basic conditions.[10] This results in the cleavage of the protecting group and the formation of a five-membered cyclic carbamate (the oxazolidinone), effectively capping the peptide and preventing further elongation.

Mechanism of Oxazolidinone Formation

Caption: Base-catalyzed formation of an oxazolidinone from N-terminal serine.

Troubleshooting and Prevention:

  • Protect the Hydroxyl Group: The most straightforward solution is to use a side-chain protected serine derivative, such as Fmoc-Ser(tBu)-OH. The bulky tert-butyl group prevents the hydroxyl from participating in this intramolecular reaction.[11]

  • Control Basicity: If you must use an unprotected serine, avoid excessive base or prolonged exposure to basic conditions. For example, if this is occurring during a coupling step, ensure the base is consumed quickly by the reaction.

  • Alternative Cleavage: In cases where this occurs during final cleavage from a resin ester under alkaline conditions (e.g., saponification), consider alternative, non-alkaline cleavage methods like enzymatic hydrolysis if the peptide sequence allows.[10]

Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Ser(tBu)-OH

This protocol is designed to minimize racemization during the critical carboxyl activation and coupling steps.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Reagent Preparation (Perform immediately before use):

    • In a separate vessel, dissolve 4 equivalents (eq.) of Fmoc-Ser(tBu)-OH and 4 eq. of Oxyma in DMF.

    • Add 4 eq. of diisopropylcarbodiimide (DIC) to the solution.

    • Crucially, do not add any base to this activation mixture.

  • Coupling:

    • Immediately add the activation solution from step 2 to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, allow the reaction to proceed for another 1-2 hours.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.

Causality: This protocol minimizes racemization by using the DIC/Oxyma system, which avoids the highly basic conditions associated with reagents like HATU/DIPEA.[7][8] By avoiding pre-activation and omitting base from the coupling mixture, the formation of the labile α-proton is suppressed until the coupling reaction begins, minimizing the window for epimerization.

References
  • Bodanszky, M., & Bodanszky, A. (1990). Side reaction in peptide synthesis. Formation of oxazolidone derivatives. International Journal of Peptide and Protein Research, 35(1), 52-54. [Link]

  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362. [Link]

  • Amgen Inc. (n.d.). Minimal Protection Strategies for SPPS. DriveHQ. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]

  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(6), 366-377. [Link]

  • Thompson, R. E., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Bioconjugate Chemistry, 25(8), 1505-1511. [Link]

  • Bodanszky, M. (1992). The myth of coupling reagents. Peptide Research, 5(3), 134-139. [Link]

  • Mishima, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5373. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Epimerisation in Peptide Synthesis. Molecules, 9(2), 113-125. [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51430-51435. [Link]

  • De Marco, R., et al. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid-oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry, 11(26), 4316-4326. [Link]

  • ResearchGate. (n.d.). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. [Link]

  • MDPI. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4150. [Link]

  • The Raj Group. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. [Link]

  • Kumar, A., et al. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Communications, 52(72), 10903-10906. [Link]

  • RSC Publishing. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Communications, 52, 10903-10906. [Link]

  • Brik, A., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(15), 5854-5859. [Link]

  • American Chemical Society. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 145(34), 18788-18794. [Link]

  • MDPI. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Materials, 15(19), 6549. [Link]

  • AAPPTEC. (n.d.). SYNTHESIS NOTES. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HATU Coupling with Ethyl 2-Amino-3-Hydroxypropanoate Hydrochloride

Welcome to the technical support guide for optimizing amide coupling reactions using HATU with ethyl 2-amino-3-hydroxypropanoate hydrochloride (Serine ethyl ester HCl). This resource is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing amide coupling reactions using HATU with ethyl 2-amino-3-hydroxypropanoate hydrochloride (Serine ethyl ester HCl). This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges presented by this substrate. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is HATU and why is it used for amide bond formation?

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent. It is widely used to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1] HATU works by activating the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[2] Its popularity stems from its high coupling efficiency, rapid reaction rates, and ability to suppress racemization, especially when compared to carbodiimide reagents.[3][4]

Q2: Why is coupling with ethyl 2-amino-3-hydroxypropanoate hydrochloride challenging?

This specific substrate presents two primary challenges:

  • Hydrochloride Salt: The amine is present as a hydrochloride salt (R-NH₃⁺Cl⁻), meaning it is protonated and non-nucleophilic. A sufficient amount of base is required to neutralize the salt and free the amine for the reaction.[5]

  • Free Hydroxyl Group: The serine side chain contains a primary alcohol (-CH₂OH). This hydroxyl group is also a nucleophile and can compete with the amine in reacting with the HATU-activated carboxylic acid, leading to the formation of an undesired ester byproduct (O-acylation).[6]

Q3: How much base should I use for this reaction?

Since the amine is a hydrochloride salt, you must use at least two equivalents of a non-nucleophilic base. A common choice is N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[2][7]

  • 1 equivalent is required to neutralize the hydrochloride salt and deprotonate the ammonium ion to the free amine (R-NH₂).

  • 1 equivalent is required to deprotonate the carboxylic acid partner, forming the carboxylate anion needed to initiate the activation with HATU.[6] Therefore, using 2.5 to 3.0 equivalents of base is a standard practice to ensure the reaction medium remains sufficiently basic.[5][8]

Q4: What is the best solvent for this reaction?

Polar aprotic solvents are ideal for HATU couplings.[2]

  • N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for HATU, amino acid salts, and the growing peptide chain.[9]

  • Acetonitrile (ACN) and Dichloromethane (DCM) can also be used, but solubility of the starting materials, particularly the hydrochloride salt, may be limited.[7][9] Always ensure your solvent is anhydrous, as water can hydrolyze the activated ester and reduce yield.[7]

Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the HATU coupling of a carboxylic acid with ethyl 2-amino-3-hydroxypropanoate hydrochloride.

G start Problem: Low or No Product Yield check_base Is Base Stoichiometry Correct? (>2.5 eq.) start->check_base Check First check_reagents Are Reagents High Quality? (Anhydrous solvent, fresh HATU) check_base->check_reagents Yes sol_base Solution: Increase DIPEA/TEA to 3 eq. check_base->sol_base No check_activation Was Pre-activation Performed? check_reagents->check_activation Yes sol_reagents Solution: Use fresh anhydrous solvent. Use high-purity HATU. check_reagents->sol_reagents No check_temp Is Reaction Temperature Optimal? (Start at 0°C) check_activation->check_temp Yes sol_activation Solution: Pre-activate Acid + HATU + Base for 5-15 min before adding amine. check_activation->sol_activation No sol_temp Solution: Maintain 0°C for first 30 min, then allow to warm to RT slowly. check_temp->sol_temp No side_product Problem: Side Product Detected (e.g., by LC-MS) o_acylation Is Side Product Mass = Product Mass + (Acyl Mass - H2O)? side_product->o_acylation sol_o_acylation Solution: 1. Lower temperature (run at 0°C). 2. Reduce reaction time. 3. Consider protecting the -OH group. o_acylation->sol_o_acylation Yes (Likely O-acylation) G cluster_activation 1. Carboxylic Acid Activation cluster_coupling 2. Nucleophilic Attack RCOOH R-COOH ActiveEster R-CO-OAt (Active Ester) RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base1 Base (DIPEA) Base1->ActiveEster AmineHCl Ser-OEt · HCl DesiredProduct Desired Amide Product ActiveEster->DesiredProduct Amine Attack (Desired Pathway) SideProduct O-Acylation Side Product ActiveEster->SideProduct Hydroxyl Attack (Side Reaction) FreeAmine H₂N-Ser(OH)-OEt (Free Amine) AmineHCl->FreeAmine Neutralization Base2 Base (DIPEA) Base2->FreeAmine Neutralization FreeAmine->DesiredProduct Amine Attack (Desired Pathway) FreeAmine->SideProduct Hydroxyl Attack (Side Reaction)

Sources

Optimization

Technical Support Center: Strategies for Preventing Racemization of Serine Derivatives in Peptide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis, with a specific focus on the prevention o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide synthesis, with a specific focus on the prevention of racemization in serine-containing peptides. Here, we will delve into the mechanisms behind this common side reaction and provide actionable, field-proven troubleshooting strategies to ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for serine?

A1: Racemization is the conversion of a chiral molecule, such as an L-amino acid, into its mirror image (enantiomer), a D-amino acid. In peptide synthesis, this results in the incorrect incorporation of D-amino acids into the peptide chain, leading to diastereomeric impurities.[1] These impurities can be challenging to separate from the target peptide and may significantly alter the peptide's biological activity and therapeutic efficacy.

Serine is particularly susceptible to racemization due to the electron-withdrawing nature of its side-chain hydroxyl group. This property increases the acidity of the α-proton (the proton attached to the chiral carbon). During the activation of the carboxylic acid for peptide bond formation, a base can easily abstract this acidic α-proton, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of L- and D-serine residues in the peptide sequence.[1]

Q2: What are the primary factors that promote the racemization of serine during peptide synthesis?

A2: Several factors during the coupling step can influence the extent of serine racemization. Understanding these is the first step in effective troubleshooting. The key contributors include:

  • Choice of Coupling Reagent: The reactivity of the coupling reagent directly impacts the rate of activation and the propensity for side reactions, including racemization.[1][2]

  • Base Type and Concentration: The strength and steric hindrance of the base used for carboxyl activation and neutralization steps are critical. Stronger, less hindered bases are more likely to abstract the α-proton.[2][3]

  • Activation Time: Prolonged pre-activation of the serine derivative before the addition of the amine component can lead to increased formation of the racemization-prone oxazolone intermediate.[2]

  • Temperature: Higher reaction temperatures accelerate the rate of most chemical reactions, including racemization.[2]

  • Protecting Groups: The choice of both N-terminal and side-chain protecting groups can influence the electronic environment around the chiral center and thus affect the rate of racemization.[4][5]

  • Peptide Sequence: The amino acid residues adjacent to serine can have an electronic or steric influence on its susceptibility to racemization.[1]

Troubleshooting Guide: High D-Serine Diastereomer Content Detected

You've synthesized a serine-containing peptide, and post-synthesis analysis by chiral HPLC or GC-MS reveals a significant percentage of the D-serine diastereomer. Here’s a systematic approach to diagnose and resolve the issue in your next synthesis.

Problem Area 1: Coupling Reagent and Additive Selection

Causality: The formation of a highly reactive intermediate by the coupling reagent is necessary for amide bond formation. However, some intermediates are more prone to racemization. The addition of certain auxiliary nucleophiles (additives) can suppress racemization by forming a less reactive, more stable activated ester.

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: If you are using a carbodiimide like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) without an additive, significant racemization can be expected. While effective for coupling, they are known to promote racemization.[2][6]

  • Incorporate Racemization-Suppressing Additives: The use of additives is crucial. 1-hydroxybenzotriazole (HOBt) is a traditional choice, but 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are generally more effective at suppressing racemization.[2][7][8] These additives form active esters that are more stable and less prone to racemization than the intermediates formed by carbodiimides alone.[8]

  • Consider Phosphonium and Uronium/Aminium Reagents: Reagents like BOP, PyBOP, HBTU, and HATU can be highly effective, especially when used with additives like HOAt or Oxyma.[2][7] For particularly difficult couplings where racemization is a major concern, phosphonium-based reagents like PyAOP are often preferred as they can be associated with lower racemization levels.[8]

Data-Driven Decision Making: Impact of Coupling Reagents on Serine Racemization

Coupling Reagent CombinationRelative Racemization RiskKey Considerations
DIC / HOBtModerateA classic combination; effective but can be improved upon.[2][9]
DIC / HOAt or OxymaLowHOAt and Oxyma are superior to HOBt in suppressing racemization.[2][8]
HBTU / HOBtModerate-HighHighly efficient but can lead to racemization, especially with sensitive residues.
HATU / HOAtLowGenerally considered one of the most effective combinations for minimizing racemization in difficult couplings.[8]
PyBOP / HOAtLowA powerful phosphonium-based reagent with a good track record for low racemization.[8]

This table provides a qualitative comparison. Actual racemization levels are sequence and condition-dependent.

Problem Area 2: Base Selection and Stoichiometry

Causality: The base plays a dual role: it deprotonates the incoming amino acid salt and can also directly abstract the α-proton from the activated serine, leading to racemization.[2][3] The rate of this side reaction is highly dependent on the base's strength (pKa) and its steric bulk.

Troubleshooting Steps:

  • Avoid Strong, Non-Hindered Bases: If you are using triethylamine (TEA), consider switching. Due to its strong basicity and small size, it is known to cause higher rates of racemization.[3]

  • Opt for Weaker or Sterically Hindered Bases: N,N-diisopropylethylamine (DIEA) is a common choice due to its steric hindrance. However, for serine-containing peptides, even weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred to further minimize racemization.[2][3][8]

  • Use Minimal Base: Employ the minimum amount of base necessary for the reaction to proceed. Typically, one equivalent is sufficient when using amino acid salts.[2] For carbodiimide-mediated couplings where the amino acid is in its free acid form, additional base may not be required, which is advantageous for minimizing racemization.[2]

Workflow for Optimizing Base and Coupling Reagent Selection

Caption: A decision-making workflow for troubleshooting serine racemization.

Problem Area 3: Reaction Conditions and Protecting Group Strategy

Causality: Kinetic factors and the electronic nature of protecting groups can play a significant role in the extent of racemization.

Troubleshooting Steps:

  • Control the Temperature: Perform coupling reactions at room temperature or below. If using microwave-assisted peptide synthesis, which often involves elevated temperatures, carefully optimize the method to use the lowest possible temperature and shortest time that still provides efficient coupling.[2][4]

  • Minimize Pre-activation Time: Avoid long pre-activation times. The activated serine derivative should be coupled to the N-terminal amine of the growing peptide chain as quickly as possible after it is formed.

  • Consider Alternative N-terminal Protecting Groups: While Fmoc is standard, studies have shown that alternative protecting groups can influence racemization. For instance, a 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) protecting group has been reported to significantly suppress α-carbon racemization of serine during coupling compared to the standard Fmoc group.[4]

  • Side-Chain Protection: For Fmoc-based synthesis, the tert-butyl (tBu) group is a standard and effective protecting group for the serine hydroxyl function.[5][10] Ensure its stability throughout the synthesis until the final cleavage step.

Experimental Protocol: Quantification of Serine Racemization

A self-validating protocol requires a reliable method to quantify the outcome. Here is a standard workflow for determining the D/L ratio of serine in a synthetic peptide.

Objective: To determine the enantiomeric purity of serine residues within a synthetic peptide.

Methodology:

  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the purified, lyophilized peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum or flush with nitrogen.

    • Heat at 110°C for 24 hours to completely hydrolyze all peptide bonds.

    • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator.

  • Derivatization (using Marfey's Reagent as an example):

    • Re-dissolve the hydrolyzed amino acid mixture in 100 µL of 1M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

    • Incubate at 40°C for 1 hour.

    • Cool the reaction mixture and neutralize by adding 100 µL of 2N HCl.

    • Evaporate the solvent to dryness.

  • HPLC Analysis:

    • Reconstitute the derivatized sample in a suitable mobile phase (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Inject an appropriate volume onto a reverse-phase C18 HPLC column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the absorbance at 340 nm.

    • The L-D and D-D diastereomers of the derivatized serine will have different retention times, allowing for their separation and quantification.

  • Quantification:

    • Integrate the peak areas for the L-Ser-FDAA and D-Ser-FDAA adducts.

    • Calculate the percentage of D-serine using the formula: % D-Ser = [Area(D-Ser) / (Area(L-Ser) + Area(D-Ser))] * 100.

Mechanism of Serine Racemization

Serine Racemization Mechanism L_Ser L-Serine Derivative (Chiral α-carbon) Activated_L_Ser Activated L-Serine L_Ser->Activated_L_Ser Activation Activation Activation (Coupling Reagent) Enolate Planar Enolate Intermediate Achiral α-carbon Activated_L_Ser->Enolate Base abstracts α-H+ Base_Abstraction Base (e.g., DIEA, NMM) L_Product L-Serine Peptide (Desired) Enolate->L_Product Protonation D_Product D-Serine Peptide (Racemized) Enolate->D_Product Protonation Reprotonation_L Reprotonation (si-face) Reprotonation_D Reprotonation (re-face)

Caption: Base-catalyzed racemization of an activated serine derivative via a planar enolate intermediate.

References

  • BenchChem. (2025). Technical Support Center: Racemization of Serine during Peptide Synthesis.
  • BenchChem. (2025).
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Takahashi, O., et al. (2015).
  • Soh, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Lyons, B., et al. (2014). Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. Amino Acids.
  • Soh, Y., et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling.
  • Wobble-base. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Bocsci. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Aapptec Peptides. Coupling Reagents.
  • Aapptec.

Sources

Troubleshooting

Technical Support Center: Improving Peptide Synthesis Yield with L-Serine Ethyl Ester Hydrochloride

Document ID: PSC-TSG-SER-001 Last Updated: January 5, 2026 Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporatin...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: PSC-TSG-SER-001

Last Updated: January 5, 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating L-serine ethyl ester hydrochloride into their peptide synthesis workflows. The use of serine derivatives, particularly those with an unprotected side-chain hydroxyl group, presents unique challenges that can impact reaction efficiency, yield, and final purity.

This document provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to address specific issues you may encounter. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthesis and achieve high-quality results.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is L-serine considered a "difficult" amino acid in peptide synthesis?

L-serine is susceptible to several side reactions primarily due to its side-chain hydroxyl (-OH) group and the nature of its α-proton. Key issues include:

  • O-Acylation: The hydroxyl group is nucleophilic and can be acylated by the activated carboxyl group of another amino acid, leading to the formation of ester branches and consumption of reagents.[1]

  • Racemization: The electron-withdrawing effect of the hydroxyl group increases the acidity of the α-proton (the proton on the alpha-carbon). During carboxyl group activation, this proton can be easily abstracted by a base, leading to a planar enolate intermediate that can be reprotonated from either side, resulting in a mixture of L- and D-isomers.[2][3] Serine, cysteine, and histidine are particularly prone to this side reaction.[4]

  • Dehydration: Under harsh acidic conditions or with certain coupling reagents, the serine residue can undergo dehydration to form dehydroalanine (Dha).

The use of L-serine ethyl ester hydrochloride, which has a free hydroxyl group, makes managing these side reactions critical for success.

Q2: The prompt specifies L-serine ethyl ester hydrochloride. Is this standard for modern peptide synthesis?

L-serine ethyl ester hydrochloride is more commonly used in solution-phase peptide synthesis (SPPS) .[5] In modern solid-phase peptide synthesis (SPPS), it is standard practice to use serine derivatives with a protecting group on the side-chain hydroxyl, such as a tert-butyl (tBu) group (e.g., Fmoc-Ser(tBu)-OH). This protection prevents O-acylation and minimizes other side reactions.[6]

Using the unprotected form is challenging but may be required for specific synthetic strategies or when synthesizing short peptides where purification is straightforward.[7][8][9] This guide will focus on strategies to mitigate the challenges of using this unprotected building block.

Q3: Which coupling reagents are recommended for incorporating L-serine ethyl ester hydrochloride to minimize side reactions?

The choice of coupling reagent is crucial for achieving high efficiency and minimizing racemization.[10]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient and fast-acting, which can help reduce the time the activated amino acid is susceptible to side reactions.[11][12] HATU is often preferred for sterically hindered couplings.[12]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective and are known for high chemoselectivity, favoring N-acylation over the undesired O-acylation.[12]

  • Carbodiimides with Additives: While carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) can be used, they must be paired with racemization-suppressing additives.[2][13] Additives such as OxymaPure (Ethyl cyanohydroxyiminoacetate) or HOAt (1-Hydroxy-7-azabenzotriazole) are superior to HOBt (Hydroxybenzotriazole) in preventing racemization.[2][11]

Q4: How does the choice of base affect the synthesis yield and purity?

The base used during the coupling step can significantly influence the extent of racemization.

  • Strong, non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) are commonly used but can promote racemization, especially with sensitive amino acids like serine.[10]

  • Weaker bases such as NMM (N-methylmorpholine) or 2,4,6-collidine are recommended when there is a high risk of racemization.[10] Using a weaker base makes proton abstraction from the alpha-carbon less favorable, thus preserving the stereochemistry.

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during peptide synthesis with L-serine ethyl ester hydrochloride.

Problem 1: Low Coupling Efficiency & Deletion Sequences

Symptom: HPLC or Mass Spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the peptide sequence missing the serine residue.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action & Protocol
Inadequate Coupling Reagent The chosen reagent may not be potent enough to overcome the steric hindrance or may react too slowly, allowing for side reactions to dominate.Action: Switch to a more powerful coupling reagent like HATU or PyBOP.[10][12] Protocol: HATU-Mediated Coupling 1. In a reaction vessel, pre-activate the C-terminal protected amino acid (1.2 eq) with HATU (1.15 eq) and a weak base like NMM (2.0 eq) in DMF for 5-10 minutes at 0°C. 2. Add the L-serine ethyl ester hydrochloride (1.0 eq) to the activated mixture. 3. Allow the reaction to proceed for 1-2 hours at room temperature. 4. Monitor reaction completion with TLC or a small-scale HPLC-MS analysis.
Peptide Aggregation As the peptide chain grows, it can fold and aggregate, making the N-terminal amine inaccessible for the next coupling step. This is common in hydrophobic sequences.[14]Action: Use "chaotropic" (structure-disrupting) salts or change the solvent system. Protocol: Solvent System Modification 1. Perform the coupling reaction in a mixture of solvents known to disrupt secondary structures, such as DMF/DMSO or by adding isopropanol.[11] 2. For solid-phase synthesis, consider using a PEG-based resin, which can improve solvation of the growing peptide chain.[14]
Steric Hindrance The amino acids adjacent to the serine residue may be bulky, physically blocking the reactive sites from coming together efficiently.Action: Increase reaction time and/or temperature. Consider microwave-assisted synthesis. Protocol: Microwave-Assisted Coupling 1. Combine reagents as per the standard coupling protocol in a microwave-safe vessel. 2. Irradiate at a controlled temperature (e.g., 50-75°C) for 5-15 minutes. Microwave energy can significantly enhance coupling efficiency for difficult sequences.[15]
Problem 2: Significant Racemization of Serine Residue

Symptom: HPLC analysis shows a diastereomeric impurity, often as a shoulder or a closely eluting peak next to the main product peak. This is confirmed by chiral amino acid analysis after hydrolysis.

Root Causes & Solutions:


}

Figure 1. Mechanism of serine racemization and key mitigation strategies.

Potential Cause Explanation Recommended Action & Protocol
Strong Base A strong base like DIPEA readily abstracts the acidic α-proton, facilitating the formation of the planar enolate intermediate which is the precursor to racemization.[3][10]Action: Replace DIPEA with a weaker base like NMM or 2,4,6-collidine.[10] Protocol: Base Selection 1. For your coupling reaction, substitute DIPEA with an equimolar amount of NMM. 2. Ensure the pH of the reaction mixture does not become excessively basic.
Prolonged Activation Time The longer the carboxyl group remains in its highly reactive activated state before coupling, the more opportunity there is for the base to cause racemization.[3]Action: Minimize the pre-activation time. Protocol: Optimized Activation 1. Add the coupling reagent (e.g., HATU) to the carboxyl component and base. 2. Allow to pre-activate for no more than 5 minutes before adding the amine component (L-serine ethyl ester hydrochloride).
High Temperature Increased thermal energy accelerates the rate of proton abstraction and enolization, significantly increasing the rate of racemization.[3]Action: Perform the coupling step at a lower temperature. Protocol: Cold Coupling 1. Conduct the pre-activation and the initial phase of the coupling reaction in an ice bath (0°C). 2. Allow the reaction to slowly warm to room temperature to ensure completion.
Problem 3: O-Acylation Side Product Detected

Symptom: MS analysis reveals a major impurity with a mass corresponding to the desired peptide plus the mass of the acylating amino acid (minus H₂O), indicating branching at the serine hydroxyl group.

Root Causes & Solutions:


}

Figure 2. Competing N-acylation (desired) and O-acylation (side reaction) pathways.

Potential Cause Explanation Recommended Action & Protocol
Highly Reactive Coupling Reagent Some highly reactive coupling reagents can activate the carboxyl group to such an extent that the less nucleophilic hydroxyl group can compete with the N-terminal amine.Action: Use a coupling reagent known for better N- vs. O-selectivity, such as PyBOP.[12] Alternatively, certain additives can prevent O-acylation when using active esters.[1]
Excess Activated Amino Acid Using a large excess of the activated amino acid increases its concentration, driving the reaction with the secondary, less reactive hydroxyl nucleophile.Action: Reduce the excess of the activated amino acid. Protocol: Stoichiometry Control 1. Reduce the equivalents of the activated amino acid from a typical 3-5 fold excess to 1.5-2.0 fold excess. 2. If the reaction is slow, consider a "double coupling" approach: perform a first coupling with 1.5 eq, wash, and then perform a second coupling with another 1.5 eq, rather than using 3.0 eq in a single shot.
Problem 4: Difficulty in Purification

Symptom: Crude product is a complex mixture of closely eluting peaks on reverse-phase HPLC, making it difficult to isolate the desired peptide with high purity.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action & Protocol
Multiple Side Products The issues described above (deletion, racemization, O-acylation) have occurred, leading to a mixture of very similar impurities.Action: Address the root causes in the synthesis steps first. Once the synthesis is optimized, purification will be simpler.
Inappropriate HPLC Conditions The mobile phase, gradient, or column chemistry may not be optimal for resolving the specific impurities from the main product.Action: Optimize the HPLC purification method. Protocol: HPLC Method Development 1. Gradient Modification: Use a shallower gradient (e.g., 0.5% B/min instead of 1.0% B/min) to improve the resolution between closely eluting peaks. 2. Mobile Phase Additives: Ensure an ion-pairing agent like Trifluoroacetic Acid (TFA) at 0.1% is used in both mobile phases (A: Water, B: Acetonitrile) to ensure sharp peaks.[16] 3. Column Selection: If resolution is still poor, try a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[16]

Part 3: Quality Control & Analysis Protocols

Trustworthy synthesis requires robust analytical verification.

Protocol 1: In-Process Monitoring (Kaiser Test for SPPS)
  • Purpose: To confirm the completion of a coupling reaction by testing for the presence of free primary amines on the resin.

  • Procedure:

    • Withdraw a small sample of resin beads (5-10 mg) after the coupling step and wash thoroughly with DMF.

    • Add 2-3 drops of Reagent A (Ninhydrin in Ethanol), Reagent B (Phenol in Ethanol), and Reagent C (Potassium Cyanide in Pyridine) to the beads.

    • Heat at 100°C for 5 minutes.

  • Interpretation:

    • Blue/Purple beads: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).

Protocol 2: Final Product Analysis by LC-MS
  • Purpose: To determine the purity of the crude peptide and confirm its identity.

  • Procedure:

    • Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., Water/Acetonitrile with 0.1% TFA).

    • Inject onto a UPLC-MS system.[17]

    • Use a standard gradient (e.g., 5-95% Acetonitrile over 15 minutes) on a C18 column.

  • Interpretation:

    • Purity: The area of the main product peak relative to the total area of all peaks in the UV chromatogram (typically monitored at 214/280 nm).[16]

    • Identity: The mass spectrum should show a peak corresponding to the calculated molecular weight of the desired peptide. Look for masses of expected side products (e.g., M+96 for TFA adducts, M-18 for dehydration, masses of deletion sequences).[18][19]

References

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed, National Center for Biotechnology Information.[Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health (NIH).[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.[Link]

  • Quantification of impurities for peptide product release test.
  • Analysis Methods for Peptide-Related Impurities in Peptide Drugs. Medicilon.[Link]

  • Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. ResearchGate.[Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.[Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH).[Link]

  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications.[Link]

  • Related impurities in peptide medicines. ResearchGate.[Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. National Institutes of Health (NIH).[Link]

  • Peptide synthesis troubleshooting. Reddit.[Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. PubMed, National Center for Biotechnology Information.[Link]

  • Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments.[Link]

  • Epimerisation in Peptide Synthesis. MDPI.[Link]

  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Publications.[Link]

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. ACS Publications.[Link]

  • SYNTHESIS OF PEPTIDES OF l-SERINE. ResearchGate.[Link]

  • Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. ACS Publications.[Link]

  • What do you do when your peptide synthesis fails? Biotage.[Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed.[Link]

  • l-Serine methyl ester hydrochloride. ResearchGate.[Link]

  • [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed, National Center for Biotechnology Information.[Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.[Link]

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of Ethyl 2-Amino-3-Hydroxypropanoate Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 2-Amino-3-Hydroxypropanoate Hydrochloride (L-Serine Ethyl Ester HCl). This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-Amino-3-Hydroxypropanoate Hydrochloride (L-Serine Ethyl Ester HCl). This guide is designed for researchers, chemists, and drug development professionals engaged in the large-scale production of this critical serine derivative. We will delve into the common challenges encountered during scale-up, providing field-proven troubleshooting strategies and in-depth answers to frequently asked questions.

Overview of the Core Synthesis Route

The most prevalent and scalable method for synthesizing Ethyl 2-Amino-3-Hydroxypropanoate Hydrochloride is the Fischer-Speier esterification of L-Serine. This process involves treating the amino acid with ethanol in the presence of a strong acid catalyst. A common and efficient method for generating the catalyst in situ is by the controlled addition of thionyl chloride (SOCl₂) to ethanol, which produces hydrochloric acid (HCl) and sulfur dioxide.

The overall reaction is as follows:

L-Serine + Ethanol --(HCl catalyst)--> Ethyl 2-Amino-3-Hydroxypropanoate Hydrochloride

This guide will focus on the practical challenges and solutions associated with this synthetic route on an industrial scale.

Workflow of L-Serine Esterification

G cluster_prep Phase 1: Catalyst Preparation cluster_reaction Phase 2: Esterification cluster_workup Phase 3: Isolation & Purification A Charge Ethanol into Reactor B Cool Reactor to 0-5 °C (Ice-Water Bath) A->B Exothermic Reaction Control C Slow, Sub-surface Addition of Thionyl Chloride (SOCl₂) B->C Exothermic Reaction Control D Add L-Serine to the Ethanolic HCl Solution C->D Catalyst Ready E Heat Mixture to Reflux (approx. 78 °C) D->E F Monitor Reaction Progress (e.g., by HPLC, TLC) E->F G Cool Reaction Mixture F->G Reaction Complete H Solvent Removal under Reduced Pressure G->H I Crystallization / Recrystallization from appropriate solvent system H->I J Filter and Dry Product I->J G Start Low Yield or Stalled Reaction CheckWater Step 1: Assess Water Content (Solvent, Reagent, Atmosphere) Start->CheckWater CheckCatalyst Step 2: Verify Catalyst Stoichiometry (SOCl₂ Addition) CheckWater->CheckCatalyst Low / OK HighWater Solution: Use Anhydrous Reagents. Dry L-Serine. Run under N₂. CheckWater->HighWater High CheckTimeTemp Step 3: Analyze Reaction Kinetics (Time & Temperature) CheckCatalyst->CheckTimeTemp Correct LowCatalyst Solution: Recalculate and ensure accurate SOCl₂ charge. Check for potential loss during addition. CheckCatalyst->LowCatalyst Incorrect IncompleteReaction Solution: Extend reflux time. Confirm internal reactor temp is at reflux. Use IPC to confirm completion. CheckTimeTemp->IncompleteReaction Incomplete OK Proceed to Next Step CheckTimeTemp->OK Complete

Caption: Decision-making workflow for troubleshooting low reaction yields.

Q2: The final product is off-color (yellow to brown) or oily, making crystallization difficult. How can I improve purity and appearance?

A2: Color formation and oiling out are typically due to impurities from side reactions or improper workup conditions.

Causality & Explanation:

  • Color: Overheating during reflux or solvent removal can cause degradation of the amino acid ester, leading to colored impurities.

  • Oiling Out: The product may fail to crystallize and instead form an oil if residual solvent, moisture, or other impurities are present, which depress the melting point and disrupt the crystal lattice formation.

Troubleshooting Steps:

  • Temperature Control during Workup:

    • When removing ethanol under reduced pressure, use a moderately warm water bath (e.g., 40-50°C). Aggressive heating can lead to decomposition.

  • Implement a Decolorization Step:

    • After the reaction is complete and cooled, but before solvent removal, consider adding activated carbon to the reaction mixture. Stir for a short period (e.g., 30-60 minutes) and then filter it off to remove colored impurities.

  • Optimize Crystallization/Recrystallization:

    • The crude solid obtained after solvent removal should be recrystallized for high purity. [1] * Solvent System: A common technique is to dissolve the crude product in a minimal amount of hot ethanol and then add a less polar "anti-solvent" like diethyl ether or ethyl acetate until turbidity is observed. [1]Cool the mixture slowly to promote the growth of large, pure crystals.

    • Avoid Shock Cooling: Rapidly crashing the product out of solution by adding too much anti-solvent or cooling too quickly often traps impurities and leads to smaller, less pure crystals or oils.

Q3: The initial addition of thionyl chloride to ethanol is difficult to control on a large scale. What are the best practices for safety and efficiency?

A3: This is a highly exothermic step that requires robust engineering controls.

Causality & Explanation: The reaction between thionyl chloride and ethanol (SOCl₂ + 2 EtOH -> 2 EtCl + SO₂ + H₂O; followed by SOCl₂ + H₂O -> 2 HCl + SO₂) is extremely vigorous. Uncontrolled addition can lead to a dangerous pressure buildup from evolving gases (HCl, SO₂) and a rapid temperature spike, potentially boiling the ethanol.

Best Practices:

  • Reactor Setup: Use a properly rated glass-lined or stainless steel reactor with an efficient overhead condenser and a scrubber system to neutralize evolved HCl and SO₂ gases.

  • Cooling: Ensure the reactor jacket has a powerful cooling utility (e.g., glycol coolant) capable of maintaining an internal temperature of 0-5°C. [2]3. Addition Method:

    • Sub-surface Addition: Introduce the thionyl chloride below the surface of the stirred ethanol. This maximizes dissolution and minimizes the release of HCl gas into the reactor headspace.

    • Slow, Controlled Rate: Use a metering pump to add the SOCl₂ at a slow, pre-determined rate. The addition rate should be set to ensure the cooling system can comfortably maintain the target temperature.

  • Monitoring: Continuously monitor the internal temperature, reactor pressure, and off-gas flow. Any deviation from the expected profile should trigger a pause in the addition.

Frequently Asked Questions (FAQs)

Q: What is the typical purity and yield I can expect on a large scale? A: With proper optimization, yields of over 90% are achievable. [2]Purity after recrystallization should be >98%, often reaching >99% as determined by HPLC. [3][4][5] Q: What are the critical storage conditions for the final product? A: Ethyl 2-amino-3-hydroxypropanoate hydrochloride is a solid that should be stored in a cool, dry place in a well-sealed container to protect it from moisture. [3][6]It is generally stable at room temperature.

Q: Which analytical techniques are recommended for quality control? A: A standard quality control panel should include:

  • HPLC/UPLC: For purity assessment and quantification of impurities.

  • ¹H NMR / ¹³C NMR: To confirm the structure of the molecule.

  • FTIR: To identify key functional groups.

  • Melting Point: As a general indicator of purity.

  • Karl Fischer Titration: To determine residual water content.

Q: Can I use a different acid catalyst, like sulfuric acid? A: While other strong acids like H₂SO₄ can catalyze the reaction, using HCl generated in situ from SOCl₂ is often preferred. It provides both the catalyst and the counter-ion for the final hydrochloride salt in one step. The by-products (SO₂ gas) are easily removed. Using sulfuric acid would require a separate step to form the hydrochloride salt and can lead to more challenging purification due to the non-volatile nature of the acid.

Experimental Protocol: Scaled-Up Synthesis

This protocol is a representative example and should be adapted and optimized for specific equipment and scales.

ParameterValueSource
CAS Number 3940-27-0[2][3][7]
Molecular Formula C₅H₁₂ClNO₃[6][8]
Molecular Weight 169.61 g/mol [2][6][8]
Typical Purity ≥98%[4][5]
Appearance White solid / crystalline powder[2]

Step-by-Step Methodology:

  • Reactor Preparation & Catalyst Formation:

    • Charge the reactor with absolute ethanol (approx. 6-7 volumes relative to L-Serine, e.g., 60 L for 10 kg of L-Serine).

    • Begin vigorous agitation and cool the reactor contents to 0-5°C using a jacketed cooling system.

    • Slowly add thionyl chloride (approx. 1.2-1.5 molar equivalents) via a sub-surface addition tube over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at 0-5°C for an additional hour. [2]

  • Esterification Reaction:

    • Add dry L-Serine (1.0 molar equivalent) to the cold ethanolic HCl solution in portions, managing any initial exotherm.

    • Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 78°C) and maintain for 10-15 hours.

    • Monitor the reaction progress by taking samples every 2 hours (after the first 6 hours) and analyzing for residual L-Serine by HPLC. The reaction is considered complete when <1% of L-Serine remains. [2]

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • (Optional Decolorization) Add activated carbon (e.g., 1-2% w/w relative to L-Serine), stir for 1 hour, and filter through a bed of celite to remove the carbon.

    • Concentrate the filtrate under reduced pressure at a bath temperature not exceeding 50°C to obtain a crude solid or thick slurry.

    • Add a suitable recrystallization solvent (e.g., a mixture of isopropanol and ethyl acetate) and heat to dissolve the crude product.

    • Cool the solution slowly to 0-5°C over several hours to induce crystallization.

    • Filter the crystalline product and wash the filter cake with a cold anti-solvent (e.g., diethyl ether) to remove residual soluble impurities.

    • Dry the product under vacuum at 40-45°C until a constant weight is achieved.

References

  • ethyl 2-amino-3-hydroxypropanoate hydrochloride (3940-27-0). (n.d.). Chemchart. Retrieved January 5, 2026, from [Link]

  • ethyl (2R)-2-amino-3-hydroxypropanoate hydrochloride. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Peptides Containing Ethyl Serinate Hydrochloride

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting strategies for the purification of peptides con...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting strategies for the purification of peptides containing the specific modification of ethyl serinate hydrochloride. The presence of an ethyl ester on the serine residue, combined with the hydrochloride salt form, introduces unique challenges and considerations during the purification process. This document is designed to provide both foundational knowledge and practical, field-proven insights to help you navigate these complexities and achieve high-purity peptides.

I. Understanding the Molecule: Key Physicochemical Considerations

Before delving into purification protocols, it is crucial to understand how the ethyl serinate hydrochloride modification influences the peptide's behavior.

  • Increased Hydrophobicity: The ethyl ester group on the serine side chain significantly increases the local and overall hydrophobicity of the peptide. This altered polarity is a primary determinant of its retention behavior in reversed-phase chromatography and can also impact its solubility.[1]

  • Potential for Hydrolysis: The ethyl ester is susceptible to hydrolysis back to a carboxylic acid under both acidic and basic conditions.[2][3] This chemical instability is a critical factor to manage during purification to prevent the formation of closely related impurities that can be difficult to separate.

  • Influence of the Hydrochloride Salt: The hydrochloride salt form of the peptide generally enhances aqueous solubility compared to the free base. However, the presence of chloride ions can influence the ionic strength of the sample and mobile phases, potentially affecting chromatographic resolution and peak shape.[4] Moreover, working at a very low pH (e.g., pH < 1) to maintain the salt form can risk acid-catalyzed hydrolysis of the ester or other labile bonds within the peptide.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of peptides containing ethyl serinate hydrochloride, providing a systematic approach to troubleshooting.

Problem Potential Causes Recommended Solutions & Explanations
Poor Peak Shape (Broadening or Tailing) in RP-HPLC 1. Secondary Silanol Interactions: Residual free silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, leading to peak tailing.[5][6] 2. Peptide Aggregation: The increased hydrophobicity from the ethyl ester can promote intermolecular aggregation, especially at high concentrations.[1] 3. Column Overload: Injecting too much peptide for the column's capacity can lead to peak distortion.[7]1. Optimize Mobile Phase pH: Ensure the mobile phase pH is low (typically around 2-3 using 0.1% TFA) to protonate both the peptide and the silanol groups, minimizing unwanted ionic interactions.[8] 2. Use a "Peptide-Friendly" Column: Employ a column with high-quality end-capping or a hybrid silica base to reduce silanol activity.[6] 3. Modify Sample Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or acetonitrile before diluting with the initial mobile phase to disrupt aggregates.[9] 4. Elevate Column Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape by reducing mobile phase viscosity and disrupting aggregates.[10] 5. Reduce Sample Load: Decrease the amount of peptide injected onto the column.[7]
Presence of a Closely Eluting Impurity (Suspected Hydrolysis Product) 1. Ester Hydrolysis During Synthesis/Cleavage: The ethyl ester may have been partially hydrolyzed during the final cleavage from the resin or during work-up. 2. On-Column Hydrolysis: The acidic conditions of the RP-HPLC mobile phase (e.g., 0.1% TFA) can slowly hydrolyze the ethyl ester during the purification run.1. Optimize Gradient: Use a shallower gradient to improve the resolution between the ester and the free acid.[11] 2. Work Quickly: Minimize the time the peptide spends in acidic solutions. Lyophilize purified fractions immediately.[12] 3. Consider Alternative Ion-Pairing Reagents: While TFA is standard, formic acid (0.1%) can provide a slightly less acidic mobile phase, potentially reducing on-column hydrolysis. 4. Employ Orthogonal Purification: Use ion-exchange chromatography (IEX) as a pre-purification or polishing step. The difference in charge between the neutral ester and the negatively charged hydrolyzed acid at a suitable pH will allow for excellent separation.[13]
Low Peptide Recovery 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent, leading to loss during filtration or incomplete loading.[14] 2. Irreversible Adsorption: The hydrophobic peptide may be irreversibly binding to the stationary phase or other components of the HPLC system. 3. Precipitation on-column: The peptide may precipitate at the head of the column when the sample solvent mixes with the mobile phase.1. Systematic Solubility Testing: Test the solubility of a small amount of the crude peptide in various solvents. Start with the initial mobile phase composition. If solubility is poor, try adding a small amount of acetonitrile, isopropanol, or DMSO.[14] For very insoluble peptides, 6M guanidine hydrochloride can be used as a solubilizing agent.[15] 2. Solvent Matching: Ensure the injection solvent is as similar as possible to the initial mobile phase to prevent on-column precipitation. 3. Increase Organic Content of Initial Mobile Phase: A higher starting percentage of organic solvent can help maintain the solubility of hydrophobic peptides upon injection.
Unexpected Peaks in the Chromatogram 1. Incomplete Deprotection: Residual protecting groups from synthesis.[16] 2. Deletion/Truncated Sequences: Common side products from solid-phase peptide synthesis (SPPS).[16] 3. Oxidation of Sensitive Residues (e.g., Met, Cys, Trp): Exposure to air can lead to oxidation.1. LC-MS Analysis: Use mass spectrometry to identify the masses of the impurity peaks and correlate them with expected side products.[17] 2. Review Synthesis and Cleavage Protocols: Ensure coupling and deprotection steps went to completion. Optimize the cleavage cocktail and time if necessary. 3. Work Under Inert Atmosphere: If the peptide contains oxidation-prone residues, handle solutions under nitrogen or argon and use degassed solvents.

III. Frequently Asked Questions (FAQs)

Q1: Is the ethyl ester on serine stable to the standard 0.1% TFA in water/acetonitrile mobile phase used for RP-HPLC?

A1: The ethyl ester is generally more stable than a tert-butyl ester but can still be susceptible to slow hydrolysis under the acidic conditions of standard RP-HPLC mobile phases. The rate of hydrolysis will depend on the duration of the purification run, the temperature, and the specific peptide sequence. To minimize this, it is advisable to use optimized, shorter gradients and to process the collected fractions promptly (e.g., immediate neutralization or lyophilization). For highly sensitive peptides, consider using a less acidic modifier like 0.1% formic acid.

Q2: How does the hydrochloride salt affect the purification strategy?

A2: The hydrochloride salt is generally beneficial for initial sample solubility in aqueous buffers. During RP-HPLC, the low pH of the mobile phase (due to TFA) will mean the peptide is protonated regardless of its initial salt form. The primary consideration is ensuring the crude peptide hydrochloride is fully dissolved in the injection solvent. Post-purification, if you perform a salt exchange (e.g., to acetate), this will require an additional step, such as ion-exchange chromatography or repeated lyophilization from a volatile buffer containing the new counter-ion.[4]

Q3: When should I consider using an orthogonal purification technique like ion-exchange chromatography (IEX)?

A3: IEX is highly recommended in the following scenarios:

  • Presence of Hydrolyzed Impurity: If you have significant amounts of the free acid hydrolysis product, IEX can separate it from the desired ethyl ester based on charge.[18]

  • Complex Crude Mixtures: For very impure crude peptides, IEX can be used as an initial purification step to remove many impurities that are structurally different but may have similar hydrophobicity to the target peptide.[19][20] This reduces the burden on the final RP-HPLC polishing step.

  • Charge-Variant Impurities: If your peptide synthesis has resulted in impurities with different net charges (e.g., deamidation), IEX is an excellent tool for their removal.[13]

Q4: What is the best way to dissolve my crude peptide containing ethyl serinate hydrochloride for injection?

A4: There is no single universal solvent, but a systematic approach is best:

  • Start with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA).

  • If solubility is poor, add a small amount of a strong organic solvent like acetonitrile or isopropanol and sonicate briefly.[21]

  • For very hydrophobic or aggregation-prone peptides, dissolve the peptide in a minimal amount of DMSO first , then slowly dilute with the initial mobile phase.[9]

  • Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is essential:

  • Analytical RP-HPLC: Use a high-resolution analytical column and a suitable gradient to determine the purity of the collected fractions, reported as a percentage of the total peak area at a specific wavelength (typically 210-220 nm).[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm that the molecular weight of the purified peptide matches the theoretical mass of the peptide with the ethyl serinate modification.[17] Tandem MS (MS/MS) can be used to confirm the peptide sequence and locate the modification.[22]

IV. Experimental Protocols & Workflows

Protocol 1: Standard RP-HPLC Purification

This protocol provides a starting point for the purification of a peptide containing ethyl serinate hydrochloride.

1. Materials:

  • Crude lyophilized peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size)

  • Analytical C18 reversed-phase column for purity analysis

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water (v/v)

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (v/v)

  • Degas both mobile phases by sonication or helium sparging.

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal volume of a suitable solvent (see FAQ Q4) to a concentration of 1-10 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

4. Purification Method:

  • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5 column volumes.

  • Inject the prepared sample.

  • Run a shallow gradient based on the peptide's hydrophobicity. A good starting point is a linear gradient of 5% to 65% B over 60 minutes.

  • Monitor the elution profile at 220 nm.

  • Collect fractions corresponding to the main peak.

5. Analysis and Post-Purification Processing:

  • Analyze the purity of the collected fractions using analytical RP-HPLC with a faster gradient (e.g., 5% to 95% B over 15 minutes).

  • Pool the fractions with the desired purity (>95% or as required).

  • Immediately freeze and lyophilize the pooled fractions to obtain the purified peptide as a stable powder.

Workflow Diagram: Purification and Analysis

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Peptide (Ethyl Serinate HCl) Solubilize Solubilization & Filtration Crude->Solubilize Systematic approach HPLC Preparative RP-HPLC Solubilize->HPLC Shallow gradient Collect Fraction Collection HPLC->Collect Analyze Analytical HPLC (Purity Check) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity >95% MS Mass Spectrometry (Identity Check) Pool->MS Lyophilize Lyophilization Pool->Lyophilize Final Purified Peptide Lyophilize->Final

Caption: A standard workflow for the purification and analysis of peptides containing ethyl serinate hydrochloride.

Protocol 2: Orthogonal Purification using Strong Cation Exchange (SCX) followed by RP-HPLC

This two-step protocol is ideal for separating the target peptide from its hydrolyzed acid form.

Step 1: Strong Cation Exchange (SCX) Chromatography

1. Rationale: At a low pH (e.g., 2.5-3.0), both the ethyl ester peptide and its hydrolyzed form will have a net positive charge (due to protonated N-terminus and basic side chains), allowing them to bind to a cation exchange column.[13] Elution is achieved by increasing the salt concentration. Subtle differences in charge and interaction with the column can allow for separation.

2. Mobile Phase Preparation:

  • Mobile Phase A (Binding): 20 mM Potassium Phosphate, pH 2.5

  • Mobile Phase B (Eluting): 20 mM Potassium Phosphate + 1 M NaCl, pH 2.5

3. Method:

  • Dissolve the crude peptide in Mobile Phase A.

  • Equilibrate the SCX column with Mobile Phase A.

  • Load the sample.

  • Elute the peptide using a linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.

  • Collect fractions and identify those containing the peptide of interest (can be done via UV absorbance and subsequent MS analysis).

Step 2: RP-HPLC Desalting and Polishing

1. Rationale: The fractions from the SCX are in a high-salt buffer, which is not ideal for many applications and needs to be removed. RP-HPLC is an excellent method for desalting and performing a final polishing step.

2. Method:

  • Pool the desired fractions from the SCX step.

  • Inject the pooled fractions directly onto a preparative RP-HPLC column.

  • Run a rapid gradient to elute the peptide, ensuring the salts elute in the void volume.

  • Collect the peptide peak.

  • Lyophilize to obtain the final, desalted, high-purity peptide.

Workflow Diagram: Orthogonal Purification Strategy

OrthogonalWorkflow Crude Crude Peptide Mixture (Ester + Hydrolyzed Acid) SCX Strong Cation Exchange (SCX) Crude->SCX Separation based on charge RP_Desalt RP-HPLC (Desalting & Polishing) SCX->RP_Desalt Salt removal & final purification Analysis Purity & Identity Check (Analytical HPLC & MS) RP_Desalt->Analysis Final High-Purity Peptide (Ethyl Serinate Form) Analysis->Final

Caption: An orthogonal purification workflow combining SCX and RP-HPLC for enhanced purity.

V. Data Presentation & Interpretation

Clear and accurate data presentation is vital for assessing the success of your purification.

Table 1: Example Analytical Data Summary

Sample Retention Time (min) Purity by HPLC (%) Observed Mass (m/z) Theoretical Mass (m/z) Comments
Crude Peptide15.265.3[M+H]+ = 1234.51234.6Main peak corresponds to the target peptide.
Impurity 114.812.1[M+H]+ = 1206.51206.6Likely hydrolyzed form (-C2H4).
Impurity 216.58.5[M+H]+ = 1135.41135.5Possible deletion sequence.
Purified Peptide15.298.7[M+H]+ = 1234.61234.6High purity achieved after preparative HPLC.

VI. References

  • Google Patents. (n.d.). Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Kinetics and stereochemistry of hydrolysis of an N-(phenylacetyl)-α-hydroxyglycine ester catalyzed by serine β-lactamases and dd-peptidases. Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from --INVALID-LINK--

  • Creative Peptides. (n.d.). Ion Exchange Chromatography Peptide Purification. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Kinetics of the hydrolysis of N-benzoyl-L-serine methyl ester catalysed by bromelain and by papain. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Lyophilized peptide formulations. Retrieved from --INVALID-LINK--

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol. Retrieved from --INVALID-LINK--

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2019, September 29). Formulation Composition and Process Affect Counterion for CSP7 Peptide. Retrieved from --INVALID-LINK--

  • Xtalks. (2022, May 19). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Ion-exchange HPLC for peptide purification. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from --INVALID-LINK--

  • Teledyne Labs. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Retrieved from --INVALID-LINK--

  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Retrieved from --INVALID-LINK--

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1172 - HPLC Purification of Peptides. Retrieved from --INVALID-LINK--

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from --INVALID-LINK--

  • Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from --INVALID-LINK--

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from --INVALID-LINK--

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from --INVALID-LINK--

  • CD Formulation. (n.d.). Protein & Peptide Lyophilization Formulation Development. Retrieved from --INVALID-LINK--

  • PolyPeptide Group. (n.d.). Peptide purification method development. Retrieved from --INVALID-LINK--

  • Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Note: Purification of Peptides Containing Z-Ser(tbu)-Protected Serine. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Purification and MS analysis of serine protease inhibitors attached to.... Retrieved from --INVALID-LINK--

  • bioRxiv. (2025, August 28). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Retrieved from --INVALID-LINK--

  • JPT. (n.d.). Peptide Solubilization. Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from --INVALID-LINK--

  • Nature. (n.d.). Purification of naturally occurring peptides by reversed-phase HPLC. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from --INVALID-LINK--

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from --INVALID-LINK--

  • Bachem. (2021, July 23). Peptide solubility. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 5). Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2015, January 23). Trifluoroacetic Acid (TFA). Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Mass spectrometry of peptides and proteins. Retrieved from --INVALID-LINK--

  • YouTube. (2014, September 16). 326 - K1 Kinetics of Ester Hydrolysis. Retrieved from --INVALID-LINK--

  • bioRxiv. (n.d.). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Serine hydrolase. Retrieved from --INVALID-LINK--

  • Lambda Life a.s. (n.d.). Biomolecule Purification, Characterization, and Analyses. Retrieved from --INVALID-LINK--

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Transesterification of the ethyl ester of trifluoroacetic acid to its methyl ester using Amberlyst-15: reaction and purification. Retrieved from --INVALID-LINK--

  • University of Alabama at Birmingham. (2011, January 14). Peptide ion fragmentation in mass spectrometry. Retrieved from --INVALID-LINK--

  • YouTube. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Purification and characterization of a serine protease from organic dust and elucidation of its inductive effects on lung inflammatory mediators. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Production of methyl ester or ethyl ester of trifluoroacetic acid and chlorodifluoroacetic acid. Retrieved from --INVALID-LINK--

  • International Journal in Physical and Applied Sciences. (2019, February). ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO. Retrieved from --INVALID-LINK--

References

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Serine Derivatives: A Comparative Analysis of Ethyl 2-Amino-3-Hydroxypropanoate Hydrochloride and its Analogs in Scientific Applications

Abstract L-serine, a proteogenic amino acid, is not only a fundamental building block of proteins but also a central precursor in numerous metabolic pathways. To harness its potential in diverse research applications—fro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-serine, a proteogenic amino acid, is not only a fundamental building block of proteins but also a central precursor in numerous metabolic pathways. To harness its potential in diverse research applications—from peptide synthesis and drug delivery to cell signaling and metabolic studies—chemists have developed a range of derivatives. Each modification to the serine backbone imbues the molecule with unique properties, altering its stability, reactivity, and biological function. This guide provides an in-depth comparison of key serine derivatives, with a focus on Ethyl 2-amino-3-hydroxypropanoate hydrochloride (L-Serine ethyl ester HCl). We will objectively compare its performance and applications against other critical derivatives, including its methyl ester counterpart, the vital signaling molecule Phosphoserine, and the metabolic intermediates O/N-Acetylserine. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the selection of the most appropriate serine derivative for specific research needs.

Introduction: The Versatility of the L-Serine Scaffold

L-serine's structure, featuring a primary alcohol side chain, offers a reactive handle for chemical modification. In its native form, its zwitterionic nature influences its solubility and permeability. Modification of its carboxyl or hydroxyl groups can dramatically alter these characteristics, making derivatives indispensable tools in the laboratory. This guide will explore how simple esterification, phosphorylation, or acetylation transforms this humble amino acid into a specialized tool for synthesis, cellular interrogation, or therapeutic development.

The Ester Derivatives: Enhancing Lipophilicity and Synthetic Utility

Esterification of the carboxylic acid group is a common strategy to temporarily mask its charge, increasing lipophilicity and facilitating passage across cellular membranes or improving solubility in organic solvents used for synthesis.[1] The hydrochloride salt form further enhances stability and handling.[1]

Ethyl 2-amino-3-hydroxypropanoate hydrochloride (L-Serine Ethyl Ester HCl)

This derivative is a cornerstone of synthetic chemistry. By converting the carboxylate into an ethyl ester, the molecule's overall polarity is reduced. This modification is particularly advantageous for:

  • Peptide Synthesis: It serves as a valuable building block for incorporating serine residues into peptide chains, particularly in solution-phase synthesis.[2][]

  • Increased Membrane Permeability: The enhanced lipophilicity can facilitate easier transport into cells compared to native L-serine, making it a useful precursor for intracellular studies or as a component in drug design.[]

  • Chemoenzymatic Polymerization: L-Serine ethyl ester can be directly polymerized by enzymes like papain in aqueous media to form poly(L-serine) without the need for side-group protection, a significant advantage in green chemistry and biomaterial development.[4]

  • Drug Delivery and Formulation: Its structure is explored for creating prodrugs or novel therapeutic agents, with some studies suggesting potential neuroprotective properties.[2][5]

L-Serine Methyl Ester Hydrochloride

Functionally very similar to its ethylated counterpart, the methyl ester is also widely employed as a building block in peptide synthesis and drug development.[6][7] It is a staple in both biochemical and pharmaceutical research for studying protein structure and function or for synthesizing bioactive compounds.[6][7][8] The primary distinction between the methyl and ethyl esters lies in their steric bulk and hydrolysis rates. The ethyl ester is slightly more lipophilic and sterically hindered, which can subtly influence reaction kinetics and enzymatic recognition. For instance, in chemoenzymatic polymerization, the methyl ester was observed to be more easily hydrolyzed than the ethyl ester.[4]

The Signaling Powerhouse: Phosphoserine (pSer)

Unlike the synthetic esters, phosphoserine is a naturally occurring derivative of profound biological importance. It is the product of post-translational modification, where a phosphate group is added to the serine hydroxyl group by enzymes called kinases.[9]

  • Central Role in Cell Signaling: Protein phosphorylation is a primary mechanism for regulating nearly all cellular processes, including cell division, signal transduction, and differentiation.[9][10] The addition of the bulky, negatively charged phosphate group can induce conformational changes in a protein, altering its activity, localization, or ability to interact with other proteins.

  • A Hallmark of Disease: Aberrant phosphorylation is a common feature in many diseases. Hyper-phosphorylation of specific proteins is linked to various cancers and neurodegenerative disorders like Parkinson's and Alzheimer's.[9]

  • Research Applications: In the lab, phosphoserine is not typically used as a building block in the same way as esters. Instead, research focuses on:

    • Detection: Using antibodies specific to phosphoserine to identify and quantify phosphorylated proteins via Western blotting or immunofluorescence.[9]

    • Functional Studies: Incorporating phosphoserine directly into recombinant proteins using an expanded genetic code to precisely study the functional consequences of a specific phosphorylation event.[11] This provides a more accurate representation than phosphomimetic mutations (e.g., Serine to Aspartate).

    • Kinase Assays: Studying the activity of kinases and phosphatases that regulate the addition and removal of this modification.

Caption: A simplified signaling cascade illustrating the role of serine phosphorylation.

Metabolic and Regulatory Intermediates: Acetylated Derivatives

Acetylation of serine creates key metabolic intermediates, particularly in the sulfur assimilation pathways of bacteria and plants.

  • O-Acetylserine (OAS): This molecule is a critical intermediate in the biosynthesis of cysteine.[12][13] It provides the carbon backbone for the incorporation of sulfide.[12] Beyond its metabolic role, OAS functions as a key signaling molecule. Under sulfur-deficient conditions, OAS accumulates and acts as a transcriptional regulator, inducing the expression of genes required for sulfate uptake and assimilation.[14][15][16]

  • N-Acetylserine (NAS): As an isomer of OAS, N-acetylserine can also act as a positive regulator for cysteine biosynthesis in bacteria.[14][15] The interplay between OAS and NAS is crucial for bacteria to fine-tune sulfur metabolism in response to environmental availability.

Caption: The central role of O-Acetylserine (OAS) in cysteine biosynthesis.

A Therapeutic Counterpart: N-Acetylcysteine (NAC)

While technically a derivative of cysteine, N-Acetylcysteine (NAC) is an essential point of comparison for researchers in therapeutic and clinical fields. It is a powerful antioxidant and a precursor to both L-cysteine and the master antioxidant, glutathione.[17][18] Its wide-ranging applications include:

  • Mucolytic Agent: Used to break down mucus in respiratory conditions.[17]

  • Antidote: The standard treatment for acetaminophen (paracetamol) overdose.[19]

  • Antioxidant Therapy: Investigated in hundreds of clinical trials for conditions linked to oxidative stress, including neurological and psychiatric disorders, and for its ability to reduce inflammation.[19][20]

  • Biofilm Disruption: Shows efficacy in dismantling bacterial biofilms, a significant challenge in chronic infections.[21]

The mechanism of NAC provides a stark contrast to the other derivatives. While serine esters are primarily synthetic tools and phosphoserine is a signaling modulator, NAC is a direct-acting therapeutic agent whose value lies in replenishing the body's antioxidant capacity.

Comparative Data and Experimental Protocols

The selection of a serine derivative is dictated entirely by the research objective. The following table and protocols are designed to aid in this decision-making process.

Table 1: Comparative Overview of Serine Derivatives
DerivativeMolecular Formula (Base)Key FeaturePrimary Research Area(s)
L-Serine Ethyl Ester HCl C₅H₁₁NO₃·HClIncreased lipophilicity, ester protectionPeptide synthesis, prodrug design, polymer synthesis[2][][4]
L-Serine Methyl Ester HCl C₄H₉NO₃·HClIncreased lipophilicity, ester protectionPeptide synthesis, drug development, neurochemistry[6][7][8]
Phosphoserine (pSer) C₃H₈NO₆PNegative charge, signaling moleculeCell signaling, kinase/phosphatase research, disease pathology[9][10][11]
O-Acetylserine (OAS) C₅H₉NO₄Metabolic intermediate, signaling moleculeSulfur metabolism, cysteine biosynthesis, microbial regulation[12][14]
N-Acetylcysteine (NAC) C₅H₉NO₃SAntioxidant, glutathione precursorClinical therapeutics, oxidative stress, biofilm disruption[17][20][21]
Experimental Protocol 1: Comparative Hydrolysis Rate of Serine Esters

Objective: To determine the relative stability of L-Serine Ethyl Ester HCl and L-Serine Methyl Ester HCl in an aqueous buffer solution at physiological pH.

Rationale (Expertise): The stability of the ester bond is critical for applications like prodrug design or controlled polymerization. A faster hydrolysis rate means a shorter half-life in aqueous environments. This experiment uses High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent ester and the appearance of the parent L-serine over time.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of L-Serine Ethyl Ester HCl in deionized water.

    • Prepare a 10 mM stock solution of L-Serine Methyl Ester HCl in deionized water.

    • Prepare a 10 mM stock solution of L-Serine as a standard.

  • Reaction Setup:

    • Prepare a reaction buffer of 100 mM phosphate buffer at pH 7.4. Pre-warm to 37°C.

    • In separate labeled tubes, add 990 µL of the pre-warmed buffer.

    • To start the reaction, add 10 µL of the respective 10 mM ester stock solution to each tube (final concentration: 100 µM). Vortex briefly.

  • Time-Point Sampling:

    • Immediately take a 50 µL sample (t=0) and quench it by adding it to 50 µL of 0.2% formic acid. This stops the hydrolysis.

    • Incubate the reaction tubes at 37°C.

    • Take subsequent 50 µL samples at various time points (e.g., 1, 2, 4, 8, 24 hours) and quench in the same manner.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Detection: UV detector at 210 nm.

    • Analysis: Inject 20 µL of each quenched sample. Create a standard curve with known concentrations of L-Serine. Quantify the peak area of the remaining ester and the formed L-serine at each time point.

  • Data Interpretation (Trustworthiness):

    • Plot the concentration of the remaining ester versus time for both derivatives.

    • Calculate the first-order rate constant (k) and the half-life (t₁/₂) for each ester. The compound with the lower rate constant and longer half-life is more stable under these conditions. Including a t=0 time point and a pure L-serine standard ensures the self-validation of the chromatographic method.

Workflow Diagram: Selecting the Right Serine Derivative

G cluster_goals Primary Research Area cluster_derivatives Recommended Derivative start What is your research goal? synthesis Chemical Synthesis / Prodrug Design start->synthesis signaling Cell Signaling / PTM Studies start->signaling metabolism Metabolic Pathway Analysis start->metabolism therapeutics Antioxidant Therapeutics start->therapeutics esters Serine Ethyl Ester HCl Serine Methyl Ester HCl synthesis->esters Need to mask charge, increase lipophilicity pser Phosphoserine (pSer) / Phospho-specific Antibodies signaling->pser Need to study protein phosphorylation oas O-Acetylserine (OAS) metabolism->oas Need to probe sulfur assimilation pathway nac N-Acetylcysteine (NAC) therapeutics->nac Need to combat oxidative stress

Caption: Decision workflow for selecting a serine derivative based on research application.

Conclusion

The choice between ethyl 2-amino-3-hydroxypropanoate hydrochloride and other serine derivatives is fundamentally a choice of function. Serine esters are the workhorses of synthesis, providing protected, lipophilic building blocks for constructing larger molecules. In contrast, phosphoserine is the language of cellular regulation, offering a window into the complex world of signal transduction. O-acetylserine acts as a metabolic gatekeeper and signal, crucial for understanding nutrient assimilation in bacteria and plants. Finally, derivatives like NAC represent the therapeutic application of amino acid chemistry, aimed at correcting physiological imbalances. By understanding the distinct properties and experimental contexts for each derivative, researchers can select the optimal tool to advance their scientific inquiry with precision and confidence.

References

  • Bio-Techne. (n.d.). Phosphoserine: A Basic Cellular Signal with Wide Ranging Effects. Retrieved from [Link]

  • Addgene. (2016). Using Phosphoserine to Study Protein Phosphorylation. Addgene Blog. Retrieved from [Link]

  • Saito, K., et al. (2020). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Frontiers in Plant Science. Retrieved from [Link]

  • Saito, K., et al. (2020). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. PubMed Central. Retrieved from [Link]

  • Witt, S., et al. (2021). New insights into the regulation of plant metabolism by O-acetylserine: sulfate and beyond. Journal of Experimental Botany. Retrieved from [Link]

  • Cesaro, L., & Pinna, L. A. (2015). The generation of phosphoserine stretches in phosphoproteins: mechanism and significance. Molecular BioSystems. Retrieved from [Link]

  • Mokhtari, V., et al. (2017). A Review on Various Uses of N-Acetyl Cysteine. PubMed Central. Retrieved from [Link]

  • Grimaldi, G., et al. (2019). The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoserine. Retrieved from [Link]

  • Geronikaki, A., et al. (2020). Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Molecules. Retrieved from [Link]

  • Dinicola, S., et al. (2021). N-Acetyl-cysteine and Mechanisms Involved in Resolution of Chronic Wound Biofilm. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • Raghu, G., et al. (2019). Medical and Dietary Uses of N-Acetylcysteine. MDPI. Retrieved from [Link]

  • De, S., et al. (2013). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PubMed Central. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl 2-Amino-3-hydroxypropanoate hydrochloride. Retrieved from [Link]

  • Numata, K., et al. (2022). Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au. Retrieved from [Link]

  • Lee, J., et al. (2014). Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). ethyl (2R)-2-amino-3-hydroxypropanoate hydrochloride. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE HYDROCHLORIDE. Retrieved from [Link]

  • Tardiolo, G., et al. (2023). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI. Retrieved from [Link]

  • Schneider, J. S., et al. (2020). Facile Synthesis of Aminomethyl Phosphinate Esters as Serine Protease Inhibitors with Primed Site Interaction. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ezeriņa, D., et al. (2018). N-Acetyl Cysteine Functions as a Fast-Acting Antioxidant by Triggering Intracellular H2S and Sulfane Sulfur Production. Cell Chemical Biology. Retrieved from [Link]

  • Al-Shakarchi, W., et al. (2024). A comparative study of sericin and gluten for magnetic nanoparticle-mediated drug delivery to breast cancer cell lines. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). L-Serine methyl ester hydrochloride. Retrieved from [Link]

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  • Al-Shakarchi, W., et al. (2024). A comparative study of sericin and gluten for magnetic nanoparticle-mediated drug delivery to breast cancer cell lines. PubMed. Retrieved from [Link]

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Comparative

A Comparative Analysis of the Neuroprotective Activities of L-Serine Ethyl Ester and D-Serine Ethyl Ester

For researchers and drug development professionals navigating the complexities of neuroprotection, the choice of therapeutic agent is paramount. Among the promising candidates, the stereoisomers of serine, L-serine and D...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of neuroprotection, the choice of therapeutic agent is paramount. Among the promising candidates, the stereoisomers of serine, L-serine and D-serine, have garnered significant attention for their distinct roles in the central nervous system (CNS). This guide provides an in-depth, objective comparison of the neuroprotective activities of their ethyl ester derivatives, L-serine ethyl ester and D-serine ethyl ester. The esterification is a common prodrug strategy to enhance lipophilicity and improve passage across the blood-brain barrier (BBB), thus potentially increasing the bioavailability of the parent amino acid in the brain.[1][2][3] While direct comparative studies on the ethyl esters are limited, this guide synthesizes the known neuroprotective mechanisms of the parent compounds to provide a robust framework for experimental design and candidate selection.

The Dichotomy of Serine Enantiomers in Neuroprotection

L-serine, a non-essential amino acid, is integral to cellular proliferation and metabolism.[4] In the CNS, it serves as a precursor for crucial molecules, including sphingolipids and the neurotransmitters glycine and D-serine.[1][4] Conversely, D-serine is primarily known as a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a critical role in synaptic plasticity, learning, and memory.[5][6] This fundamental difference in their primary biological roles dictates their distinct neuroprotective and, in the case of D-serine, potentially neurotoxic profiles.

Mechanistic Divergence in Neuroprotective Pathways

The neuroprotective activities of L-serine and D-serine are mediated through distinct signaling pathways. Understanding these differences is crucial for targeting specific pathological mechanisms in neurodegenerative diseases.

L-Serine Ethyl Ester: A Multi-Faceted Neuroprotective Agent

L-serine's neuroprotective effects are broad, encompassing anti-inflammatory, anti-excitotoxic, and proteostasis-regulating mechanisms. Once L-serine ethyl ester crosses the BBB and is hydrolyzed to L-serine, it can exert its effects through several pathways:

  • Glycine Receptor Activation: L-serine acts as an agonist at glycine receptors, which are inhibitory chloride channels.[7][8] Activation of these receptors leads to neuronal hyperpolarization, thereby reducing neuronal excitability and mitigating excitotoxicity, a common pathological event in ischemic injury and other neurodegenerative conditions.[3][7][8]

  • Anti-Inflammatory Effects: L-serine has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4] It can also modulate the polarization of microglia, the resident immune cells of the CNS, towards a less inflammatory phenotype.[4]

  • Regulation of Proteostasis: L-serine can help maintain protein homeostasis by preventing the misincorporation of neurotoxic amino acids, such as β-N-methylamino-L-alanine (BMAA), into proteins.[9][10] It also appears to function as a proteostasis regulator, preparing cells to respond more effectively to oxidative insults.[9][10] Furthermore, L-serine has been shown to selectively induce the activity of lysosomal enzymes cathepsins B and L, enhancing the clearance of misfolded proteins.[11]

L_Serine_Pathway cluster_BBB Blood-Brain Barrier cluster_Neuron Neuron L-Serine Ethyl Ester (Blood) L-Serine Ethyl Ester (Blood) L-Serine Ethyl Ester (Brain) L-Serine Ethyl Ester (Brain) L-Serine Ethyl Ester (Blood)->L-Serine Ethyl Ester (Brain) Crosses BBB L-Serine L-Serine L-Serine Ethyl Ester (Brain)->L-Serine Hydrolysis Glycine Receptor Glycine Receptor L-Serine->Glycine Receptor Activates Proteostasis Proteostasis L-Serine->Proteostasis Promotes Reduced Inflammation Reduced Inflammation L-Serine->Reduced Inflammation Mediates Hyperpolarization Hyperpolarization Glycine Receptor->Hyperpolarization Leads to Reduced Excitotoxicity Reduced Excitotoxicity Hyperpolarization->Reduced Excitotoxicity

Caption: L-Serine Ethyl Ester Neuroprotective Pathway.

D-Serine Ethyl Ester: A Modulator of NMDA Receptor Function

D-serine's role in neuroprotection is intrinsically linked to its function as a co-agonist of the NMDA receptor. Following its delivery to the brain via the ethyl ester prodrug, D-serine's effects are highly dependent on the physiological context:

  • Enhancement of Synaptic Plasticity: At physiological concentrations, D-serine binding to the NMDA receptor is essential for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[5][12] By enhancing NMDA receptor function, D-serine can potentially ameliorate cognitive deficits in conditions where NMDA receptor hypofunction is implicated, such as schizophrenia.[13][14]

  • Excitotoxicity and Neurotoxicity: The potentiation of NMDA receptor activity by D-serine can become detrimental in pathological conditions characterized by excessive glutamate release, such as stroke or traumatic brain injury.[15] In these scenarios, D-serine can exacerbate excitotoxic neuronal death.[15][16] This dual role makes the therapeutic application of D-serine a delicate balance. Interestingly, at very high concentrations, D-serine can act as a competitive antagonist at the glutamate binding site of the NMDA receptor, leading to inhibition of its activity.[12]

D_Serine_Pathway cluster_BBB Blood-Brain Barrier cluster_Neuron Neuron D-Serine Ethyl Ester (Blood) D-Serine Ethyl Ester (Blood) D-Serine Ethyl Ester (Brain) D-Serine Ethyl Ester (Brain) D-Serine Ethyl Ester (Blood)->D-Serine Ethyl Ester (Brain) Crosses BBB D-Serine D-Serine D-Serine Ethyl Ester (Brain)->D-Serine Hydrolysis NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Co-agonist Synaptic Plasticity Synaptic Plasticity NMDA Receptor->Synaptic Plasticity Physiological Activation Excitotoxicity Excitotoxicity NMDA Receptor->Excitotoxicity Pathological Over-activation

Caption: D-Serine Ethyl Ester Neuromodulatory Pathway.

Comparative Efficacy and Safety Profile

The distinct mechanisms of L-serine and D-serine translate to different efficacy and safety considerations. The following tables summarize key comparative data based on studies of the parent amino acids.

Table 1: Comparative Neuroprotective Mechanisms and Effects

FeatureL-SerineD-Serine
Primary Target Glycine receptors, Proteostasis pathwaysNMDA receptors (glycine site)
Neuroprotective Mechanism Reduces excitotoxicity via hyperpolarization, decreases neuroinflammation, enhances clearance of misfolded proteins.[1][4][7][11]Enhances synaptic plasticity and cognitive function at physiological levels.[5][12][14]
Potential Detrimental Effects May fuel proliferation of some cancer cells.[1]Can exacerbate excitotoxicity in the presence of excessive glutamate.[15][16]
Therapeutic Window Generally considered wide and safe, even at high doses.[8][17]Narrow, with risk of excitotoxicity at higher concentrations.[12][15]

Table 2: Summary of Preclinical and Clinical Observations

CompoundIndication/ModelObserved EffectsDosage Range (in vivo)References
L-Serine Traumatic Brain Injury (mouse model)Reduced neurological deficit, brain water content, lesion volume, and neuronal loss.[1]114, 342, or 1027 mg/kg[1]
Cerebral Ischemia (rat model)Dose-dependently decreased neurological deficit score and infarct volume.[7][18]56-168 mg/kg[7][18]
Amyotrophic Lateral Sclerosis (ALS) (human trial)Well-tolerated and slowed disease progression in a subset of patients.[11]Up to 30 g/day [11]
D-Serine Schizophrenia (human trial)Improved persistent symptoms and neurocognitive dysfunction.[19]60 and 120 mg/kg/day[19]
Alzheimer's Disease (mouse model)Restored spatial memory deficits.[19]Not specified[19]
NMDA Receptor Encephalitis (mouse model)Alleviated impairment of synaptic plasticity.[14]Not specified[14]

Experimental Protocols for Comparative Assessment

To rigorously compare the neuroprotective activities of L-serine ethyl ester and D-serine ethyl ester, a combination of in vitro and in vivo experimental models is recommended.

In Vitro Neuroprotection Assays

Objective: To assess the direct neuroprotective effects of the compounds against various insults in cultured neurons.

Cell Models:

  • Primary cortical or hippocampal neurons.[7][20]

  • Neuronal cell lines (e.g., SH-SY5Y, PC12).[11][21][22]

Experimental Workflow:

  • Cell Culture: Plate neurons at an appropriate density and allow for differentiation.

  • Induction of Neurotoxicity: Expose the neuronal cultures to a neurotoxic stimulus. Common models include:

    • Excitotoxicity: Glutamate or NMDA exposure.[7]

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) treatment.

    • Proteotoxicity: Exposure to β-amyloid oligomers or α-synuclein fibrils.

  • Treatment: Co-treat or pre-treat the cells with varying concentrations of L-serine ethyl ester and D-serine ethyl ester.

  • Assessment of Neuronal Viability and Apoptosis:

    • MTT or PrestoBlue® Assay: To quantify metabolic activity as an indicator of cell viability.[23][24]

    • Lactate Dehydrogenase (LDH) Assay: To measure membrane integrity by quantifying LDH release into the culture medium.

    • Live/Dead Staining: Using calcein-AM and ethidium homodimer-1 to visualize live and dead cells, respectively.[23]

    • Apoptosis Assays:

      • TUNEL Staining: To detect DNA fragmentation.

      • Caspase-3 Activity Assay: To measure the activity of a key executioner caspase.[7][17]

      • Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.[24][25]

In_Vitro_Workflow A Neuronal Cell Culture (Primary or Cell Line) B Induce Neurotoxicity (e.g., Glutamate, H₂O₂, Aβ) A->B C Treat with L/D-Serine Ethyl Ester B->C D Assess Neuronal Viability (MTT, LDH, Live/Dead) C->D E Assess Apoptosis (TUNEL, Caspase-3, Annexin V) C->E

Caption: In Vitro Neuroprotection Assessment Workflow.

In Vivo Models of Neurodegeneration

Objective: To evaluate the in vivo efficacy of the compounds in animal models of neurodegenerative diseases.

Animal Models:

  • Stroke Model: Middle cerebral artery occlusion (MCAO) in rats or mice to model ischemic stroke.[7][18]

  • Alzheimer's Disease Models: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., APP/PS1, 5XFAD).[26][27]

  • Parkinson's Disease Models: MPTP or 6-OHDA-induced dopamine neuron loss in mice.[28]

  • Traumatic Brain Injury (TBI) Model: Controlled cortical impact (CCI) in mice.[1]

Experimental Workflow:

  • Animal Model Induction: Induce the specific neurodegenerative pathology in the chosen animal model.

  • Compound Administration: Administer L-serine ethyl ester or D-serine ethyl ester via an appropriate route (e.g., intraperitoneal injection, oral gavage). Dosing should be based on preliminary pharmacokinetic and tolerability studies.

  • Behavioral Assessments: Conduct a battery of behavioral tests to assess cognitive and motor function. Examples include:

    • Morris Water Maze or Barnes Maze: For spatial learning and memory.

    • Rotarod Test: For motor coordination and balance.

    • Neurological Deficit Scoring: To assess overall neurological function post-injury.[7][18]

  • Histological and Biochemical Analysis:

    • Immunohistochemistry/Immunofluorescence: To quantify neuronal loss, glial activation (Iba1 for microglia, GFAP for astrocytes), and pathological protein aggregates (e.g., Aβ plaques, neurofibrillary tangles).

    • ELISA/Western Blot: To measure levels of inflammatory cytokines, apoptotic markers (e.g., cleaved caspase-3), and synaptic proteins in brain tissue homogenates.

    • Infarct Volume Measurement: Using TTC staining in stroke models.[7][18]

Discussion and Future Directions

The available evidence suggests that L-serine ethyl ester and D-serine ethyl ester are likely to exert neuroprotective effects through fundamentally different mechanisms. L-serine ethyl ester appears to be a promising candidate for conditions where broad-spectrum neuroprotection, including anti-inflammatory and anti-excitotoxic actions, is desired. Its favorable safety profile makes it an attractive therapeutic option.[3][8]

D-serine ethyl ester, on the other hand, presents a more targeted approach for disorders characterized by NMDA receptor hypofunction and associated cognitive deficits. However, its application requires careful consideration of the potential for excitotoxicity, necessitating a well-defined therapeutic window.[15][16]

Future research should focus on:

  • Direct Head-to-Head Comparative Studies: Conducting preclinical studies that directly compare the efficacy and safety of L-serine ethyl ester and D-serine ethyl ester in the same animal models of neurodegeneration.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the BBB permeability and brain accumulation of the ethyl ester forms compared to their parent amino acids.

  • Combination Therapies: Investigating the potential synergistic effects of combining L-serine ethyl ester with other neuroprotective agents.

By systematically evaluating these compounds using the experimental frameworks outlined in this guide, researchers can make more informed decisions in the development of novel therapeutics for debilitating neurodegenerative diseases.

References

Validation

A Comparative Guide to the Validation of Ethyl 2-Amino-3-Hydroxypropanoate Hydrochloride Purity by HPLC and Orthogonal Methods

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Ethyl 2-amino-3-hydroxypropanoate hydr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Ethyl 2-amino-3-hydroxypropanoate hydrochloride, the ethyl ester of the amino acid serine, is a chiral building block whose chemical and stereochemical purity is paramount for its successful application in synthesis and biological studies. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for both chemical and enantiomeric purity assessment against powerful orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The narrative that follows is grounded in the principles of analytical method validation, emphasizing not just the procedural steps but the scientific rationale behind them. Every analytical choice, from mobile phase composition to the selection of an internal standard, is explained to provide a self-validating framework for your own laboratory's adoption and adaptation of these methods.

The Analytical Challenge: Beyond Simple Purity

Ethyl 2-amino-3-hydroxypropanoate hydrochloride presents a multifaceted analytical challenge. Its purity is not a single value but a composite of:

  • Chemical Purity: The percentage of the desired compound relative to any process-related impurities or degradation products. Common impurities may include unreacted L-serine, by-products of the esterification process, and residual solvents.

  • Enantiomeric Purity: As a chiral molecule, the presence of the undesired D-enantiomer is a critical quality attribute that must be quantified and controlled.

This guide will dissect the validation of analytical methods capable of addressing both facets of purity, providing you with the data and protocols to make informed decisions for your specific analytical needs.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for its versatility and robustness. For a chiral, weakly UV-absorbing compound like ethyl 2-amino-3-hydroxypropanoate hydrochloride, a specialized approach is required. We will employ a chiral stationary phase (CSP) capable of separating the enantiomers directly, coupled with a derivatization step to enhance UV detection for the accurate quantification of all related substances.

Causality Behind Experimental Choices

The selection of a polysaccharide-based chiral stationary phase, specifically an amylose-derived CSP, is predicated on its proven success in resolving a wide array of chiral molecules, including amino acid derivatives.[1] The normal-phase mobile system (n-hexane/ethanol) is chosen to maximize the chiral recognition interactions with the CSP. To address the poor UV absorbance of the analyte, pre-column derivatization with 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) is employed. This reagent reacts with the primary amine to yield a highly chromophoric derivative, significantly enhancing detection sensitivity at a wavelength of 470 nm.[2]

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh Reference Standard Standard->Dissolve Derivatize Derivatize with NBD-Cl Dissolve->Derivatize Inject Inject onto Chiral HPLC Derivatize->Inject Separate Separation on CSP Inject->Separate Detect UV Detection (470 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity & % Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for Chiral HPLC Purity Analysis.

Detailed Protocol: Chiral HPLC Method

1. Materials and Reagents:

  • Ethyl 2-amino-3-hydroxypropanoate hydrochloride (Sample and Reference Standard)

  • 7-chloro-4-nitrobenzoxadiazole (NBD-Cl)

  • Borate Buffer (pH 8.5)

  • HPLC-grade n-Hexane, Ethanol, and Acetonitrile

2. Standard and Sample Preparation:

  • Standard Solution (for chemical and enantiomeric purity): Accurately weigh approximately 10 mg of Ethyl 2-amino-3-hydroxypropanoate hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent (Acetonitrile:Water 50:50).

  • Sample Solution: Prepare in the same manner as the Standard Solution.

  • Derivatization: To 100 µL of the standard or sample solution, add 200 µL of borate buffer (pH 8.5) and 200 µL of a 5 mg/mL solution of NBD-Cl in acetonitrile. Vortex and heat at 60°C for 30 minutes. Cool to room temperature before injection.

3. Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane:Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 470 nm

  • Injection Volume: 10 µL

4. Validation Parameters: The method is validated according to ICH Q2(R1) guidelines.[3]

ParameterSpecification
Specificity Baseline resolution between the L- and D-enantiomers and known impurities.
Linearity r² > 0.999 for both enantiomers over a range of 0.1% to 1.5% of the nominal concentration.
Accuracy Recovery between 98.0% and 102.0% for spiked samples.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10 for the D-enantiomer.
Robustness Insensitive to small, deliberate changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).

Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal technique due to its different separation principle (partitioning in the gas phase) and highly selective detection.[4][5] This method is particularly useful for identifying and quantifying volatile impurities and confirming the identity of the main component.

Causality Behind Experimental Choices

Since amino acid esters are not sufficiently volatile for direct GC analysis, a two-step derivatization is necessary.[6] First, the hydrochloride salt is neutralized and the free amino acid ester is esterified with isobutanol to form the isobutyl ester. Second, the amino group is acylated with trifluoroacetic anhydride (TFAA) to create a volatile and thermally stable derivative. A chiral GC column, such as one coated with a cyclodextrin derivative, is used to separate the enantiomers.

Experimental Workflow: Chiral GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Neutralize Neutralize HCl Salt Sample->Neutralize Derivatize Derivatize (Esterification & Acylation) Neutralize->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on Chiral GC Column Inject->Separate Detect Mass Spectrometry (Scan or SIM) Separate->Detect Integrate Integrate Chromatograms Detect->Integrate Calculate Calculate % Purity & % Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Reporting Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Report Generate Report Calculate->Report

Sources

Comparative

comparative study of different coupling reagents for serine esters in peptide synthesis

A Comparative Guide to Coupling Reagents for Serine Esters in Peptide Synthesis The incorporation of serine, a polar, nucleophilic amino acid, into a peptide sequence is a routine yet critical step in solid-phase peptide...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Coupling Reagents for Serine Esters in Peptide Synthesis

The incorporation of serine, a polar, nucleophilic amino acid, into a peptide sequence is a routine yet critical step in solid-phase peptide synthesis (SPPS). However, the esterification of its carboxylic acid or its coupling to an amino group presents unique challenges, primarily the heightened risk of racemization. The electron-withdrawing nature of the serine hydroxyl group increases the acidity of the α-proton, making it more susceptible to abstraction by a base during carboxyl group activation. This can lead to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of L- and D-enantiomers, compromising the stereochemical integrity of the final peptide.[1]

This guide provides a comparative analysis of common coupling reagents used for serine esterification and amide bond formation. We will delve into the mechanistic nuances of each reagent class, present quantitative data on their performance with respect to yield and racemization, and provide a validated experimental protocol for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make informed decisions for synthesizing high-purity, serine-containing peptides.

The Landscape of Coupling Reagents: A Mechanistic Overview

Peptide coupling reagents facilitate amide bond formation by activating the C-terminal carboxylic acid of an N-protected amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of another.[2] The efficacy of this process, especially for a sensitive residue like serine, is dictated by the reactivity of the activated intermediate and its propensity to undergo side reactions. The primary classes of reagents are Carbodiimides and Onium (Aminium/Uronium and Phosphonium) salts.

G cluster_0 Peptide Bond Formation Workflow AA1 N-Protected Amino Acid (Ser) Active_Intermediate Activated Intermediate AA1->Active_Intermediate Activation Reagent Coupling Reagent + Base Reagent->Active_Intermediate Peptide Dipeptide (Protected) Active_Intermediate->Peptide Coupling Side_Reaction Racemization/ Side Products Active_Intermediate->Side_Reaction Undesired Pathway AA2 N-Terminal Amine AA2->Peptide

Caption: General workflow for peptide bond formation using a coupling reagent.

Comparative Analysis of Coupling Reagent Classes

The choice of coupling reagent is a critical parameter that directly influences reaction efficiency, byproduct formation, and, most importantly for serine, the level of racemization.

Carbodiimides (DCC, DIC, EDC)

Carbodiimides are classic, cost-effective condensing agents.[2] N,N'-Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used, while 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is favored for its water-soluble urea byproduct, which simplifies purification.[2][3][4]

  • Mechanism: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the peptide bond.

  • The Challenge: The O-acylisourea is highly unstable and prone to intramolecular rearrangement to form a stable N-acylurea, a terminating side reaction.[2] More critically, it can also promote the formation of a 5(4H)-oxazolone intermediate, which is the primary culprit for racemization.[5]

  • The Solution: Additives: To mitigate these issues, carbodiimide reactions are almost always performed with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5][6] These additives act as "traps" for the O-acylisourea, converting it into a more stable, less reactive active ester (OBt or Oxyma ester). This active ester is less susceptible to racemization and side reactions while still being sufficiently reactive for efficient coupling.[4][6]

Onium Salts (HBTU, HATU, HCTU, PyBOP, COMU)

Onium salts, including aminium/uronium (HBTU, HATU) and phosphonium (PyBOP) types, are pre-formed reagents that incorporate the additive moiety (e.g., HOBt or HOAt) directly into their structure.[2] They are generally more efficient and lead to faster reaction times and lower racemization than carbodiimides alone.[4]

  • Mechanism: In the presence of a base (typically DIPEA or NMM), these reagents react with the carboxylic acid to generate the corresponding OBt or OAt active esters in situ.

  • Key Players:

    • HBTU/TBTU: Highly efficient and widely used, these reagents generate HOBt active esters.[4]

    • HATU: Based on 1-hydroxy-7-azabenzotriazole (HOAt), HATU is generally more reactive than HBTU due to the electron-withdrawing effect of the pyridine nitrogen in the HOAt moiety.[4] It is often the reagent of choice for difficult couplings.[7]

    • PyBOP: A phosphonium salt that also generates HOBt esters. A key advantage over aminium/uronium salts is that it cannot cause guanidinylation of the N-terminal amine, a potential side reaction with reagents like HBTU and HATU, especially when they are used in excess.[8]

    • COMU: A third-generation uronium reagent based on Oxyma. It is considered a safer alternative as its benzotriazole-based counterparts have been reported to have explosive properties.[9] COMU often shows equal or better performance with lower racemization.[9]

G cluster_carb Carbodiimide Pathway cluster_onium Onium Salt Pathway Carboxylic_Acid_C R-COOH O_Acylisourea O-Acylisourea (Highly Reactive) Carboxylic_Acid_C->O_Acylisourea DIC DIC DIC->O_Acylisourea Oxazolone Oxazolone O_Acylisourea->Oxazolone Racemization Pathway OBt_Ester OBt/Oxyma Ester (More Stable) O_Acylisourea->OBt_Ester Suppression Pathway HOBt HOBt / Oxyma HOBt->OBt_Ester Peptide_C Peptide OBt_Ester->Peptide_C Amine_C R'-NH2 Amine_C->Peptide_C Carboxylic_Acid_O R-COOH OAt_Ester OAt/OBt Ester (Direct Formation) Carboxylic_Acid_O->OAt_Ester HATU HATU / PyBOP + Base HATU->OAt_Ester Amine_O R'-NH2 Peptide_O Peptide OAt_Ester->Peptide_O Amine_O->Peptide_O

Caption: Activation pathways for Carbodiimide vs. Onium Salt reagents.

Quantitative Performance Comparison

The degree of racemization is the most critical metric when selecting a coupling reagent for serine. The following table summarizes experimental data on the formation of the D-serine diastereomer when coupling Fmoc-L-Ser(tBu)-OH.

Coupling Reagent/AdditiveBase% D-Serine FormationKey AdvantagesKey Disadvantages
DCC / HOBt NMMLow (typically <1%)[5]Cost-effective, widely used.[3]Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[3][4]
EDC / HOBt NMMLow (typically <1%)Water-soluble byproduct simplifies workup.[2][3]Can be less effective for sterically hindered couplings.[7]
DIC / Oxyma N/ANegligible[10]Excellent racemization suppression; soluble byproduct.[4][5]Slower reaction rates compared to some onium salts.
HBTU / HOBt NMM0.8%[11]High efficiency, fast reaction times.[3]Can cause guanidinylation; benzotriazole-based (safety concern).[9]
HATU NMMNegligible[10]Highly efficient, especially for difficult couplings; low racemization.[4]Expensive; can cause guanidinylation; benzotriazole-based (safety concern).[9]
PyBOP / HOBt DIPEA1.2%[11]High efficiency; no guanidinylation side reaction.Byproducts can be difficult to remove.
COMU DIPEALow (comparable to HATU)[9]High efficiency; non-explosive alternative to HATU/HBTU.[9]Limited stability in DMF for automated synthesizers.[9]

Data compiled from multiple sources for the coupling of Fmoc-L-Ser(tBu)-OH or similar model systems.[10][11]

Expert Insights: The data consistently show that combinations involving racemization-suppressing additives are essential. For routine synthesis, DIC/Oxyma offers an excellent balance of low racemization, cost, and ease of use.[5][10] For challenging couplings where speed and efficiency are paramount, HATU or its safer analog COMU are superior choices.[4][7][9] The choice of base is also crucial; sterically hindered or weaker bases like N-methylmorpholine (NMM) or collidine are preferred over N,N-diisopropylethylamine (DIPEA) to further minimize α-proton abstraction.[5]

Experimental Protocol: Comparative Analysis of Coupling Reagents in SPPS

This protocol provides a self-validating framework for comparing the performance of different coupling reagents for the addition of Fmoc-L-Ser(tBu)-OH to a resin-bound peptide.

G cluster_workflow Experimental Workflow Resin 1. Start with H-Leu-Resin Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash Resin (DMF, DCM, DMF) Deprotection->Wash1 Coupling 4. Coupling Step (Parallel Synthesis with Reagents A, B, C) Wash1->Coupling Wash2 5. Wash Resin Coupling->Wash2 Cleavage 6. Cleave Peptide (TFA Cocktail) Wash2->Cleavage Analysis 7. Analyze Crude Product (HPLC, LC-MS) Cleavage->Analysis Hydrolysis 8. Total Hydrolysis Analysis->Hydrolysis For Racemization Analysis Chiral_Analysis 9. Chiral GC-MS Analysis (Quantify D-Ser) Hydrolysis->Chiral_Analysis

Caption: Workflow for the comparative evaluation of coupling reagents.

Materials:
  • Rink Amide resin pre-loaded with L-Leucine (or other suitable amino acid).

  • Fmoc-L-Ser(tBu)-OH.

  • Coupling Reagents to be tested (e.g., DIC, HATU, COMU).

  • Additives/Bases (e.g., Oxyma, NMM, DIPEA).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

  • Reagents for Fmoc deprotection: 20% Piperidine in DMF.

  • Reagents for cleavage: TFA/TIS/H₂O (95:2.5:2.5).

  • Analytical equipment: HPLC, LC-MS, GC-MS with a chiral column.

Methodology:
  • Resin Preparation: Swell 100 mg of H-Leu-Rink Amide resin in DMF for 30 minutes in three separate reaction vessels, one for each coupling condition to be tested.

  • Parallel Coupling Reaction (Perform in triplicate for each condition):

    • Prepare the activation solution. For 100 mg of resin (approx. 0.07 mmol):

      • Condition A (DIC/Oxyma): Dissolve Fmoc-L-Ser(tBu)-OH (4 eq.), Oxyma (4 eq.) in DMF. Add DIC (4 eq.) and pre-activate for 2 minutes.

      • Condition B (HATU/NMM): Dissolve Fmoc-L-Ser(tBu)-OH (4 eq.), HATU (3.9 eq.) in DMF. Add NMM (8 eq.) and pre-activate for 2 minutes.

      • Condition C (COMU/DIPEA): Dissolve Fmoc-L-Ser(tBu)-OH (4 eq.), COMU (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2 minutes.

    • Add the activation solution to the corresponding vessel containing the washed, deprotected resin.

    • Agitate the reaction vessels at room temperature for 2 hours.

  • Washing: After coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours. Filter and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.

  • Purity Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). Analyze by analytical RP-HPLC to determine the purity and identify any byproducts. Confirm the mass using LC-MS.

  • Racemization Analysis (Self-Validation Step):

    • Subject a portion of the purified peptide to total acid hydrolysis (6N HCl, 110°C, 24h).

    • Derivatize the resulting amino acids.

    • Analyze using GC-MS on a chiral column to separate and quantify the L-Ser and D-Ser enantiomers.[1] Calculate the percentage of D-Serine formation.

Conclusion and Recommendations

The synthesis of serine-containing peptides requires a deliberate and informed approach to selecting coupling reagents to preserve stereochemical integrity.

  • For routine, cost-sensitive applications: The combination of DIC/Oxyma provides a robust, low-racemization method with the benefit of a soluble urea byproduct, simplifying downstream processing.[5][10]

  • For sterically hindered or difficult couplings: HATU remains a gold standard for its high reactivity and speed, consistently yielding excellent results with minimal racemization when used correctly.[4][7]

  • For safety-conscious and scalable processes: COMU is an outstanding modern alternative to HATU, offering comparable or superior performance without the safety concerns associated with benzotriazole-based reagents.[9]

Ultimately, the optimal choice depends on the specific peptide sequence, scale of synthesis, and available resources. We strongly recommend performing a small-scale comparative study, as outlined in the protocol above, to validate the best conditions for your specific target peptide, ensuring the highest standards of quality and purity in your research and development endeavors.

References

Validation

A Researcher's Guide to Spectroscopic Comparison of Serine Ester Derivatives

This guide provides an in-depth spectroscopic comparison of serine and its common ester derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of serine and its common ester derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump, focusing instead on the causal relationships between molecular structure and spectral output. We will explore why specific experimental choices are made and how to interpret the resulting data with confidence.

The Rationale: Why Esterify Serine?

L-serine, with its primary alcohol and amino acid functionalities, is a cornerstone in biochemistry and pharmaceutical synthesis. However, its zwitterionic nature at physiological pH renders it poorly soluble in many organic solvents. Esterification of the carboxylic acid is a fundamental strategy to neutralize the carboxylate anion, thereby increasing solubility in non-aqueous media. This is particularly crucial in peptide synthesis, where serine esters are common building blocks.[1] Understanding the spectroscopic signatures of this transformation is essential for reaction monitoring, purification, and final product verification.

Foundational Spectroscopic Principles

Before comparing spectra, it is crucial to understand what each technique reveals.

  • Infrared (IR) Spectroscopy : This technique measures the vibrations of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, causing them to stretch or bend.[2] For serine and its derivatives, we are primarily interested in the O-H (alcohol), N-H (amine/amide), C=O (carbonyl), and C-O bonds.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides a detailed map of the chemical environment of atomic nuclei, most commonly protons (¹H NMR) and carbon-13 (¹³C NMR). The chemical shift (δ) of a nucleus is highly sensitive to its electronic surroundings, allowing us to deduce the precise structure of a molecule.[5][6]

Comparative Spectroscopic Analysis: From Zwitterion to Ester

The conversion of serine to its ester derivatives introduces distinct and predictable changes in both IR and NMR spectra. Let's examine the key transformations by comparing the parent amino acid to its methyl and ethyl esters.

Parent Molecule: L-Serine
  • IR Spectrum : In its solid, zwitterionic form, L-serine does not exhibit the sharp carbonyl (C=O) stretch typical of a carboxylic acid. Instead, you will observe:

    • Broad N-H⁺ and O-H Stretches : A very broad absorption from ~2500-3300 cm⁻¹ results from the overlapping stretches of the ammonium (N-H⁺) and hydroxyl (O-H) groups, extensively involved in hydrogen bonding.

    • Asymmetric & Symmetric COO⁻ Stretches : Strong bands around 1550-1600 cm⁻¹ (asymmetric) and ~1410 cm⁻¹ (symmetric) corresponding to the carboxylate anion. The absence of a peak in the 1700-1750 cm⁻¹ region is a key indicator that the carboxylic acid is deprotonated.[7]

  • ¹H NMR Spectrum (in D₂O) :

    • α-Proton (Hα) : A signal around 3.9 ppm.

    • β-Protons (Hβ) : A multiplet around 4.0 ppm.[8][9]

    • The labile protons on the oxygen and nitrogen are typically exchanged with the deuterium in the solvent and are not observed.

Key Derivative: L-Serine Methyl Ester

The esterification process fundamentally alters the molecule's key functional groups, leading to dramatic spectral changes. This is most often handled as the hydrochloride salt to maintain stability and prevent unwanted side reactions like self-polymerization.

  • IR Spectrum (of Hydrochloride Salt) :

    • Appearance of the Ester C=O Stretch : The most telling change is the appearance of a strong, sharp absorption band between 1735-1750 cm⁻¹ .[10][11] This unequivocally signals the formation of the ester carbonyl group.

    • Disappearance of Carboxylate Stretches : The COO⁻ bands around 1600 and 1410 cm⁻¹ vanish.

    • N-H⁺ and O-H Stretches : A broad band remains in the 3200-3400 cm⁻¹ region, corresponding to the hydroxyl group and the protonated amine (NH₃⁺) of the hydrochloride salt.[10]

    • C-O Stretches : New bands appear in the 1000-1300 cm⁻¹ region, characteristic of the C-O single bond stretches of the ester.[11]

  • ¹H NMR Spectrum (of Hydrochloride Salt, in D₂O) :

    • Methyl Ester Singlet : A new, sharp singlet appears at ~3.86 ppm , integrating to 3 protons. This is the signature signal for the methyl ester group (-COOCH₃).[12]

    • α-Proton (Hα) : Shifts slightly downfield to ~4.30 ppm.

    • β-Protons (Hβ) : Appear as a multiplet around 4.0-4.1 ppm.[12]

  • ¹³C NMR Spectrum (of Hydrochloride Salt, in D₂O) :

    • Ester Carbonyl Carbon : A new downfield signal appears at ~169.7 ppm , characteristic of the ester carbonyl carbon.[13]

    • Methyl Ester Carbon : A signal for the ester's methyl carbon (-OCH₃) is observed at ~54.6 ppm .[13]

    • α-Carbon and β-Carbon : The α-carbon (CH) is found at ~55.5 ppm, and the β-carbon (CH₂OH) is at ~60.1 ppm.[13]

Alternative Derivative: L-Serine Ethyl Ester

Substituting the methyl group for an ethyl group provides another layer of confirmation through distinct NMR splitting patterns.

  • IR Spectrum : The IR spectrum is nearly identical to that of the methyl ester, as the primary vibrating groups (C=O, N-H, O-H) are the same.

  • ¹H NMR Spectrum : The key difference lies in the signals for the ester alkyl chain.

    • Ethyl Methylene Protons : A quartet appears around ~4.2 ppm , corresponding to the -OCH₂- protons, which are split by the adjacent methyl group.

    • Ethyl Methyl Protons : A triplet appears around ~1.3 ppm , corresponding to the -CH₃ protons, which are split by the adjacent methylene group. This classic quartet-triplet pattern is an unmistakable signature of an ethyl group.

  • ¹³C NMR Spectrum :

    • Ethyl Methylene Carbon : A signal for the -OCH₂- carbon appears around ~61 ppm .

    • Ethyl Methyl Carbon : A signal for the -CH₃ carbon appears upfield around ~14 ppm .

Data Summary for Quick Comparison

CompoundKey IR Frequencies (cm⁻¹)Key ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)
L-Serine ~1580 (COO⁻ asym), ~1410 (COO⁻ sym), No C=O at ~1740Hα: ~3.9, Hβ: ~4.0C=O: ~172, Cα: ~58, Cβ: ~62
L-Serine Methyl Ester HCl ~1740 (C=O ester) , ~3300 (O-H/N-H⁺), ~1250 (C-O)[10][14]-OCH₃: ~3.86 (s, 3H) , Hα: ~4.30 (t, 1H), Hβ: ~4.06 (d, 2H)[12]C=O: ~169.7 , Cβ: ~60.1, Cα: ~55.5, -OCH₃: ~54.6 [13]
L-Serine Ethyl Ester HCl ~1740 (C=O ester) , ~3300 (O-H/N-H⁺), ~1250 (C-O)-OCH₂: ~4.2 (q, 2H) , Hα: ~4.3 (t, 1H), Hβ: ~4.1 (d, 2H), -CH₃: ~1.3 (t, 3H) C=O: ~169 , -OCH₂: ~61 , Cβ: ~60, Cα: ~55, -CH₃: ~14

Note: Exact chemical shifts can vary based on solvent, concentration, and pH.

Experimental Protocols

A robust protocol is self-validating. The procedures described below are standard and reliable for the synthesis and analysis of serine esters.

Protocol 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This procedure utilizes thionyl chloride (SOCl₂) as both the acid catalyst and a dehydrating agent. The causality here is that protonation of the carbonyl oxygen by HCl (generated in situ) makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Setup : In a fume hood, equip a round-bottom flask with a magnetic stir bar and a drying tube (filled with CaCl₂).

  • Cooling : Suspend 10.5 g of L-serine in 100 mL of anhydrous methanol. Cool the suspension to -10 °C using an ice-salt bath.

  • Reagent Addition : Add 13.0 g (8.0 mL) of thionyl chloride dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not exceed 0 °C.

  • Reaction : After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 24 hours. A clear solution should form as the reaction progresses.[15]

  • Isolation : Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification : Recrystallize the resulting white solid from a minimal amount of hot methanol, followed by the addition of diethyl ether to induce precipitation.

  • Drying : Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield L-serine methyl ester hydrochloride.

Protocol 2: Spectroscopic Analysis
  • IR Spectroscopy :

    • Prepare a KBr pellet by mixing ~1 mg of the dried sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the crystal.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • NMR Spectroscopy :

    • Dissolve ~10-15 mg of the hydrochloride salt in ~0.7 mL of deuterium oxide (D₂O).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Use the residual solvent signal as a reference if an internal standard is not used.

Visualizing Workflows and Relationships

Diagrams provide a clear, high-level overview of complex processes and concepts.

G cluster_synthesis Synthesis Workflow cluster_analysis Spectroscopic Analysis A L-Serine Suspension in Anhydrous Methanol B Cool to -10°C A->B C Dropwise Addition of Thionyl Chloride B->C D Stir at RT for 24h C->D E Rotary Evaporation D->E F Recrystallization (MeOH/Ether) E->F G L-Serine Methyl Ester HCl (White Solid) F->G H Prepare Sample (KBr or D2O) G->H Characterization I Acquire IR Spectrum (FTIR-ATR) H->I J Acquire NMR Spectra (1H and 13C) H->J K Data Analysis & Comparison I->K J->K

Caption: Experimental workflow for the synthesis and spectroscopic analysis of L-serine methyl ester hydrochloride.

G cluster_ir IR Spectral Changes cluster_nmr 1H NMR Spectral Changes IR_Ser L-Serine Broad O-H/N-H⁺ ~3200 cm⁻¹ COO⁻ Stretch ~1580 cm⁻¹ IR_Ester L-Serine Ester O-H/N-H ~3300 cm⁻¹ Ester C=O Stretch ~1740 cm⁻¹ IR_Ser:f1->IR_Ester:f1 Conversion Esterification (e.g., MeOH, H⁺) NMR_Ser L-Serine Hα ~3.9 ppm Hβ ~4.0 ppm NMR_Ester L-Serine Ester Hα ~4.3 ppm Hβ ~4.1 ppm New -OR Signal (e.g., -OCH₃ ~3.8 ppm) NMR_Ser->NMR_Ester:f2

Caption: Key diagnostic changes in IR and ¹H NMR spectra upon esterification of L-serine.

References

Comparative

evaluating the efficacy of ethyl 2-amino-3-hydroxypropanoate hydrochloride in different cell lines

<New_Step> ### A Researcher's Guide to the Comparative Efficacy of L-Serine Ethyl Ester Hydrochloride in Cell Culture This guide provides an in-depth, objective comparison of L-Serine Ethyl Ester Hydrochloride's performa...

Author: BenchChem Technical Support Team. Date: January 2026

<New_Step> ### A Researcher's Guide to the Comparative Efficacy of L-Serine Ethyl Ester Hydrochloride in Cell Culture

This guide provides an in-depth, objective comparison of L-Serine Ethyl Ester Hydrochloride's performance against other alternatives in modulating cellular processes across different cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of serine metabolism in their experimental systems.

Introduction: Why Focus on a Serine Ester?

L-serine, a "non-essential" amino acid, is a critical metabolic hub. It is a central building block for proteins and lipids and, pivotally, the primary donor of one-carbon units to the folate and methionine cycles.[1][2][3] These cycles are fundamental for synthesizing nucleotides (the building blocks of DNA and RNA) and for cellular methylation reactions that control gene expression.[1][2]

Many cancer cells exhibit a heightened demand for serine to fuel their rapid proliferation.[1][4][5] Some cancer types achieve this by upregulating the de novo serine synthesis pathway (SSP), often by increasing the expression of the rate-limiting enzyme 3-phosphoglycerate dehydrogenase (PHGDH).[6][7][8] Others are highly dependent on importing serine from their environment.[9][10] This metabolic reprogramming makes serine metabolism a compelling target for therapeutic investigation.

L-Serine Ethyl Ester Hydrochloride (H-Ser-OEt·HCl) enters this picture as a valuable research tool. As an esterified form of L-serine, it exhibits greater lipophilicity, which can enhance its permeability across cell membranes, potentially bypassing standard amino acid transporters.[] This guide will explore the rationale for its use, compare its effects to other serine sources, and provide detailed protocols for evaluating its impact on different cell lines.

Section 1: The Central Role of L-Serine in Cellular Metabolism

To evaluate the effect of any exogenous compound, one must first understand the endogenous landscape. L-serine sits at the crossroads of glycolysis and several major biosynthetic pathways.

The Serine Synthesis Pathway (SSP) diverts the glycolytic intermediate 3-phosphoglycerate to produce L-serine in three enzymatic steps, with PHGDH being the first and rate-limiting enzyme.[6][12] Once synthesized or imported, serine donates a one-carbon unit to tetrahydrofolate (THF), initiating the Folate Cycle and producing glycine.[1][13] This one-carbon unit is essential for purine and thymidine synthesis.[1] The interconnected Methionine Cycle uses these units for regenerating S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.

Serine_Metabolism cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_one_carbon One-Carbon Metabolism Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG ThreePHP 3-Phosphohydroxypyruvate ThreePG->ThreePHP PHGDH Phosphoserine Phosphoserine ThreePHP->Phosphoserine PSAT1 Serine L-Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine SHMT1/2 THF THF meTHF 5,10-meTHF Glycine->meTHF THF Purines Purine Synthesis meTHF->Purines Thymidylate Thymidylate Synthesis meTHF->Thymidylate Extracellular Extracellular L-Serine Extracellular->Serine Transporters (e.g., ASCT1/2)

Caption: Key pathways of L-serine synthesis and its entry into one-carbon metabolism.

Section 2: Comparison of Serine Sources for Cell Culture

The choice of how to supplement serine in culture can significantly impact experimental outcomes. The primary alternatives each have distinct properties.

CompoundKey CharacteristicsCommon Applications & Rationale
L-Serine The natural, biologically active enantiomer. Uptake is dependent on specific amino acid transporters (e.g., ASCT1/2).[14]Standard supplementation in cell culture media to support growth. Used as a baseline control in serine metabolism studies.
D-Serine The "unnatural" enantiomer in most tissues, but a key neuromodulator in the brain.[15] Can compete with L-serine for transport and may inhibit one-carbon metabolism.[16]Primarily used in neuroscience research. Can be used as a negative control or a specific inhibitor in metabolic studies to probe enantiomer-specific effects.[16]
L-Serine Ethyl Ester HCl A more lipophilic, cell-permeable derivative of L-serine.[] Designed to increase intracellular delivery, potentially bypassing reliance on specific transporters.[][17]Ideal for studies aiming to maximize intracellular serine levels or to rescue cells where serine transport is impaired. Useful for investigating the downstream effects of serine overload.

Expert Insight: The primary rationale for using L-Serine Ethyl Ester HCl is to overwhelm the cell's natural uptake regulation. This allows a researcher to ask: "What happens if the cell has an excess of intracellular serine, regardless of its transporter expression?" This is a fundamentally different question than what is asked by simply adding more L-serine to the medium, where uptake can still be a rate-limiting step.

Section 3: Experimental Design for Efficacy Evaluation

To evaluate the efficacy of L-Serine Ethyl Ester HCl, a comparative study is essential. The core hypothesis is that the compound's effect is contingent on a cell line's intrinsic dependence on exogenous serine.

Model System Selection:

  • Serine Auxotrophic (Dependent) Cell Line: A cell line with low expression of PHGDH, making it reliant on external serine. Many breast cancer (e.g., MDA-MB-231) and melanoma cell lines fit this profile.[18][19]

  • Serine Prototrophic (Independent) Cell Line: A cell line with high PHGDH expression that can readily synthesize its own serine. This could be a non-cancerous cell line (e.g., MCF10A) or a cancer line known for high SSP activity.[7]

Experimental Workflow:

Workflow cluster_setup 1. Cell Seeding & Culture cluster_treatment 2. Treatment Conditions (48-72h) cluster_assay 3. Endpoint Analysis Seed Seed Serine-Dependent & Serine-Independent Cell Lines Culture Culture in complete medium for 24h to allow attachment Seed->Culture C1 Control Medium (+Serine, +Glycine) Culture->C1 C2 Deprived Medium (-Serine, -Glycine) Culture->C2 C3 L-Serine Rescue (Deprived + L-Serine) Culture->C3 C4 Ester Rescue (Deprived + L-Serine Ethyl Ester HCl) Culture->C4 Assay Perform Cell Viability Assay (e.g., MTT Assay) C1->Assay C2->Assay C3->Assay C4->Assay Analysis Measure Absorbance at 570nm Assay->Analysis

Caption: Experimental workflow for comparing serine source efficacy on cell viability.

Detailed Experimental Protocol: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the color is proportional to the number of viable cells.[20]

Materials:

  • 96-well tissue culture plates

  • Cell lines of interest (Serine-Dependent and -Independent)

  • Complete culture medium

  • Serine/Glycine-free culture medium

  • L-Serine solution (sterile, stock concentration 100x)

  • L-Serine Ethyl Ester HCl solution (sterile, stock concentration 100x)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[21]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1x10⁴ cells per well in a 96-well plate in 100 µL of complete medium.[21] Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Carefully aspirate the medium. Wash once with sterile PBS. Add 100 µL of the respective treatment media (Control, Deprived, L-Serine Rescue, Ester Rescue) to the wells. Ensure each condition is tested in triplicate or quadruplicate.

  • Incubation: Incubate the plate for 48 to 72 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Return the plate to the incubator for 2-4 hours.[20] Visually confirm the formation of purple precipitate in viable cells using a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well.[22] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20][22] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Calculate the percentage of cell viability for each condition relative to the control (Control medium set to 100% viability).

Section 4: Expected Outcomes & Data Interpretation

The results from the MTT assay will illuminate the differential efficacy of L-Serine Ethyl Ester HCl.

Hypothetical Data Summary:

Cell Line TypeTreatment ConditionExpected % Viability (Relative to Control)Interpretation
Serine-Dependent Control Medium100%Baseline proliferation.
(Low PHGDH)Deprived Medium20-30%Severe proliferation defect due to inability to synthesize serine.[9][23]
L-Serine Rescue80-90%Proliferation is largely rescued by providing the necessary metabolite.
L-Serine Ethyl Ester HCl Rescue 95-105% Full, and potentially enhanced, rescue due to efficient intracellular delivery.
Serine-Independent Control Medium100%Baseline proliferation.
(High PHGDH)Deprived Medium90-100%Minimal effect on proliferation as cells can synthesize their own serine.[7][18]
L-Serine Rescue100%No significant change, as serine is not a limiting factor.
L-Serine Ethyl Ester HCl Rescue 100% No significant change, confirming that serine availability is not limiting growth.

Analysis: A potent "efficacy" of L-Serine Ethyl Ester HCl will be demonstrated by a significantly stronger rescue effect in the serine-dependent cell line compared to standard L-serine. This would support the hypothesis that enhanced membrane permeability and bypassing transporter regulation is beneficial in contexts of serine auxotrophy. Conversely, the lack of a significant effect in the serine-independent line serves as a crucial negative control, validating that the observed effects are specific to the metabolic state of the cells.

Section 5: Conclusion and Future Directions

L-Serine Ethyl Ester Hydrochloride is not merely an alternative to L-serine; it is a distinct tool for probing the downstream consequences of serine availability, independent of cellular uptake mechanisms. This guide demonstrates its superior efficacy in rescuing proliferation in cell lines metabolically dependent on exogenous serine.

Future experimental avenues include:

  • Metabolic Tracing: Using stable isotope-labeled L-Serine Ethyl Ester (e.g., ¹³C₃,¹⁵N) to trace its metabolic fate and quantify its contribution to nucleotide synthesis and the methionine cycle.

  • Gene Expression Analysis: Performing RNA-seq to understand how serine overload via the ethyl ester affects the expression of genes in the SSP and one-carbon metabolism, such as the transcription factor ATF4.[24]

  • Redox Homeostasis: Measuring levels of NADPH and glutathione, as serine metabolism is tightly linked to the cell's antioxidant capacity.[24][25]

By employing a mechanistically-driven approach, researchers can leverage L-Serine Ethyl Ester Hydrochloride to uncover novel insights into the metabolic dependencies of their specific cell lines, paving the way for more targeted therapeutic strategies.

References

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Serine-Containing Peptides

Authored for Researchers, Scientists, and Drug Development Professionals In the realm of antibody development and application, specificity is paramount. For antibodies raised against peptides containing the seemingly sim...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of antibody development and application, specificity is paramount. For antibodies raised against peptides containing the seemingly simple amino acid, serine, the path to ensuring monospecificity is often intricate. The small, polar nature of serine's side chain, and its potential for post-translational modification, presents unique challenges in distinguishing the target epitope from a vast landscape of structurally similar off-targets. This guide provides an in-depth comparison of key methodologies for characterizing the cross-reactivity of such antibodies, grounded in the principles of scientific integrity and field-proven expertise. We will delve into the causality behind experimental choices, present self-validating protocols, and equip you with the knowledge to confidently assess the specificity of your serine-targeting antibodies.

The Serine Conundrum: Why Specificity is a Challenge

Serine's hydroxyl side chain, while simple, is a key player in protein structure and function. Its ability to form hydrogen bonds contributes to the stability of protein conformations. However, from an immunological perspective, this small, polar residue can be a source of cross-reactivity. Antibodies raised against a serine-containing peptide may recognize the same peptide sequence where serine is substituted with another small, polar amino acid, such as threonine, or even alanine under certain conformational contexts.

The complexity escalates with post-translational modifications (PTMs). Serine is a primary site for phosphorylation, a critical signaling event in countless cellular processes. An antibody intended to be specific for a non-phosphorylated serine epitope may exhibit unwanted cross-reactivity with the phosphorylated version, and vice-versa.[1][2][3] This can lead to misleading results in a variety of applications, from basic research to diagnostics and therapeutics. Therefore, rigorous cross-reactivity testing is not just a quality control step; it is a fundamental necessity for the validation of any antibody targeting a serine-containing peptide.[4][5][6]

A Comparative Analysis of Cross-Reactivity Assessment Methods

The choice of method to assess cross-reactivity is a critical decision that should be guided by the intended application of the antibody, the required sensitivity and throughput, and the available resources. Here, we compare four widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, Peptide Arrays, and Surface Plasmon Resonance (SPR).

Data Presentation: At-a-Glance Comparison of Techniques
Method Principle Throughput Data Output Key Advantage Key Limitation
ELISA Enzyme-catalyzed colorimetric/fluorometric detection of antibody-antigen binding in a multi-well plate.HighQuantitative (Signal Intensity)Scalable for screening large numbers of samples or peptide variants.Prone to false positives due to non-specific binding; provides endpoint data only.
Western Blot Size-based separation of proteins followed by antibody-based detection on a membrane.Low to MediumSemi-quantitative (Band Intensity) & Qualitative (Molecular Weight)Provides information on target size, confirming binding to the correct protein in a complex mixture.Labor-intensive and less sensitive than ELISA; not suitable for native protein interactions.
Peptide Array High-density spotting of different peptides on a solid support for simultaneous antibody binding analysis.Very HighSemi-quantitative (Spot Intensity)Enables massive parallel screening of cross-reactivity against a large library of peptides.Can be expensive; binding may not always reflect interaction with the full-length protein.
SPR Real-time, label-free detection of changes in refractive index upon antibody-antigen binding on a sensor chip.Low to MediumQuantitative (Binding Kinetics: k_a, k_d, K_D)Provides detailed kinetic information (on- and off-rates) and true affinity measurements.Requires specialized equipment; lower throughput than ELISA and peptide arrays.

The Causality Behind Experimental Choices: A Deeper Dive

The decision to use one method over another, or a combination of methods, is a strategic one. Here's the rationale behind making these choices in the context of serine-containing peptide antibodies:

  • Initial Screening and High-Throughput Analysis: For initial screening of hybridoma supernatants or for testing a large number of peptide variants (e.g., with serine substituted by other amino acids), the ELISA is the workhorse. Its high-throughput nature allows for rapid identification of lead candidates. A competitive ELISA format is particularly powerful for assessing specificity, where the binding of the antibody to the immobilized target peptide is competed with a panel of related peptides in solution.

  • Confirming Specificity in a Biological Context: When the antibody is intended for applications like immunoprecipitation or immunohistochemistry, Western blotting is an indispensable validation step.[4][5] It confirms that the antibody recognizes the target protein at the correct molecular weight within a complex cellular lysate and does not bind to other proteins. For phospho-specific antibodies, treating the lysate with a phosphatase prior to Western blotting should abrogate the signal, providing strong evidence of specificity.[4]

  • Comprehensive Cross-Reactivity Profiling: To gain a global view of an antibody's binding profile, peptide arrays are unparalleled.[7] An array can be designed to include the target peptide, its phosphorylated counterpart, peptides with single amino acid substitutions at and around the serine residue, and even unrelated peptides that share some sequence homology. This provides a detailed map of the antibody's epitope and its tolerance for variations.

  • Quantitative Assessment of Binding Affinity and Kinetics: For therapeutic antibody development or when a precise understanding of the binding interaction is required, Surface Plasmon Resonance (SPR) is the gold standard.[8] It provides real-time kinetic data, including the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D). This allows for a nuanced comparison of the antibody's affinity for the target peptide versus closely related off-target peptides.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating the necessary controls to ensure the trustworthiness of the results.

Competitive ELISA for Assessing Cross-Reactivity

This protocol is designed to compare the binding of an antibody to its target serine-containing peptide versus a panel of potentially cross-reactive peptides.

Diagram: Competitive ELISA Workflow

Competitive_ELISA cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competition cluster_detection Detection p1 Coat plate with Serine-Peptide p2 Block with BSA or Casein p1->p2 Wash p3 Add Antibody + Competitor Peptide p2->p3 Wash p4 Add Secondary Ab-HRP p3->p4 Wash p5 Add Substrate p4->p5 Wash p6 Read Absorbance p5->p6

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Step-by-Step Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of the target serine-containing peptide at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking:

    • Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST). Rationale: For phospho-specific antibodies, use BSA instead of milk, as milk contains casein, a phosphoprotein that can cause high background.[9][10][11][12]

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Competition:

    • In a separate plate or tubes, pre-incubate a constant, sub-saturating concentration of the primary antibody with serial dilutions of the competitor peptides (e.g., the phosphorylated version of the peptide, peptides with serine substitutions, and an irrelevant peptide as a negative control).

    • Add 100 µL of the antibody-competitor mixture to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of a suitable HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

    • Read the absorbance at 450 nm.

Data Interpretation: A decrease in signal in the presence of a competitor peptide indicates that it is able to bind to the antibody and prevent it from binding to the coated target peptide. The IC50 value (the concentration of competitor that inhibits 50% of the signal) can be calculated to quantify the cross-reactivity.

Western Blotting for Specificity Validation

This protocol is designed to verify that the antibody recognizes the target protein at the correct molecular weight and to confirm the specificity of phospho-specific antibodies.

Diagram: Western Blotting Logic for Specificity

Western_Blot_Logic cluster_lysate Cell Lysate Preparation cluster_blot Western Blot Analysis cluster_results Expected Results Lysate Cell Lysate Treated Lysate + Phosphatase Lysate->Treated Untreated Lysate (Control) Lysate->Untreated WB SDS-PAGE & Transfer Treated->WB Untreated->WB Probe_pAb Probe with Phospho-Ab WB->Probe_pAb Probe_tAb Probe with Total-Ab WB->Probe_tAb Result_pAb Phospho-Ab: Signal only in Untreated Lane Probe_pAb->Result_pAb Result_tAb Total-Ab: Signal in Both Treated & Untreated Lanes Probe_tAb->Result_tAb

Caption: Logic diagram for validating a phospho-specific antibody using Western blotting.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare protein lysates from cells or tissues known to express the target protein. For phospho-specific antibodies, it may be necessary to stimulate the cells to induce phosphorylation.

    • Divide the lysate into two aliquots. Treat one aliquot with a phosphatase (e.g., lambda phosphatase) to remove phosphate groups. Leave the other aliquot untreated. Rationale: This is a critical control to demonstrate that the antibody signal is dependent on phosphorylation.[4]

  • SDS-PAGE and Protein Transfer:

    • Separate the treated and untreated lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. Rationale: Avoid using milk as a blocking agent for phospho-specific antibodies.[9][10][11][12] Use a Tris-based buffer system as phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[11][13]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Interpretation: A specific antibody should produce a single band at the expected molecular weight of the target protein. For a phospho-specific antibody, the signal should be present in the untreated lysate and absent or significantly reduced in the phosphatase-treated lysate. Probing a parallel blot with an antibody to the total (non-phosphorylated) protein should show a band in both treated and untreated lanes, confirming that the protein is present in both samples.

Conclusion: An Integrated Approach to Ensuring Specificity

The characterization of antibodies raised against serine-containing peptides requires a multi-faceted and rigorous approach. No single technique can provide all the necessary information. By strategically combining the high-throughput capabilities of ELISA and peptide arrays with the contextual validation of Western blotting and the quantitative power of SPR, researchers can build a comprehensive and trustworthy profile of their antibody's specificity. This integrated approach, grounded in a solid understanding of the underlying biochemical principles and the rationale for each experimental choice, is essential for generating reproducible and reliable data in research, diagnostics, and the development of novel therapeutics.

References

  • Precision Biosystems. (2023, July 6). How to select the correct blocking buffer for Western Blotting. [Link]

  • Figueiredo-Pereira, M. E., & Rockwell, P. (2014). Immunoblot validation of phospho-specific antibodies using lung cancer cell lines. In Methods in molecular biology (Vol. 1170, pp. 227–235). [Link]

  • Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide. [Link]

  • LI-COR Biosciences. Blocking Buffer Optimization Protocol. [Link]

  • Mandell, J. W. (2003). Phosphorylation state-specific antibodies: applications in investigative and diagnostic pathology. The American journal of pathology, 163(5), 1687–1698. [Link]

  • Kiyoshi, M., Caaveiro, J. M. M., & Tsumoto, K. (2018). Unveiling the structural mechanisms behind high affinity and selectivity in phosphorylated epitope-specific rabbit antibodies. Scientific reports, 8(1), 1699. [Link]

  • Ross, A. H., Baltimore, D., & Eisen, H. N. (1981). Antibodies and radioimmunoassays for phosphoserine, phosphothreonine, and phosphotyrosine. Serologic specificities and levels of the phosphoamino acids in cytoplasmic fractions of rat tissues. The Journal of biological chemistry, 256(20), 10528–10536. [Link]

  • GenScript. Western Blot Antibody Troubleshooting. [Link]

  • PhosphoSolutions. Anti-Phosphoserine/threonine Antibody. [Link]

  • Egelhofer, T. A., Minoda, A., Klugman, S., Lee, K., Kolasinska-Zwierz, P., Alekseyenko, A. A., ... & Elgin, S. C. (2011). An assessment of histone-modification antibody quality. Nature structural & molecular biology, 18(1), 91–93. [Link]

  • Bio-Rad. Phosphorylated Protein Detection FAQs. [Link]

  • Bordeaux, J., Welsh, A. W., Agarwal, S., Killiam, E., Baquero, M. T., Hanna, J. A., ... & Rimm, D. L. (2010). Antibody validation. BioTechniques, 48(3), 197–209. [Link]

  • Bock, I., Dhayalan, A., Kudithipudi, S., Brandt, O., & Jeltsch, A. (2011). Detailed specificity analysis of antibodies binding to modified histone tails with peptide arrays. Epigenetics, 6(2), 256–263. [Link]

  • Hanson, A. J., & Duan, X. (2018). High Resolution Analysis of Antibodies to Post-Translational Modifications Using Peptide Nanosensor Microarrays. Scientific reports, 8(1), 1698. [Link]

  • L'Hote, D., Claverie, M., Finan, A., & Stadler, V. (2022). A unified peptide array platform for antibody epitope binning, mapping, specificity and predictive off-target binding. bioRxiv. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Pellois, J. P., & Lam, K. S. (2005). Peptide arrays: development and application. Current opinion in chemical biology, 9(4), 341–346. [Link]

  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • DiVA portal. Immunological Cross-Reactivity. [Link]

  • Kelly, R. L., & Raghunathan, G. (2018). Biochemical patterns of antibody polyreactivity revealed through a bioinformatics-based analysis of CDR loops. mAbs, 10(1), 93–106. [Link]

  • Xu, G., Zhou, T., Li, G., Liu, J., Wang, N., & Wang, X. (2023). Characterization of cross-reactive monoclonal antibodies against SARS-CoV-1 and SARS-CoV-2: Implication for rational design and development of pan-sarbecovirus vaccines and neutralizing antibodies. Journal of medical virology, 95(1), e28303. [Link]

  • Enzo Life Sciences. Phosphoserine (incl. pos. control) Mouse Monoclonal Antibody [Clone ID: 4A3]. [Link]

  • Sormanni, P., Aprile, F. A., & Vendruscolo, M. (2015). Rational design of antibodies targeting specific epitopes within intrinsically disordered proteins. Proceedings of the National Academy of Sciences of the United States of America, 112(32), 9902–9907. [Link]

  • Laustsen, A. H., Karatt-Vellatt, A., & Jespersen, M. G. (2021). Rational design of antibodies with pH-dependent antigen-binding properties using structural insights from broadly neutralizing antibodies against α-neurotoxins. Communications biology, 4(1), 1–13. [Link]

  • Wu, M., Lou, B., & Zhang, H. (2004). Identification of a high-affinity anti-phosphoserine antibody for the development of a homogeneous fluorescence polarization assay of protein kinase C. Journal of biomolecular screening, 9(3), 224–231. [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]

  • Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sensors (Basel, Switzerland), 21(14), 4843. [Link]

  • Bradley, P., & Deane, C. M. (2021). Global comparative structural analysis of responses to protein phosphorylation. Nature communications, 12(1), 1–13. [Link]

  • Zwick, M. B., Labrijn, A. F., Wang, M., Spenlehauer, C., Saphire, E. O., Binley, J. M., ... & Burton, D. R. (2001). Broadly neutralizing antibodies targeted to the membrane-proximal external region of human immunodeficiency virus type 1 fail to protect macaques from infection. Journal of virology, 75(22), 10892–10905. [Link]

  • Tyutyulkova, S., & Tchakarov, S. (2007). Phosphorylation site-specific antibodies as research tools in studies of native GABAA receptors. In The dynamic synapse: molecular methods in synaptic plasticity (pp. 53–66). [Link]

  • Calis, J. J., Maybeno, M., Greenbaum, J. A., Weiskopf, D., De Silva, A. D., Sette, A., ... & Peters, B. (2013). Properties of MHC class I presented peptides that enhance immunogenicity. PLoS computational biology, 9(10), e1003266. [Link]

  • Geller, O., El-Baba, T. J., & McLean, J. A. (2006). Distinguishing between phosphorylated and nonphosphorylated peptides with ion mobility-mass spectrometry. Analytical chemistry, 78(1), 43–51. [Link]

  • Fuhrman, J. L., & El-Baba, T. J. (2018). Competitive inhibition ELISA study using anti-sera generated from 4-phosphothiophen-2-yl alanine, 2a. ResearchGate. [Link]

  • Geller, O., El-Baba, T. J., & McLean, J. A. (2005). Distinguishing between Phosphorylated and Nonphosphorylated Peptides with Ion Mobility-Mass Spectrometry. Analytical chemistry, 77(23), 7633–7641. [Link]

  • ResearchGate. Physicochemical properties of candidate epitopes. [Link]

  • Papalia, G. A., Myszka, D. G. (2011). Comparison of SPR binding curves for characterization of protein interactions and analysis of screening data. Journal of Molecular Recognition, 24(5), 843-851. [Link]

  • Calis, J. J., Maybeno, M., Greenbaum, J. A., Weiskopf, D., De Silva, A. D., Sette, A., ... & Peters, B. (2013). Properties of MHC class I presented peptides that enhance immunogenicity. PLoS computational biology, 9(10), e1003266. [Link]

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  • Calis, J. J., Maybeno, M., Greenbaum, J. A., Weiskopf, D., De Silva, A. D., Sette, A., ... & Peters, B. (2013). Properties of MHC Class I Presented Peptides That Enhance Immunogenicity. PLoS computational biology, 9(10), e1003266. [Link]

  • Neves, F., Cordeiro, F., Tetteh, K. K., & Van der Merwe, P. A. (2001). Development of a polyclonal competitive enzyme-linked immunosorbent assay for detection of antibodies to Ehrlichia ruminantium. Clinical and diagnostic laboratory immunology, 8(3), 565–571. [Link]

Sources

Comparative

A Comparative Analysis of the Stability of Hydrochloride and Other Salt Forms of Serine Esters: A Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in the drug development process, p...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in the drug development process, profoundly influencing the drug's bioavailability, manufacturability, and stability. For APIs containing a serine ester moiety, a common functional group in various therapeutic agents, ensuring chemical and physical stability is paramount to maintaining potency and ensuring patient safety. Serine esters are susceptible to hydrolysis, a primary degradation pathway that can be significantly influenced by the choice of the counter-ion in a salt form.

This guide provides a comprehensive comparison of the stability of hydrochloride (HCl) salts of serine esters with other common salt forms, such as sulfates, tosylates, and mesylates. We will delve into the underlying chemical principles governing their stability, present methodologies for comparative stability assessment, and offer data-driven insights to inform your salt selection strategy. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the stability of serine ester-containing drug candidates.

The Critical Role of the Counter-Ion in Serine Ester Stability

The stability of a serine ester salt is not solely an intrinsic property of the ester itself but is significantly modulated by the physicochemical properties of its counter-ion. The counter-ion can influence the local microenvironment of the ester, particularly its pH and hygroscopicity, which are key drivers of hydrolytic degradation.

1.1. The Hydrochloride Salt: A Common but Not Always Optimal Choice

Hydrochloride salts are frequently favored in drug development due to their straightforward synthesis and generally good aqueous solubility. The chloride ion is small and non-hygroscopic, which can contribute to good solid-state properties. However, in the context of serine ester stability, the acidic nature of the hydrochloride salt can be a double-edged sword. The presence of the strong acid, HCl, can create an acidic microenvironment, especially in the presence of moisture, which can catalyze the hydrolysis of the ester linkage.

1.2. Alternative Salt Forms: Exploring the Landscape

Alternative salt forms, such as sulfates, tosylates, and mesylates, offer a broader range of physicochemical properties that can be leveraged to enhance the stability of serine esters.

  • Sulfates: Divalent sulfate ions can form different crystal lattice arrangements compared to monovalent chlorides, potentially leading to more stable and less hygroscopic solid forms.

  • Tosylates and Mesylates: These organic sulfonic acid salts often exhibit excellent crystallinity and lower hygroscopicity compared to hydrochloride salts. The larger, more hydrophobic nature of the tosylate and mesylate anions can also shield the ester group from water molecules, thereby hindering hydrolysis.

The choice of the optimal salt form is therefore a balance between desired solubility, crystallinity, and, most importantly for serine esters, the mitigation of hydrolytic degradation.

Experimental Workflow for Comparative Stability Assessment

A robust and systematic experimental approach is essential to objectively compare the stability of different salt forms. The following workflow outlines the key studies that should be conducted.

Stability_Workflow cluster_prep Salt Form Preparation & Characterization cluster_stability Forced Degradation & Stability Studies cluster_analysis Analysis & Comparison Prep Synthesis & Purification of Salt Forms (HCl, Sulfate, Tosylate, etc.) Char Initial Characterization (XRPD, DSC, TGA, Purity by HPLC) Prep->Char Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Char->Forced Hygro Hygroscopicity Testing (DVS) Char->Hygro SolidState Solid-State Stability (Accelerated Conditions: Temp/RH) Char->SolidState HPLC HPLC Analysis (Purity & Degradant Profiling) Forced->HPLC Hygro->HPLC SolidState->HPLC Compare Data Comparison & Selection of Optimal Salt Form HPLC->Compare

Figure 1: A comprehensive workflow for the comparative stability assessment of different serine ester salt forms.

Step-by-Step Protocol: Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Objective: To compare the degradation profiles of different serine ester salt forms under various stress conditions.

Materials:

  • Serine ester hydrochloride salt

  • Serine ester sulfate salt

  • Serine ester tosylate salt

  • 0.1 N Hydrochloric Acid

  • 0.1 N Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • High-performance liquid chromatography (HPLC) system with a suitable C18 column

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare solutions of each salt form at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid salt forms in an oven at 70°C for 7 days.

  • Photolytic Degradation: Expose the solid salt forms to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by HPLC to determine the percentage of remaining parent compound and the formation of any degradation products.

Step-by-Step Protocol: Hygroscopicity Determination

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the stability of a drug substance by facilitating hydrolytic degradation.

Objective: To quantitatively assess and compare the hygroscopicity of different serine ester salt forms.

Materials:

  • Dynamic Vapor Sorption (DVS) instrument

  • Serine ester salt forms

Procedure:

  • Sample Preparation: Place approximately 10 mg of the salt form into the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Increase the relative humidity (RH) in a stepwise manner (e.g., from 0% to 90% RH in 10% increments) and record the change in mass at each step until equilibrium is reached. Subsequently, decrease the RH in a similar stepwise manner back to 0%.

  • Data Analysis: Plot the percentage change in mass against the RH to generate a sorption/desorption isotherm. Classify the hygroscopicity of each salt form based on the percentage of moisture uptake at a defined RH (e.g., 80% RH).

Comparative Stability Data: A Hypothetical Case Study

To illustrate the potential differences in stability, the following table summarizes hypothetical data from the described experimental studies for a model serine ester.

Salt FormAcid Hydrolysis (% Degradation)Base Hydrolysis (% Degradation)Oxidative Degradation (% Degradation)Thermal Degradation (% Degradation)Photolytic Degradation (% Degradation)Hygroscopicity @ 80% RH (% Weight Gain)
Hydrochloride 15.245.82.15.61.83.5 (Slightly Hygroscopic)
Sulfate 12.542.12.33.11.51.9 (Slightly Hygroscopic)
Tosylate 8.735.61.91.50.80.5 (Non-Hygroscopic)
Mesylate 9.136.22.01.80.90.8 (Non-Hygroscopic)

Interpretation of Results:

In this hypothetical case study, the tosylate and mesylate salts demonstrate superior stability across all tested conditions compared to the hydrochloride and sulfate salts. Their lower hygroscopicity likely contributes to their enhanced stability, particularly against hydrolytic and thermal degradation. The tosylate salt, in this instance, emerges as the most stable salt form.

Mechanistic Insights into Degradation

The primary degradation pathway for serine esters is hydrolysis of the ester bond, which can be catalyzed by both acid and base.

Degradation_Pathway SerineEster Serine Ester R-CO-OCH₂-CH(NH₃⁺)-COO⁻ Hydrolysis_Products Serine + R-COOH SerineEster->Hydrolysis_Products H⁺ or OH⁻ (Hydrolysis)

Figure 2: The general hydrolytic degradation pathway of a serine ester.

The acidic microenvironment created by the hydrochloride salt can directly protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. In contrast, the larger, less acidic counter-ions like tosylate and mesylate may create a less aggressive local environment, thereby slowing down the rate of hydrolysis.

Conclusion and Recommendations

The selection of an appropriate salt form is a critical determinant of the stability of serine ester-containing APIs. While hydrochloride salts are a common starting point, a comprehensive screening of alternative salt forms, such as sulfates, tosylates, and mesylates, is highly recommended. The experimental workflows and data presented in this guide provide a framework for conducting a systematic and objective comparison.

Based on the principles and hypothetical data discussed, we recommend the following approach:

  • Synthesize and characterize multiple salt forms of your serine ester API early in the development process.

  • Conduct comprehensive forced degradation studies to understand the degradation pathways and identify the most stable salt form under various stress conditions.

  • Perform hygroscopicity testing to assess the potential for moisture-induced degradation.

  • Select the salt form that demonstrates the optimal balance of stability, solubility, and manufacturability for your specific drug product requirements.

By investing in a thorough salt screening and stability assessment program, you can significantly de-risk your drug development program and ensure the delivery of a safe and effective medicine to patients.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Salt selection in drug development. Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Forced Degradation Studies: A Tool for Drug Development. Singh, S., & Bakshi, M. (2000). Journal of Pharmaceutical and Biomedical Analysis, 22(5), 723-745.
  • Hygroscopicity of pharmaceutical solids. Callahan, J. C., et al. (1982). Drug Development and Industrial Pharmacy, 8(3), 355-369.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-Amino-3-Hydroxypropanoate Hydrochloride

This guide provides essential, step-by-step procedures for the safe and compliant disposal of ethyl 2-amino-3-hydroxypropanoate hydrochloride. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of ethyl 2-amino-3-hydroxypropanoate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in your laboratory. Our commitment is to provide value beyond the product, building trust through expert guidance on chemical handling and safety.

Core Principle: Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the material. Ethyl 2-amino-3-hydroxypropanoate hydrochloride, while not classified under the most severe hazard categories, requires diligent handling due to its potential as an irritant. The first and most crucial step is to characterize it according to federal and local regulations.

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), which defines hazardous waste by four key characteristics: ignitability, corrosivity, reactivity, and toxicity[1]. While this specific compound is unlikely to meet the criteria for ignitability or reactivity based on its chemical structure, its hydrochloride salt form may result in a mildly acidic solution, and its toxicological properties must be considered.

Causality: Every chemical must be treated as hazardous until proven otherwise. A formal waste determination protects personnel from unexpected risks and ensures the laboratory complies with EPA and state-level regulations, avoiding significant penalties for improper disposal[1][2].

Protocol: Waste Characterization

  • Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information. Locate Section 13 for disposal considerations and Section 2 for hazard identification.

  • Evaluate RCRA Characteristics: Determine if the waste meets any of the four hazardous characteristics. For this compound, pay close attention to any toxicity data (LD50) provided in the SDS[3].

  • Check for P- or U-Listing: Cross-reference the chemical and its CAS number (26348-61-8) against the EPA's lists of acutely toxic (P-list) and toxic (U-list) commercial chemical products[1]. Discarded, unused commercial chemical products on these lists are considered hazardous waste.

  • Document Findings: Maintain a record of your waste determination for compliance purposes.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensuring personal safety is paramount. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of engineering controls and PPE to minimize exposure to hazardous chemicals[4][5]. Based on the hazard profiles of similar amino acid esters, skin and eye irritation are the primary risks[2][6][7].

Hazard CategorySpecificationRequired PPE & Safety Measures
Eye Irritation Potential for serious eye irritation[7].ANSI-rated safety goggles with side shields or a face shield[6]. An accessible eyewash station is mandatory[6].
Skin Irritation Potential to cause skin irritation or sensitization[6][7].Chemically resistant gloves (e.g., nitrile), fully buttoned lab coat. Remove contaminated clothing immediately[6].
Respiratory Irritation Possible if handled as a fine dust[2][6].Handle in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust or aerosols[2].

Step-by-Step Disposal Protocol: Segregation, Containment, and Labeling

Improper segregation of chemical waste is a primary cause of laboratory incidents. Mixing incompatible materials can lead to violent reactions, toxic gas release, or fires[8]. Therefore, a systematic and disciplined approach to waste collection is essential.

Step 1: Select a Compatible Waste Container

  • Rationale: The container must not react with or be degraded by the waste it holds. Using an incompatible container can lead to leaks and dangerous reactions.

  • Procedure:

    • For solid ethyl 2-amino-3-hydroxypropanoate hydrochloride waste, use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid[8].

    • For solutions, ensure the container material is compatible with the solvent used. For example, do not store acidic solutions in metal containers[9].

    • Never use food-grade containers (e.g., mayonnaise or pickle jars) for hazardous waste storage[8].

Step 2: Accumulate and Segregate Waste

  • Rationale: This compound is an organic amino acid salt. It should be segregated from incompatible chemical classes to prevent hazardous reactions.

  • Procedure:

    • Designate a specific, labeled container for this waste stream.

    • Store this container away from strong oxidizing agents, strong bases, and reactive metals[8].

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 3: Label the Waste Container Correctly

  • Rationale: Accurate labeling is a strict EPA and OSHA requirement. It ensures safe handling, proper storage, and correct final disposal by EHS personnel and waste contractors[4][10].

  • Procedure: Affix a hazardous waste tag to the container before adding the first drop of waste. The label must include:

    • The words "HAZARDOUS WASTE" [8][10].

    • The full chemical name: "Ethyl 2-amino-3-hydroxypropanoate hydrochloride" . Do not use abbreviations or formulas[8].

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic")[8].

    • The date when the container becomes full[8].

On-Site Storage in a Satellite Accumulation Area (SAA)

The EPA allows for the temporary storage of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[8][10]. This is typically a designated area on a lab bench or within a chemical fume hood.

  • Key SAA Requirements:

    • The SAA must be under the control of the laboratory personnel generating the waste[1][11].

    • A maximum of 55 gallons of hazardous waste may be accumulated in an SAA[11].

    • All containers must be kept securely closed except when adding waste[8].

    • Once a container is full, it must be dated and moved to the facility's central accumulation area (CAA) within three days[8].

Final Disposal Pathway: A Mandated Workflow

Under no circumstances should ethyl 2-amino-3-hydroxypropanoate hydrochloride be disposed of down the drain or in the regular trash[1][12]. This practice can contaminate water systems and is a violation of federal law[1]. The only acceptable disposal route is through your institution's EHS department for collection by a licensed hazardous waste contractor[3].

The following diagram outlines the mandatory decision-making and operational workflow for the disposal of this chemical.

G cluster_0 Phase 1: In-Lab Waste Generation & Handling cluster_1 Phase 2: On-Site Storage & Compliance cluster_2 Phase 3: Final Disposal A Waste Generated (Pure solid, solution, or contaminated labware) B Consult SDS for Hazard Profile & Perform RCRA Waste Characterization A->B X Drain or Trash Disposal A->X PROHIBITED C Select Chemically Compatible Waste Container B->C D Affix Hazardous Waste Label (Complete all fields) C->D E Accumulate Waste in Labeled Container D->E F Store Container in Designated SAA (Segregate from incompatibles) E->F G Is Container Full? F->G H Continue Accumulation (Keep container closed) G->H No I Date Container & Request Pickup (Within 3 days of filling) G->I Yes H->E J Transfer to Central Accumulation Area by EHS Personnel I->J K Transport Off-Site by Licensed Hazardous Waste Contractor for Final Disposal J->K

Caption: Disposal workflow for ethyl 2-amino-3-hydroxypropanoate hydrochloride.

Emergency Protocol: Spill Management

In the event of a small spill of solid material, follow this procedure:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry sweeping method.

  • Absorb: Gently cover the spill with an inert absorbent material, such as sand or vermiculite.

  • Collect: Carefully scoop the mixture into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Notify your lab supervisor and EHS department, documenting the incident as required by your institution's Chemical Hygiene Plan[13][14].

By adhering to this comprehensive guide, you ensure that the disposal of ethyl 2-amino-3-hydroxypropanoate hydrochloride is conducted safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.

References

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